Bacilysocin
Description
Properties
Molecular Formula |
C21H43O9P |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] 12-methyltetradecanoate |
InChI |
InChI=1S/C21H43O9P/c1-3-18(2)12-10-8-6-4-5-7-9-11-13-21(25)28-15-20(24)17-30-31(26,27)29-16-19(23)14-22/h18-20,22-24H,3-17H2,1-2H3,(H,26,27) |
InChI Key |
DIGHTWUQPWHBPG-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)O |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)O |
Synonyms |
1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol bacilysocin |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Bacilysocin from Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Bacilysocin, a novel phospholipid antibiotic produced by Bacillus subtilis. The information presented is compiled from foundational research and is intended to serve as a comprehensive resource for professionals in the fields of microbiology, natural product chemistry, and drug development.
Introduction
Bacillus subtilis is a Gram-positive bacterium known for its prolific production of a wide array of secondary metabolites with diverse biological activities. Among these is this compound, a unique phospholipid antibiotic that accumulates within or is associated with the bacterial cells.[1][2][3] Its discovery has expanded the known chemical diversity of antimicrobial compounds produced by this species, presenting a novel structural class—a phospholipid—with antifungal properties.[1][2]
This compound, structurally identified as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol, exhibits notable antimicrobial activity, particularly against certain fungi.[1][2][4] The production of this antibiotic is closely linked to the bacterial life cycle, commencing as the cells enter the stationary phase, just before the onset of heat-resistant spore formation.[1][2] The biosynthesis of this compound is dependent on the ytpA gene, which encodes a protein with homology to lysophospholipase.[1][2] Disruption of this gene completely abolishes this compound production and impairs sporulation, suggesting a potential role for this antibiotic in the developmental processes of B. subtilis.[1][2]
This guide will detail the methodologies for the isolation and purification of this compound, summarize its key characteristics, and outline its biosynthetic pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and isolation of this compound.
Cultivation of Bacillus subtilis and this compound Production
The production of this compound is initiated by cultivating Bacillus subtilis strain 168 under specific conditions to promote the synthesis of the antibiotic.
-
Strain and Media: Bacillus subtilis strain 168 (trpC2) is used.
-
Pre-culture: The strain is pre-cultured at 30°C for 24 hours in NG medium supplemented with 50 µg/ml of tryptophan.
-
Inoculation and Incubation: 0.1 ml of the pre-culture is inoculated into 10 ml of fresh NG medium and incubated with shaking at 30°C.
-
Production Phase: this compound production begins as the culture enters the stationary phase.[1]
Isolation and Purification of this compound
A multi-step purification process is employed to isolate pure this compound from the bacterial cells.
-
Cell Harvesting: B. subtilis cells from a 40-liter culture are collected.
-
Solvent Extraction: The cellular contents are extracted three times with 4 liters of 50% n-butanol.
-
Concentration: The organic layer is collected and concentrated in vacuo, yielding a crude extract (approximately 12.9 g).[1]
-
The crude extract is suspended in 1.6 liters of 10% methanol.
-
The pH is adjusted to 7 with NaOH, and the suspension is extracted three times with an equal volume of ethyl acetate.
-
The aqueous layer is then acidified to pH 2 and extracted again three times with ethyl acetate.
-
The acidic organic layer is collected and evaporated to yield a crude extract of approximately 4.78 g.[1]
-
A silica gel column (400 ml) is equilibrated with a solvent system of CHCl₃-MeOH-H₂O (20:5:1).
-
The crude extract, dissolved in 20 ml of the same solvent system, is applied to the column.
-
Chromatography is performed with 1.2 liters of the development solution.
-
The active fractions are collected and dried in vacuo.[1]
-
The dried active fraction is redissolved in 4 ml of CHCl₃-MeOH (4:1).
-
This solution is applied to a DEAE Sepharose column (200 ml) equilibrated with CHCl₃-MeOH (4:1).
-
The column is washed, and then developed with 600 ml of CHCl₃-MeOH (4:1) containing 2% aqueous NH₄OH and 0.02 M ammonium acetate.
-
The active fractions are collected and evaporated, resulting in approximately 0.25 g of a crude substance.[1]
-
The crude substance is further purified by HPLC.
-
Column: Sephasil peptide C18 column.
-
Elution Solvent: 62% MeOH in 1 mM phosphate buffer (pH 7.5).
-
This final step yields approximately 170 mg of pure this compound.[1]
Structural Elucidation
The chemical structure of the purified this compound was determined using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR spectra are recorded to determine the connectivity of atoms and identify the core structure as a phosphatidylglycerol derivative with a long aliphatic chain.[1]
-
Mass Spectrometry (MS): Fast Atom Bombardment (FAB)-MS analysis is used to determine the parent peak and confirm the molecular weight and the length of the aliphatic chain.[1]
Antimicrobial Activity Assay (TLC-Bioautography)
The antimicrobial activity of this compound is detected and monitored throughout the purification process using TLC-bioautography.
-
Thin-Layer Chromatography (TLC):
-
The butanol extract is spotted on a TLC plate.
-
The plate is developed using a solvent system of CHCl₃-MeOH-H₂O (60:25:4).[5]
-
-
Bioassay:
-
The developed TLC plate is placed on a bioassay plate.
-
The plate is overlaid with Mueller-Hinton agar seeded with a test organism, such as Staphylococcus aureus 209P.
-
After incubation at 37°C for 12 hours, zones of inhibition are visualized, often enhanced by staining with a suitable reagent like GelCode Blue Stain.[5]
-
Data Presentation
This section summarizes the quantitative data obtained during the characterization of this compound.
Table 1: Purification Yield of this compound from a 40-Liter Culture of B. subtilis 168
| Purification Step | Resulting Mass |
| Crude Butanol Extract | 12.9 g |
| Acidic Ethyl Acetate Extract | 4.78 g |
| DEAE Sepharose Fraction | 0.25 g |
| Pure this compound (Post-HPLC) | 170 mg |
Data sourced from Tamehiro et al. (2002).[1]
Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound in MeOH-d₄
| Moiety | Carbon No. | δH (ppm) | δC (ppm) |
| Acyl | 13''' | 0.85 (3H, d) | 19.63 |
| 14'' | 0.87 (3H, t) | 11.74 | |
| 13'' | 1.15, 1.3 (2H, m) | 30.72 | |
| 12'' | 1.3 (H, m) | 35.70 | |
| 11'' | 1.1, 1.3 (2H, m) | 37.80 | |
| 4''–10'' | 1.2–1.4 (14H, m) | 28.20, 30.23, 30.43, 30.59, 30.62, 30.78, 31.11 | |
| 3'' | 1.60 (2H, m) | 25.99 | |
| 2'' | 2.35 (2H, dt) | 34.93 | |
| 1'' | 175.40 | ||
| Glycerate | 3' | 3.55, 3.61 (1H, dd) | 63.87 |
| 2' | 3.76 (1H, m) | 72.66 | |
| 1' | 3.89 (4H, m) | 67.58 | |
| Glycerol | 3 | 3.92 (1H, m) | 67.61 |
| 2 | 3.96 (1H, m) | 69.93 | |
| 1 | 4.10, 4.17 (1H, dd) | 66.27 |
Data sourced from Tamehiro et al. (2002).[1]
Table 3: Antimicrobial Spectrum of this compound (MIC in µg/ml)
| Test Organism | MIC (µg/ml) |
| Candida albicans 3147 IMC F-4 | >100 |
| Candida pseudotropicalis IMC F-2 | 25 |
| Cryptococcus neoformans var. neoformans sero AIMC F-185 | 25 |
| Cryptococcus neoformans IMC F-10 | 25 |
| Saccharomyces cerevisiae IMC F-7 | 5 |
| Trichophyton rubrum IMC F-184 | >100 |
| Aspergillus niger IMC F-16 | >100 |
| Staphylococcus aureus FDA209P | 50 |
| Staphylococcus aureus Smith | 25 |
| Staphylococcus aureus MS9610 | >100 |
| Micrococcus luteus FDA16 | 100 |
| Bacillus subtilis NRRL B-558 | >100 |
| Escherichia coli K-12 | >100 |
| Pseudomonas aeruginosa A3 | >100 |
| Mycobacterium smegmatis ATCC 607 | >100 |
MICs for bacteria were determined by the agar dilution method with Mueller-Hinton agar. MICs for yeast and fungi were determined by the same method with synthetic amino acid medium for fungi agar. Data sourced from Tamehiro et al. (2002).[1]
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound in B. subtilis.
References
- 1. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. [PDF] this compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 | Semantic Scholar [semanticscholar.org]
- 4. Detection of Antimicrobial Compounds by Bioautography of Different Extracts of Leaves of Selected South African Tree Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
Bacilysocin's Antifungal Mechanism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacilysocin, a novel phospholipid antibiotic produced by Bacillus subtilis 168, has demonstrated notable antifungal properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against fungi. While direct molecular targets and specific signaling pathways remain an area for further investigation, this document consolidates the available data on its structure, biosynthesis, and antifungal efficacy. A hypothesized mechanism of action, centered on cell membrane disruption, is presented based on its classification as a phospholipid antibiotic. This guide also includes detailed experimental protocols from the foundational research and presents quantitative data in a structured format to aid in comparative analysis and future research endeavors.
Introduction
This compound is a phospholipid antibiotic with the chemical structure 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol[1][2][3]. Produced by the bacterium Bacillus subtilis 168, it accumulates within or is associated with the bacterial cells[1][2]. Its production is initiated in the stationary phase of bacterial growth, just before the onset of sporulation[1][2]. The biosynthesis of this compound is dependent on the ytpA gene, which encodes a protein with homology to lysophospholipase[1][2][3]. Disruption of this gene completely halts the production of this compound[1][2][3]. While its antibacterial activity is limited, this compound has shown significant promise as an antifungal agent[1][2].
Proposed Mechanism of Action Against Fungi
The precise molecular mechanism of this compound's antifungal activity has not been definitively elucidated in published research. However, based on its chemical structure as a lysophospholipid, a strong hypothesis is that its primary mode of action is the disruption of fungal cell membrane integrity.
Phospholipid antibiotics are known to interact with and perturb the lipid bilayer of cell membranes[4][5][6]. This interaction can lead to a cascade of detrimental effects, including:
-
Increased Membrane Permeability: The insertion of this compound into the fungal membrane could create pores or channels, leading to an uncontrolled flux of ions and small molecules[4].
-
Loss of Cellular Contents: The compromised membrane integrity can result in the leakage of essential cytoplasmic components, leading to metabolic collapse and cell death[4].
-
Disruption of Membrane-Bound Proteins: Alterations in the lipid environment of the membrane can affect the function of integral membrane proteins crucial for cellular processes such as nutrient transport and signaling[5].
This proposed mechanism is consistent with the observed actions of other lipid-targeting antifungal agents[4][5][7].
Visualizing the Proposed Mechanism of Action
Caption: Proposed mechanism of this compound's antifungal action.
Quantitative Data: Antifungal Activity
The minimum inhibitory concentrations (MICs) of this compound against various fungal strains have been determined and are summarized in the table below. Data is extracted from Tamehiro et al., 2002[1][2].
| Fungal Species | Strain | MIC (µg/ml) |
| Candida albicans | IFO 1594 | >100 |
| Cryptococcus neoformans | IFO 0460 | 6.25 |
| Aspergillus niger | IFO 4414 | >100 |
| Saccharomyces cerevisiae | IFO 0203 | >100 |
Experimental Protocols
The following protocols are based on the methodologies described in Tamehiro et al., 2002[1][2].
Production and Isolation of this compound
-
Culture Conditions: Bacillus subtilis 168 is cultured in NG medium supplemented with tryptophan (50 µg/ml) at 30°C with shaking.
-
Extraction:
-
Bacterial cells are harvested from the culture.
-
The cellular contents are extracted three times with 50% n-butanol.
-
The organic layer is collected and concentrated in vacuo.
-
The crude extract is suspended in 10% methanol, adjusted to pH 7.0, and extracted three times with ethyl acetate.
-
-
Purification:
-
The active fraction is subjected to silica gel column chromatography using a stepwise gradient of chloroform-methanol.
-
Further purification is achieved by reverse-phase high-performance liquid chromatography (HPLC).
-
Antimicrobial Susceptibility Testing (MIC Determination)
-
Medium: A synthetic amino acid medium suitable for fungi is used.
-
Inoculum: Fungal strains are grown to a suitable concentration.
-
Procedure:
-
Two-fold serial dilutions of this compound are prepared in the test medium in a 96-well microtiter plate.
-
The fungal inoculum is added to each well.
-
The plates are incubated at an appropriate temperature and duration for each fungal species.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.
-
Workflow for this compound Production and Bioactivity Screening
Caption: Experimental workflow for this compound production and testing.
Biosynthesis of this compound
The biosynthesis of this compound is initiated from glycerol-3-phosphate, a common precursor in lipid metabolism. The pathway involves the sequential action of several enzymes, with the final and key step being catalyzed by the ytpA-encoded lysophospholipase homolog.
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel antifungal agents. Its unique phospholipid structure suggests a mechanism of action that targets the fungal cell membrane, an attractive target for antifungal therapy. However, the current understanding of its specific molecular interactions and the downstream cellular consequences in fungi is limited.
Future research should focus on:
-
Elucidating the specific molecular target(s) of this compound in susceptible fungal species like Cryptococcus neoformans.
-
Investigating the precise nature of the interaction between this compound and the fungal cell membrane using biophysical techniques.
-
Exploring the potential for synergistic interactions with existing antifungal drugs.
-
Conducting structure-activity relationship (SAR) studies to optimize its antifungal potency and spectrum.
A deeper understanding of this compound's mechanism of action will be critical for its potential translation into a clinical antifungal therapeutic.
References
- 1. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Targeting fungal lipid synthesis for antifungal drug development and potentiation of contemporary antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bacilysocin Biosynthetic Pathway in B. subtilis 168
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Bacilysocin, a novel phospholipid antibiotic produced by Bacillus subtilis 168. The document details the molecular components, enzymatic reactions, and regulatory aspects of this compound synthesis. It also includes detailed experimental protocols and quantitative data to support further research and development in this area.
Introduction
Bacillus subtilis 168 is a well-studied Gram-positive bacterium known for its ability to produce a diverse array of secondary metabolites with antimicrobial properties. Among these is this compound, a unique phospholipid antibiotic with the chemical structure 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol[1][2][3]. Unlike the more extensively studied dipeptide antibiotic bacilysin, this compound is a non-ribosomally synthesized phospholipid. Its production is intrinsically linked to the stationary phase of bacterial growth, preceding the formation of heat-resistant spores[1][3][4]. This guide focuses exclusively on the biosynthesis of the phospholipid this compound.
This compound exhibits notable antimicrobial activity, particularly against certain fungi[1][3]. The elucidation of its biosynthetic pathway is crucial for understanding its physiological role in B. subtilis and for harnessing its potential in therapeutic applications.
The this compound Biosynthetic Pathway
The biosynthesis of this compound in B. subtilis 168 is a multi-step process that utilizes common precursors from phospholipid metabolism and is distinguished by a key enzymatic reaction catalyzed by the YtpA protein. The proposed pathway can be divided into two main stages: the synthesis of the phosphatidylglycerol backbone and the subsequent modification to yield this compound.
Synthesis of the Phosphatidylglycerol Precursor
The initial steps of the this compound biosynthetic pathway are well-established and conserved in both E. coli and B. subtilis. These steps lead to the formation of phosphatidylglycerol, the direct precursor to this compound[5][6]. The key enzymes involved in this stage are:
-
CDP-diglyceride synthase: This enzyme catalyzes the formation of cytidine diphosphate-diacylglycerol (CDP-DAG) from phosphatidic acid and CTP.
-
Phosphatidylglycerol-phosphate synthase: This enzyme facilitates the condensation of CDP-DAG and glycerol-3-phosphate to produce phosphatidylglycerol phosphate.
-
Phosphatidylglycerol-phosphate phosphatase: This enzyme dephosphorylates phosphatidylglycerol phosphate to yield phosphatidylglycerol.
The Role of YtpA in this compound Formation
The final and defining step in this compound biosynthesis is the hydrolysis of one of the acyl chains of phosphatidylglycerol, a reaction catalyzed by the YtpA protein[2][5]. The ytpA gene encodes a protein with homology to lysophospholipases[1][3]. Gene disruption experiments have demonstrated that the inactivation of ytpA completely abolishes the production of this compound[1][3][5].
The YtpA protein is proposed to function as a phospholipase, specifically hydrolyzing an acyl ester bond of phosphatidylglycerol to yield the final product, this compound (lysophosphatidylglycerol)[2][5]. While the exact cleavage point is not definitively known, this enzymatic step is the key to this compound synthesis[5].
Quantitative Data
The production of this compound is closely linked to the developmental processes in B. subtilis, particularly sporulation. The disruption of the ytpA gene not only halts this compound synthesis but also has a significant impact on the efficiency of spore formation[1][3][5].
| Strain | Genotype | This compound Production | Heat-Resistant Spore Titer (spores/ml) | Reference |
| B. subtilis 168 | Wild type | Yes | 6 x 10⁸ | [5] |
| JJ25 | ytpA disruptant | No | 5 x 10⁷ | [5] |
This 10-fold reduction in sporulation efficiency in the ytpA mutant suggests a potential physiological role for this compound or the YtpA protein in this process[5].
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been dependent on a series of key experimental procedures. Detailed methodologies for these experiments are provided below.
Detection and Bioassay of this compound by TLC-Bioautography
This method is used for the initial detection of this compound production from bacterial cell extracts.
Protocol:
-
Extraction: Extract this compound from B. subtilis 168 cells grown for 24 hours in NG medium using n-butanol.
-
Thin-Layer Chromatography (TLC): Apply the butanol extract to a silica gel TLC plate. Develop the chromatogram using a solvent system of CHCl₃-Methanol-H₂O (60:25:4).
-
Bioassay:
-
Place the developed TLC plate into a bioassay plate.
-
Overlay the TLC plate with Muller-Hinton agar (0.5% w/v) seeded with a test organism, such as Staphylococcus aureus 209P.
-
Incubate the plate at 37°C for 12 hours.
-
Visualize the zones of inhibition by staining with a suitable reagent, such as GelCode Blue Stain reagent. A clear zone of inhibition corresponding to the location of this compound on the TLC plate indicates its presence and antimicrobial activity[5].
-
Purification of this compound by HPLC
High-performance liquid chromatography is employed for the purification of this compound from crude extracts.
Protocol:
-
Crude Extraction:
-
Collect cultured cells from a large-scale fermentation (e.g., 40 liters).
-
Extract the cellular contents with 50% n-butanol.
-
Concentrate the organic layer in vacuo.
-
Suspend the crude extract in 10% methanol, adjust to pH 7, and extract with ethyl acetate.
-
Evaporate the solvent from the acidic organic layer to obtain a crude extract.
-
-
Silica Gel Chromatography:
-
Equilibrate a silica gel column with CHCl₃-Methanol-H₂O (20:5:1).
-
Apply the dissolved crude extract to the column and elute with the same solvent system.
-
Collect and dry the active fractions.
-
-
DEAE Sepharose Chromatography:
-
Apply the sample to a DEAE Sepharose column equilibrated with CHCl₃-Methanol (4:1).
-
Develop the column with CHCl₃-Methanol (4:1) containing 2% aqueous NH₄OH and 0.02 M ammonium acetate.
-
Collect and evaporate the active fraction.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purify the resulting crude substance using a Sephasil peptide C₁₈ column.
-
Elute with 62% methanol in 1 mM phosphate buffer (pH 7.5)[5].
-
Disruption of the ytpA Gene
To confirm the role of ytpA in this compound biosynthesis, a gene disruption experiment is performed.
Protocol:
-
Plasmid Construction:
-
Amplify an internal fragment of the ytpA gene from B. subtilis 168 genomic DNA using PCR.
-
Ligate the PCR product into a suitable integration vector (e.g., a temperature-sensitive plasmid carrying an antibiotic resistance marker).
-
-
Transformation and Integration:
-
Transform the constructed plasmid into B. subtilis 168.
-
Select for transformants that have integrated the plasmid into the chromosome via Campbell-type recombination by growing at a non-permissive temperature for plasmid replication and in the presence of the selection antibiotic.
-
-
Confirmation of Disruption:
-
Confirm the disruption of the ytpA gene in the resulting mutant strain (e.g., JJ25) by PCR analysis[5].
-
Phospholipase Activity Assay
This assay is used to determine the enzymatic activity of the YtpA protein.
Protocol:
-
Crude Extract Preparation:
-
Suspend cultured B. subtilis cells in a buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 2 mM CaCl₂, and 1% Triton X-100.
-
Disrupt the cells using a French press.
-
Centrifuge to remove cell debris and collect the supernatant as the crude extract.
-
Adjust the protein concentration to 5 mg/ml.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing DL-α-phosphatidylcholine dimyristoyl (substrate) and the crude protein extract in the buffer.
-
Incubate the reaction mixture for 2 hours at 37°C.
-
-
Product Extraction and Detection:
-
Extract the reaction products with CHCl₃-Methanol (2:1).
-
Concentrate the extract and apply it to a silica gel TLC plate.
-
Develop the TLC plate with CHCl₃-Methanol-water (65:25:4).
-
Stain the plate with 0.1% difluorocein and detect the reaction products under UV light[5].
-
Conclusion
The biosynthetic pathway of this compound in B. subtilis 168 is a fascinating example of how this bacterium utilizes its metabolic machinery to produce unique secondary metabolites. The pathway leverages the common phospholipid synthesis route and employs the specific enzymatic activity of the YtpA protein to generate this novel antibiotic. The link between this compound production and sporulation highlights the intricate regulatory networks governing cellular differentiation and secondary metabolism in B. subtilis. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the enzymology, regulation, and potential applications of this compound. Future studies could focus on the precise catalytic mechanism of YtpA, the regulation of ytpA expression, and the exploration of this compound's full antimicrobial spectrum and mode of action, which could pave the way for the development of new antifungal agents.
References
- 1. [PDF] this compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 | Semantic Scholar [semanticscholar.org]
- 2. uniprot.org [uniprot.org]
- 3. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of the ytpA Gene in Bacilysocin Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the current understanding of the ytpA gene's role in the production of bacilysocin, a phospholipid antibiotic from Bacillus subtilis. It addresses the conflicting scientific findings, presenting both the initial evidence for ytpA's essential role and subsequent research suggesting it is not required for this compound biosynthesis. This document consolidates quantitative data, details key experimental protocols, and provides visual representations of the proposed biosynthetic pathways and regulatory mechanisms. The aim is to offer a comprehensive resource for researchers in microbiology, natural product chemistry, and antibiotic development.
Introduction
Bacillus subtilis is a prolific producer of a diverse array of secondary metabolites with antimicrobial properties. Among these is this compound, a phospholipid antibiotic with a unique structure, identified as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol.[1][2] Initial research into the biosynthesis of this compound pointed to the indispensable role of the ytpA gene, which encodes a putative lysophospholipase.[1][2][3] However, more recent studies have challenged this model, suggesting that ytpA is not essential for the production of lysophosphatidylglycerol, the class of molecules to which this compound belongs.[4][5][6] This guide will explore this scientific discrepancy, presenting the data and methodologies from key studies to provide a balanced and detailed overview of the topic.
The ytpA Gene and its Product
The ytpA gene in Bacillus subtilis 168 is predicted to encode a hydrolase.[4][7] It is part of the ytpAB operon, which is regulated by the alternative sigma factor σM and is induced in response to cell envelope stress, including exposure to antibiotics like bacitracin and cefuroxime.[5][6] The YtpA protein contains a conserved motif found in lipases and is homologous to lysophospholipases.[1][7]
The Role of ytpA in this compound Production: Conflicting Findings
Evidence for the Essential Role of ytpA
Evidence Against the Essential Role of ytpA
In contrast to the earlier findings, a more recent study using targeted lipidomics revealed that ytpA is not required for the production of lysophosphatidylglycerol (LPG) in B. subtilis.[4][5][6] This research demonstrated that a ytpA null mutant still produced LPG.[4] While overexpression of ytpA was found to increase membrane fluidity, it did not lead to an increase in LPG levels.[4][5] These findings suggest that another enzyme or pathway is responsible for the bulk of lysophospholipid synthesis in B. subtilis.
Quantitative Data
The following tables summarize the key quantitative findings from the cited studies.
Table 1: Effect of ytpA Disruption on this compound Production and Sporulation
| Strain | Genotype | This compound Production | Heat-Resistant Spore Titer (spores/ml) | Reference |
| B. subtilis 168 | Wild-type | Present | 6 x 10⁸ | [1] |
| JJ25 | ytpA disruptant | Completely blocked | 5 x 10⁷ | [1] |
Table 2: Effect of ytpA Disruption and Overexpression on Lysophosphatidylglycerol (LPG) Production
| Strain | Genotype/Condition | Relative LPG Levels | Reference |
| Wild-type | - | Detected | [4] |
| ΔytpA | ytpA null mutant | Detected | [4] |
| IPTG-inducible ytpA | Uninduced | No significant increase | [4] |
| IPTG-inducible ytpA | IPTG-induced | No significant increase | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the context of ytpA and this compound research.
Construction of a ytpA Gene Disruptant
This protocol is a generalized procedure based on methods for gene disruption in B. subtilis.
-
Plasmid Construction:
-
Amplify the upstream and downstream flanking regions of the ytpA gene from B. subtilis 168 genomic DNA using PCR.
-
Clone the upstream and downstream fragments into a temperature-sensitive shuttle vector (e.g., pMAD) on either side of an antibiotic resistance cassette (e.g., erythromycin resistance, erm).
-
Transform the resulting plasmid into E. coli for amplification and sequence verification.
-
-
Transformation into B. subtilis :
-
Introduce the constructed plasmid into competent B. subtilis 168 cells via transformation.
-
Select for single-crossover integration events by plating on agar containing the appropriate antibiotic at the non-permissive temperature for plasmid replication (e.g., 37°C for pMAD).
-
-
Selection for Double-Crossover Events:
-
Culture the single-crossover integrants in liquid medium without antibiotic selection at the permissive temperature (e.g., 30°C for pMAD) to allow for plasmid excision.
-
Plate serial dilutions of the culture onto agar plates without the antibiotic and incubate at the permissive temperature.
-
Replica-plate the resulting colonies onto plates with and without the antibiotic to identify clones that have lost the plasmid and the antibiotic resistance marker.
-
Confirm the deletion of the ytpA gene and its replacement with the resistance cassette in the antibiotic-sensitive clones by PCR analysis of genomic DNA.
-
Detection and Bioassay of this compound by TLC-Bioautography
This protocol is adapted from the methodology described for this compound detection.[1][8]
-
Extraction of this compound:
-
Grow B. subtilis cultures in a suitable medium (e.g., NG medium) for 24 hours.
-
Harvest the cells by centrifugation.
-
Extract the cell pellet with butanol.
-
Evaporate the butanol extract to dryness and resuspend the residue in a small volume of a suitable solvent (e.g., methanol).
-
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted samples onto a silica gel TLC plate.
-
Develop the chromatogram using a solvent system of chloroform:methanol:water (60:25:4, v/v/v).
-
Allow the plate to air dry completely.
-
-
Bioautography:
-
Prepare an overlay agar (e.g., Muller-Hinton agar) seeded with a sensitive indicator organism, such as Staphylococcus aureus 209P.
-
Place the developed TLC plate in a sterile dish and pour the seeded agar over it.
-
Incubate the plate at 37°C for 12-24 hours.
-
Visualize the zones of inhibition, which appear as clear areas against the turbid background of bacterial growth. Staining with a viability dye like 2,3,5-triphenyltetrazolium chloride (TTC) or MTT can enhance visualization.
-
Purification and Analysis of this compound by HPLC
This protocol is based on the purification method described for this compound.[1]
-
Sample Preparation:
-
Perform a crude extraction of this compound from a large-scale culture of B. subtilis as described in the TLC-Bioautography protocol.
-
Further purify the crude extract using column chromatography (e.g., silica gel chromatography) to enrich for the active fraction.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Sephasil peptide C18 column or a similar reverse-phase C18 column.
-
Mobile Phase: An isocratic elution with 62% methanol in 1 mM phosphate buffer (pH 7.5). A gradient elution may also be optimized for better separation.
-
Flow Rate: Typically 1.0 ml/min.
-
Detection: UV detector at a wavelength of 210-220 nm (for peptide bonds, although this compound lacks them, this range is often used for initial screening of natural products) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
-
Injection Volume: 20 µl.
-
Inject the partially purified sample and collect fractions based on the chromatogram peaks.
-
-
Bioactivity Testing of Fractions:
-
Test the collected HPLC fractions for antimicrobial activity using a bioassay (e.g., a microtiter plate-based assay or a disk diffusion assay) to identify the fraction containing pure this compound.
-
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathways for this compound.
Regulatory Pathway of the ytpAB Operon
Caption: Regulation of the ytpAB operon by σM.
Experimental Workflow for Investigating the Role of ytpA
Caption: Workflow for studying the function of the ytpA gene.
Conclusion and Future Perspectives
The role of the ytpA gene in the production of this compound remains a subject of scientific debate. While initial studies provided compelling evidence for its essential function as a phospholipase in the final step of this compound biosynthesis, more recent and technologically advanced lipidomics analyses suggest that it is not required for the production of the core lysophosphatidylglycerol structure.
This discrepancy highlights the importance of employing multiple, complementary analytical techniques in the study of microbial secondary metabolism. It is possible that ytpA plays a more nuanced role than initially thought, perhaps in modifying a precursor molecule or contributing to a specific subclass of lysophospholipids under particular conditions. Alternatively, the initial phenotype observed in the ytpA disruptant could have been due to polar effects on the downstream ytpB gene or other unforeseen regulatory consequences.
Future research should focus on several key areas to resolve this controversy:
-
Biochemical Characterization of YtpA: In vitro enzymatic assays with purified YtpA protein and various phospholipid substrates are needed to definitively determine its substrate specificity and catalytic activity.
-
Identification of the True this compound Synthesizing Enzyme(s): If ytpA is not the primary enzyme, then a systematic search for other phospholipases or acyltransferases involved in this compound biosynthesis is warranted. This could involve screening of other gene knockout libraries or using proteomics-based approaches.
-
Re-evaluation of the ytpA Knockout Phenotype: A careful re-examination of the original ytpA disruptant strain, alongside a newly constructed, non-polar mutant, would be beneficial to confirm the observed effects on this compound production and sporulation.
A definitive understanding of the this compound biosynthetic pathway is crucial for harnessing its potential as an antimicrobial agent. The ongoing investigation into the role of ytpA serves as a compelling case study in the iterative and self-correcting nature of scientific inquiry.
References
- 1. [Bacillus subtilis ypaA gene regulation mechanism involves FMN-binding sensor RNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bacillus subtilis cell envelope stress-inducible ytpAB operon modulates membrane properties and contributes to bacitracin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Bacilysocin: A Technical Guide to its Antimicrobial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacilysocin is a novel phospholipid antibiotic produced by the bacterium Bacillus subtilis 168.[1][2][3] Its unique structure, 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol, sets it apart from the more commonly known peptide and polyketide antibiotics produced by Bacillus species.[2][3][4] This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, detailing its activity against various microorganisms, the experimental protocols used for its characterization, and its biosynthetic pathway.
Chemical Structure and Properties
This compound is a phospholipid antibiotic. Its structure was elucidated through nuclear magnetic resonance (NMR) and mass spectrometry analyses as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol.[2][3][5]
Antimicrobial Spectrum of Activity
This compound has demonstrated a selective spectrum of antimicrobial activity, with more pronounced effects against fungi than bacteria.[1][2][4] Initial screening of this compound was conducted against a panel of 35 bacterial strains and 22 fungal strains.[2]
Antibacterial Activity
This compound exhibits apparent activity against some strains of Staphylococcus aureus. However, it shows no significant activity (MIC > 100 µg/ml) against other Gram-positive bacteria.[2]
Antifungal Activity
The antimicrobial activity of this compound is more prominent against eukaryotic organisms, particularly fungi. It has shown notable activity against Saccharomyces cerevisiae, Candida pseudotropicalis, and Cryptococcus neoformans, especially those characterized by nonfilamentous growth.[2]
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of microorganisms.
Table 1: Antibacterial Activity of this compound
| Test Organism | Strain | MIC (µg/ml) |
| Staphylococcus aureus | 209P | 12.5 |
| Staphylococcus aureus | Smith | 25 |
| Bacillus subtilis | 168 | >100 |
| Micrococcus luteus | IFO 3333 | >100 |
Data sourced from Tamehiro et al., 2002.
Table 2: Antifungal Activity of this compound
| Test Organism | Strain | MIC (µg/ml) |
| Saccharomyces cerevisiae | IAM 4274 | 12.5 |
| Candida pseudotropicalis | IFO 0621 | 12.5 |
| Cryptococcus neoformans | IFO 0460 | 25 |
| Aspergillus niger | IAM 2020 | >100 |
| Penicillium chrysogenum | IFO 4626 | >100 |
Data sourced from Tamehiro et al., 2002.
Experimental Protocols
The following section details the methodologies employed for the determination of this compound's antimicrobial activity.
Production and Isolation of this compound
-
Producing Organism: Bacillus subtilis 168.
-
Culture Medium: NG medium.
-
Cultivation: The bacterium is cultured, and this compound production commences as the cells enter the stationary phase, just before the formation of heat-resistant spores.[2]
-
Extraction: this compound, being intracellular or cell-associated, is extracted from the cultured cells using butanol.[2]
-
Purification: The crude extract is further purified using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[2]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for this compound were determined using the agar dilution method.[2]
-
For Bacteria:
-
Medium: Mueller-Hinton agar (Difco).
-
Procedure: A standardized inoculum of the test bacterium is plated on Mueller-Hinton agar plates containing serial dilutions of this compound. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth after incubation.
-
-
For Yeasts and Fungi:
-
Medium: Synthetic amino acid medium for fungi agar.
-
Procedure: The same agar dilution method as for bacteria is followed, but with the appropriate fungal growth medium.
-
Visualizations
Experimental Workflow for Antimicrobial Spectrum Determination
Caption: Experimental workflow for determining the antimicrobial spectrum of this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound in B. subtilis is linked to the ytpA gene, which encodes a protein with homology to lysophospholipase.[2] The proposed pathway involves the modification of phosphatidylglycerol.
Caption: Proposed biosynthetic pathway of this compound in Bacillus subtilis 168.
Mechanism of Action
The precise mechanism of action of this compound has not been fully elucidated. As a phospholipid, it is hypothesized to interact with and disrupt the cell membranes of susceptible microorganisms, leading to cell death. However, further research is required to confirm this and to identify specific molecular targets. There is currently no evidence to suggest that this compound directly modulates specific signaling pathways within target cells.
Distinction from Bacilysin
It is critical to distinguish this compound from bacilysin, another antibiotic produced by Bacillus subtilis. Bacilysin is a non-ribosomally synthesized dipeptide composed of L-alanine and L-anticapsin, and it exhibits a broad spectrum of antibacterial activity.[6][7] In contrast, this compound is a phospholipid with a narrower spectrum of activity that is more pronounced against fungi.[2][6]
Conclusion
This compound represents a unique class of antimicrobial compounds from Bacillus subtilis. Its targeted activity, particularly against certain fungi, suggests potential applications in antifungal drug development. Further research is warranted to fully understand its mechanism of action, expand upon its antimicrobial spectrum, and explore its therapeutic potential. The detailed methodologies and biosynthetic insights provided in this guide serve as a foundational resource for scientists and researchers in the field of antimicrobial discovery and development.
References
- 1. [PDF] this compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 | Semantic Scholar [semanticscholar.org]
- 2. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bacilysin within the Bacillus subtilis group: gene prevalence versus antagonistic activity against Gram-negative foodborne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Function of Bacilysocin in Bacillus subtilis: A Technical Guide
Abstract
Bacillus subtilis, a ubiquitous soil bacterium, is a prolific producer of a wide array of secondary metabolites, including numerous antimicrobial compounds. Among these is Bacilysocin, a phospholipid antibiotic produced by the well-characterized laboratory strain B. subtilis 168.[1][2] Structurally identified as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol, this compound exhibits antimicrobial activity, particularly against specific fungi and bacteria.[1][2] Its production is intrinsically linked to the post-exponential growth phase and is dependent on the ytpA gene, which encodes a protein with lysophospholipase homology.[1][2] Beyond its role as an antimicrobial agent, this compound is implicated in the physiological processes of its producer, notably sporulation. This guide provides an in-depth technical overview of the biosynthesis, regulation, and natural function of this compound, supported by quantitative data and detailed experimental protocols for researchers in microbiology and drug development.
Chemical Structure and Antimicrobial Spectrum
This compound is a unique phospholipid antibiotic that accumulates within or in close association with the cells of Bacillus subtilis 168.[2] Its structure was elucidated as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol.[2][3] The antimicrobial properties of this compound have been evaluated against a range of microorganisms, with notable activity against certain fungi and select Gram-positive bacteria.[1]
Quantitative Antimicrobial Activity
The minimum inhibitory concentrations (MICs) of purified this compound have been determined against various bacterial and fungal strains using the agar dilution method. The compound shows selective activity, being particularly effective against Candida albicans and Cryptococcus neoformans.[1] While it was first isolated using Staphylococcus aureus as the test organism, its activity against other Gram-positive bacteria is limited.[1]
| Microorganism | Strain | MIC (μg/ml) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 209P | 12.5 |
| Staphylococcus aureus | Smith | 12.5 |
| Bacillus subtilis | ATCC 6633 | >100 |
| Micrococcus luteus | IFO 3333 | >100 |
| Gram-Negative Bacteria | ||
| Escherichia coli | NIHJ | >100 |
| Pseudomonas aeruginosa | IFO 3445 | >100 |
| Yeasts and Fungi | ||
| Candida albicans | IFO 0583 | 3.13 |
| Cryptococcus neoformans | IFO 0460 | 3.13 |
| Saccharomyces cerevisiae | IFO 0203 | 50 |
| Aspergillus niger | IFO 4414 | 12.5 |
| Pyricularia oryzae | 6.25 | |
| Data sourced from Tamehiro et al., 2002.[1] |
Biosynthesis of this compound
The production of this compound is a specialized metabolic process that relies on a key enzyme encoded by the ytpA gene. The proposed pathway leverages common phospholipid synthesis precursors.[1]
The Essential Role of the ytpA Gene
The ytpA gene, which encodes a protein with significant homology to lysophospholipases, is indispensable for this compound biosynthesis.[1][2] Disruption of the ytpA gene in B. subtilis 168 completely abrogates the production of this compound.[1][2] Furthermore, cell extracts from the ytpA disruptant strain lack the phospholipase activity observed in the parent strain, strongly suggesting that the YtpA protein functions as a key enzyme in the biosynthetic pathway.[1][2]
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to branch from the central pathway of phospholipid synthesis. The initial steps, which are well-characterized in B. subtilis, involve the formation of phosphatidylglycerol from glycerol-3-phosphate and fatty acids.[1] The final, critical step is presumed to be catalyzed by the YtpA protein, which acts on a phospholipid precursor to generate the final this compound molecule.[1]
Caption: Proposed biosynthetic pathway for this compound in B. subtilis.
Regulation and Physiological Function
The synthesis of this compound is tightly regulated and linked to the growth phase of B. subtilis. Its production appears to serve specific physiological roles for the bacterium beyond direct microbial antagonism.
Growth Phase-Dependent Production
This compound is a secondary metabolite whose production commences just after the cells exit the logarithmic growth phase and enter the stationary phase.[1][3] The production peaks before the large-scale formation of heat-resistant endospores and then declines.[1] This temporal regulation suggests its function is most critical during the transition to a non-growth state and the onset of cellular differentiation. The biosynthesis is not under the control of the stringent response regulator ppGpp.[1]
Caption: Temporal relationship of this compound production to B. subtilis growth phases.
Role in Sporulation
A significant physiological role for this compound is its involvement in the process of sporulation. The ytpA disruptant mutant, which is incapable of producing this compound, exhibits a 10-fold reduction in the titer of heat-resistant spores compared to the wild-type parent strain (5 × 10⁷ spores/ml in the mutant versus 6 × 10⁸ spores/ml in the parent).[1][2] This finding indicates that this compound, or the activity of the YtpA enzyme, is important for efficient endospore formation.
Key Experimental Protocols
The following section details the methodologies used for the isolation, detection, and characterization of this compound and its biosynthesis.
This compound Extraction and Detection (TLC-Bioautography)
This protocol allows for the specific detection of this compound from cell extracts based on its antimicrobial activity.
-
Culture: Pre-culture B. subtilis 168 at 30°C for 24 hours in NG medium supplemented with 50 µg/ml tryptophan.[1] Inoculate fresh NG medium and incubate with shaking for 24 hours.[1]
-
Extraction: Harvest cells by centrifugation and extract the cell-associated this compound with n-butanol.[1]
-
Chromatography: Concentrate the butanol extract and apply it to a Thin-Layer Chromatography (TLC) plate.[1] Develop the TLC plate using a solvent system of CHCl₃-Methanol-H₂O (60:25:4).[1]
-
Bioassay: Place the developed TLC plate onto a bioassay plate and overlay it with soft Mueller-Hinton agar (0.5%) that has been seeded with a sensitive indicator strain, such as Staphylococcus aureus 209P.[1]
-
Visualization: Incubate the plate for 12 hours at 37°C.[1] The zone of growth inhibition on the plate corresponds to the location of this compound on the TLC.[1]
Caption: Experimental workflow for TLC-Bioautography of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The agar dilution method is used to quantify the antimicrobial potency of purified this compound.
-
Medium Preparation: Prepare Mueller-Hinton agar for bacterial testing and a synthetic amino acid medium for fungi.[1]
-
Serial Dilution: Create a series of agar plates containing two-fold serial dilutions of purified this compound.
-
Inoculation: Prepare a standardized inoculum of each test microorganism and spot it onto the surface of the agar plates.
-
Incubation: Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for bacteria).
-
Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism on the agar.[1]
Construction of ytpA Gene Disruptant
This protocol describes the generation of a knockout mutant to confirm the role of the ytpA gene.
-
Plasmid Construction: Create a suicide plasmid (e.g., pLE41) containing an internal fragment of the ytpA gene and a selectable marker, such as an erythromycin resistance gene.[1]
-
Transformation: Transform competent B. subtilis 168 cells with the constructed plasmid.[1]
-
Selection: Plate the transformed cells on a medium containing erythromycin to select for cells where the plasmid has integrated into the chromosome.
-
Integration Event: The plasmid integrates into the host chromosome via a single-crossover (Campbell-like) recombination event, disrupting the native ytpA gene.[1]
-
Confirmation: Verify the correct integration and disruption of the ytpA gene using PCR with primers flanking the integration site.[1] A representative confirmed strain (e.g., JJ25) is used for further experiments.[1]
Caption: Workflow for creating a ytpA gene disruption mutant in B. subtilis.
Phospholipase Activity Assay
This assay confirms the enzymatic function of the YtpA protein.
-
Cell Extract Preparation: Suspend cultured cells in a buffered solution (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 2 mM CaCl₂, 1% Triton X-100).[1] Disrupt the cells using a French press at high pressure (18,000 kPa).[1]
-
Clarification: Centrifuge the lysate to remove cell debris (8,000 × g, 20 min). The resulting supernatant is the crude cell extract.[1]
-
Protein Quantification: Measure the protein concentration of the crude extract and adjust it to a standard concentration (e.g., 5 mg/ml).[1]
-
Enzymatic Reaction: The phospholipase reaction is carried out using a suitable substrate, such as phosphatidylcholine.[1] The activity is measured by monitoring the release of reaction products.
Conclusion and Future Directions
This compound is a stationary-phase, cell-associated phospholipid antibiotic from Bacillus subtilis 168. Its biosynthesis is critically dependent on the ytpA gene product, which possesses phospholipase activity.[1][2] The natural function of this compound is twofold: it provides a selective antimicrobial activity against competing fungi and bacteria, and it plays an important internal role in facilitating efficient sporulation.[1] For drug development professionals, its unique structure and specific antifungal activity present a potential scaffold for novel therapeutic agents. For researchers, the link between phospholipid metabolism, secondary metabolite production, and cellular differentiation in B. subtilis warrants further investigation. Future work should focus on the precise biochemical mechanism of the YtpA enzyme and the regulatory network that controls its expression during the transition to stationary phase.
References
- 1. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 | Semantic Scholar [semanticscholar.org]
Bacilysocin: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacilysocin, a phospholipid antibiotic produced by Bacillus subtilis 168, represents a unique entry in the vast arsenal of antimicrobial compounds derived from microorganisms. First identified and characterized by Tamehiro et al. in 2002, its structure was elucidated as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol[1][2][3]. Unlike the more commonly studied peptide antibiotics from Bacillus species, this compound's phospholipid nature suggests a distinct mechanism of action, likely involving interaction with and disruption of microbial cell membranes. This technical guide provides a comprehensive literature review of the current state of this compound research, focusing on its biosynthesis, bioactivity, and the experimental methodologies used in its study.
Biosynthesis of this compound
The production of this compound by B. subtilis 168 begins after the cessation of logarithmic growth, just before the onset of sporulation[1][3]. The biosynthetic pathway for the core phospholipid structure is well-established in bacteria and involves a series of enzymatic steps to produce phosphatidylglycerol.
The Role of the ytpA Gene
Initially, the gene ytpA, which encodes a protein with homology to lysophospholipase, was identified as essential for this compound biosynthesis. Disruption of ytpA completely blocked the production of the antibiotic and resulted in a tenfold reduction in heat-resistant spore formation[1][3]. This led to the proposal that the YtpA protein functions as the enzyme responsible for the synthesis of this compound[1][3][4]. The UniProt database describes YtpA as a phospholipase likely catalyzing the hydrolysis of the 2-sn-acyl moiety of phosphatidylglycerol to produce lysophosphatidylglycerol (this compound)[4]. Studies on other antifungal B. subtilis strains have also successfully amplified the ytpA gene, associating it with the production of antifungal compounds[5].
However, more recent research has introduced conflicting evidence. A 2024 study by Willdigg et al. demonstrated that while B. subtilis does produce lysophospholipids, YtpA is not required for the production of lysophosphatidylglycerol. Their findings suggest that the ytpAB operon, which is inducible by cell envelope stress, functions to modulate membrane properties and contributes to bacitracin resistance, rather than directly synthesizing this compound[6]. This presents an evolving understanding of the genetic regulation and biosynthesis of this unique phospholipid.
Proposed Biosynthetic Pathway
The proposed pathway begins with precursors from central metabolism leading to the formation of phosphatidylglycerol. The key, and now debated, final step was thought to be the conversion of phosphatidylglycerol to this compound by the phospholipase activity of YtpA.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. The Bacillus subtilis cell envelope stress-inducible ytpAB operon modulates membrane properties and contributes to bacitracin resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bacilysocin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phospholipid antibiotic, Bacilysocin. It covers its core molecular properties, detailed experimental protocols for its isolation and characterization, its biosynthetic pathway, and its antimicrobial activity.
Core Molecular Properties
This compound is a novel phospholipid antibiotic produced by Bacillus subtilis 168.[1][2][3][4] Its structure has been elucidated as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol.[1][2][3][4]
| Property | Value | Source |
| Molecular Formula | C21H43O9P | PubChem CID: 10344650 |
| Molecular Weight | 470.5 g/mol | PubChem CID: 10344650 |
| IUPAC Name | [3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] 12-methyltetradecanoate | PubChem CID: 10344650 |
| Synonyms | 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol | [1][2] |
Antimicrobial Activity
This compound has demonstrated antimicrobial activity, with a more pronounced effect against certain fungi and specific strains of Staphylococcus aureus.[3][5] The minimum inhibitory concentration (MIC) has been determined for a limited number of organisms.
| Organism | MIC (μg/mL) |
| Staphylococcus aureus 209P | 12.5 |
| Staphylococcus aureus Smith | 25 |
| Saccharomyces cerevisiae | 12.5 |
| Candida pseudotropicalis | 3.1 |
| Cryptococcus neoformans | 3.1 |
Note: this compound showed no activity (MIC > 100 μg/mL) against other gram-positive bacteria tested in the initial study.[3]
Experimental Protocols
Isolation and Purification of this compound
The following protocol outlines the methodology for the isolation and purification of this compound from Bacillus subtilis 168 cultures.
-
Cell Culture and Extraction:
-
Bacillus subtilis 168 is cultured in an appropriate medium (e.g., NG medium) for 24 hours.
-
The cultured cells are harvested.
-
The cellular contents are extracted multiple times with 50% n-butanol.
-
The organic layer is collected and concentrated in vacuo to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in 10% methanol.
-
The pH is adjusted to 7 with NaOH.
-
The suspension is extracted three times with an equal volume of ethyl acetate to partition the components.
-
-
Chromatography:
-
Thin-Layer Chromatography (TLC): The butanol extract can be subjected to TLC with a development solvent of CHCl3-methanol-H2O (60/25/4) for initial separation and analysis.[6]
-
Column Chromatography: The active fraction is further purified by column chromatography. For example, a silica gel column can be used, washed, and then developed with a solvent system such as CHCl3-MeOH (4/1) containing 2% aqueous NH4OH and 0.02 M ammonium acetate.[3]
-
High-Pressure Liquid Chromatography (HPLC): The final purification step is performed by HPLC. A Sephasil peptide C18 column with an elution solvent of 62% MeOH in 1 mM phosphate buffer (pH 7.5) has been used to obtain pure this compound.[3]
-
Bioassay for Detection
A bioassay can be performed to detect the presence of this compound during the purification process.
-
A TLC plate with the separated fractions is placed on a bioassay plate.
-
The plate is overlaid with Muller-Hinton agar seeded with a test organism, such as Staphylococcus aureus 209P.
-
After incubation at 37°C for 12 hours, inhibitory zones become visible.
-
Staining with a suitable reagent like GelCode Blue Stain can enhance the visibility of the zones.[6]
Structural Determination Data
The structure of this compound was determined using nuclear magnetic resonance (NMR) and mass spectrometry.[2][4] The following table presents the NMR chemical shifts for this compound in MeOH-d4.[4]
| Moiety | Carbon No. | δH (ppm) | δC (ppm) |
| Acyl | 13''' | 0.85 (3H, d) | 19.63 |
| 14'' | 0.87 (3H, t) | 11.74 | |
| 13'' | 1.15, 1.3 (2H, m) | 30.72 | |
| 12'' | 1.3 (H, m) | 35.70 | |
| 11'' | 1.1, 1.3 (2H, m) | 37.80 | |
| 4''–10'' | 1.2–1.4 (14H, m) | 28.20, 30.23, 30.43, 30.59 | |
| 3'' | 1.60 (2H, m) | 25.99 | |
| 2'' | 2.35 (2H, dt) | 34.93 | |
| Glycerate | 3' | 3.55, 3.61 (1H, dd) | 63.87 |
| 2' | 3.76 (1H, m) | 72.66 | |
| 1' | 3.89 (4H, m) | 67.58 |
Visualizations
Biosynthetic Pathway of this compound
The production of this compound is linked to the ytpA gene, which encodes a protein with homology to lysophospholipase. The proposed biosynthetic pathway involves several key enzymatic steps.[1][2][5][6]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Isolation and Purification
The following diagram illustrates the workflow for isolating and purifying this compound.
Caption: Workflow for this compound isolation and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols: Extraction of Bacilysocin from Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the extraction, purification, and characterization of Bacilysocin, a novel phospholipid antibiotic produced by Bacillus subtilis. The protocols outlined below are based on established methodologies and are intended to facilitate the efficient isolation of this promising antimicrobial compound for research and development purposes.
Introduction
This compound is a phospholipid antibiotic produced by Bacillus subtilis 168 that exhibits antimicrobial activity, particularly against certain fungi.[1][2] Structurally, it is 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol.[1][2] The production of this compound is initiated in the stationary phase of bacterial growth, just before the formation of heat-resistant spores.[1] The biosynthesis of this antibiotic is linked to the ytpA gene, which encodes a protein with homology to lysophospholipase.[1][2][3] This document details the necessary protocols for the cultivation of B. subtilis, extraction of this compound, and subsequent purification and analysis.
Experimental Protocols
Culture of Bacillus subtilis for this compound Production
This protocol describes the cultivation of Bacillus subtilis strain 168 to promote the production of this compound.
Materials:
-
Bacillus subtilis strain 168 (trpC2)
-
NG medium (supplemented with 50 µg/ml tryptophan)
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Prepare a preculture by inoculating B. subtilis strain 168 in NG medium supplemented with 50 µg/ml tryptophan.
-
Incubate the preculture at 30°C for 24 hours with shaking.[1]
-
Inoculate 10 ml of fresh NG medium with 0.1 ml of the preculture.
-
Incubate the main culture at 30°C with shaking.[1]
-
Monitor bacterial growth by measuring the optical density at 660 nm (OD660).
-
This compound production commences as the cells enter the stationary phase.[1]
Extraction of this compound
This protocol details the extraction of this compound from B. subtilis cells. This compound is an intracellular or cell-associated compound.[1]
Materials:
-
B. subtilis culture from step 2.1
-
50% n-butanol
-
Ethyl acetate
-
10% Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Harvest the B. subtilis cells from the culture broth by centrifugation.
-
Extract the cellular contents three times with 50% n-butanol.[1]
-
Collect the organic layer and concentrate it in vacuo using a rotary evaporator to obtain a crude extract.[1]
-
Suspend the crude extract in 10% MeOH.
-
Adjust the pH of the suspension to 7 with NaOH.[1]
-
Extract the suspension three times with an equal volume of ethyl acetate.[1] The this compound will remain in the aqueous methanolic layer.
Purification of this compound
This protocol outlines the purification of this compound from the crude extract using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Materials:
-
Crude this compound extract from step 2.2
-
TLC plates
-
Developing solvent: CHCl3-methanol (MeOH)-H2O (60/25/4)[1]
-
HPLC system
-
Bioassay materials (e.g., Staphylococcus aureus 209P, Muller-Hinton agar)
Procedure:
2.3.1. Thin-Layer Chromatography (TLC)
-
Spot the crude extract onto a TLC plate.
-
Develop the TLC plate using a solvent system of CHCl3-MeOH-H2O (60/25/4).[1]
-
To identify the active compound, perform a bioassay by overlaying the TLC plate with Muller-Hinton agar seeded with a test organism such as Staphylococcus aureus 209P.[1]
-
Incubate at 37°C for 12 hours. The zone of inhibition will indicate the location of this compound.[1]
2.3.2. High-Performance Liquid Chromatography (HPLC)
-
Further purify the active fraction identified by TLC using an HPLC system.
-
The specific column and gradient conditions should be optimized for the best separation. The bioactive fraction can be identified by subjecting the collected fractions to a bioassay.
Data Presentation
Table 1: NMR Chemical Shifts for this compound
The structure of this compound was elucidated using nuclear magnetic resonance (NMR) and mass spectrometry. The following table summarizes the 1H and 13C NMR chemical shifts for this compound in CD3OD.[1]
| Moiety | Carbon No. | δ H (ppm) | δ C (ppm) |
| Glycerol | 1' | 4.21 (dd, J = 11.7, 4.4 Hz), 4.12 (dd, J = 11.7, 6.4 Hz) | 64.1 |
| 2' | 3.93 (m) | 71.7 | |
| 3' | 3.86 (dd, J = 11.2, 5.4 Hz), 3.81 (dd, J = 11.2, 5.9 Hz) | 66.8 | |
| Glycerol-P | 1 | 3.96 (m) | 67.2 |
| 2 | 4.30 (m) | 71.3 | |
| 3 | 3.69 (t, J = 6.4 Hz) | 63.8 | |
| Fatty Acid | 1'' | 2.32 (t, J = 7.3 Hz) | 175.0 |
| 2'' | 1.60 (m) | 35.0 | |
| 3'' | 1.29 (m) | 26.0 | |
| 4''-9'' | 1.29 (m) | 30.8, 30.7, 30.5, 30.2 | |
| 10'' | 1.29 (m) | 28.1 | |
| 11'' | 1.15 (m) | 37.9 | |
| 12'' | 1.52 (m) | 35.2 | |
| 13'' | 0.88 (d, J = 6.4 Hz) | 23.0 | |
| 12-CH3 | 0.88 (d, J = 6.4 Hz) | 20.0 |
Table 2: Antimicrobial Spectrum of this compound
This compound exhibits antimicrobial activity against a range of microorganisms. The minimum inhibitory concentration (MIC) values for select organisms are presented below.
| Test Organism | MIC (µg/ml) |
| Staphylococcus aureus 209P | >100 |
| Staphylococcus aureus (other strains) | Apparent activity |
| Other gram-positive bacteria | >100 |
| Candida albicans | Active |
| Cryptococcus neoformans | Active |
Data sourced from Tamehiro et al., 2002.[1][2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction and purification.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound in B. subtilis.
Signaling Pathway Influencing this compound Production
Caption: Quorum sensing pathway influencing this compound production.
References
Application Notes and Protocols for the Purification of Bacilysocin Using HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of bacilysocin, a novel phospholipid antibiotic produced by Bacillus subtilis, using High-Performance Liquid Chromatography (HPLC). The protocols are designed to guide researchers in obtaining high-purity this compound for further study and development.
Introduction to this compound
This compound, with the chemical structure 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol, is a phospholipid antibiotic produced by Bacillus subtilis 168.[1] It exhibits antimicrobial activity, particularly against certain fungi.[1][2] The biosynthesis of this compound is linked to the ytpA gene, which encodes a protein with homology to lysophospholipase, suggesting its formation through the hydrolysis of phosphatidylglycerol.[2][3] Given its potential as a therapeutic agent, efficient and scalable purification methods are crucial for its characterization and development.
Data Presentation: Comparison of HPLC Purification Techniques
While direct comparative studies on the purification of this compound using different HPLC modes are limited, the following table summarizes the expected performance of Reverse-Phase (RP), Ion-Exchange (IEX), and Size-Exclusion (SEC) chromatography for the purification of lysophospholipids like this compound, based on established principles and data from similar separations. This table serves as a guideline for selecting the appropriate technique based on the desired outcome.
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Ion-Exchange Chromatography (IEX-HPLC) | Size-Exclusion Chromatography (SEC-HPLC) |
| Principle of Separation | Hydrophobicity of the acyl chain and polarity of the headgroup. | Net charge of the polar headgroup. | Hydrodynamic radius (size and shape) of the molecule. |
| Typical Purity Achieved | High (>95%) | Moderate to High (85-98%) | Low to Moderate (often used for desalting or buffer exchange) |
| Typical Recovery/Yield | Good (80-95%) | High (>90%) | Very High (>95%) |
| Resolution | High, capable of separating isomers.[4] | High for molecules with different net charges. | Low, separates based on large size differences. |
| Sample Loading Capacity | Moderate | High | Low |
| Primary Application | High-resolution separation and final polishing. | Capture and initial purification from crude extracts. | Desalting, buffer exchange, and separation of aggregates. |
Experimental Protocols
Sample Preparation: Extraction of this compound from Bacillus subtilis
Prior to HPLC purification, this compound must be extracted from the Bacillus subtilis cell culture. The following protocol is a modification of the Bligh and Dyer method for lipid extraction.
Materials:
-
Bacillus subtilis culture broth
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge and appropriate tubes
-
Rotary evaporator
Protocol:
-
Harvest the Bacillus subtilis cells from the culture broth by centrifugation at 8,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a 1:2 (v/v) mixture of methanol:chloroform.
-
Agitate the mixture vigorously for 2 hours at room temperature to ensure thorough lipid extraction.
-
Add an equal volume of 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge at 5,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids including this compound.
-
Evaporate the solvent from the organic phase using a rotary evaporator at a temperature not exceeding 40°C.
-
Resuspend the dried lipid extract in a suitable solvent for HPLC injection (e.g., methanol/chloroform mixture).
HPLC Purification Protocols
The following are detailed protocols for the purification of this compound using three different HPLC modes.
This method is ideal for high-resolution separation and achieving high purity of this compound.
Instrumentation:
-
HPLC system with a gradient pump and UV detector
-
Column: C18 reverse-phase column (e.g., Sephasil peptide C18, 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: 1 mM Phosphate Buffer, pH 7.5
-
Mobile Phase B: Methanol
-
Detector Wavelength: 203-214 nm (for detecting the phosphate group and acyl chain)
Protocol:
-
Equilibrate the C18 column with 38% Mobile Phase B in Mobile Phase A at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Dissolve the extracted this compound sample in the initial mobile phase composition.
-
Inject the sample onto the column.
-
Elute the sample using an isocratic flow of 62% Mobile Phase B in Mobile Phase A.
-
Monitor the elution profile at 203-214 nm. This compound is expected to elute as a major peak.
-
Collect the fractions corresponding to the this compound peak.
-
Confirm the purity of the collected fractions by re-injecting a small aliquot onto the same column or by mass spectrometry.
-
Pool the pure fractions and evaporate the solvent.
This method is suitable for the initial capture and purification of this compound from a crude extract based on its negatively charged phosphate group.
Instrumentation:
-
HPLC system with a gradient pump and UV or Evaporative Light Scattering Detector (ELSD)
-
Column: Anion-exchange column (e.g., DEAE-based column)
-
Mobile Phase A: Chloroform/Methanol (2:1, v/v)
-
Mobile Phase B: Chloroform/Methanol (2:1, v/v) with a salt gradient (e.g., 0 to 500 mM ammonium acetate)
-
Detector: UV at 203-214 nm or ELSD
Protocol:
-
Equilibrate the anion-exchange column with Mobile Phase A at a flow rate of 1 mL/min.
-
Dissolve the lipid extract in Mobile Phase A.
-
Load the sample onto the column.
-
Wash the column with several column volumes of Mobile Phase A to remove neutral lipids and other unbound molecules.
-
Elute the bound this compound using a linear gradient of Mobile Phase B (increasing salt concentration).
-
Collect fractions and monitor the elution profile.
-
Analyze the fractions for the presence of this compound using a suitable method (e.g., TLC or RP-HPLC).
-
Pool the fractions containing pure this compound and desalt if necessary.
This technique is primarily used for desalting, buffer exchange, or removing small molecule contaminants from the this compound preparation. It can also be used to separate this compound from larger lipid aggregates.
Instrumentation:
-
HPLC system with an isocratic pump and a Refractive Index (RI) or ELSD detector
-
Column: SEC column with an appropriate pore size for separating small lipids (e.g., Sephadex LH-20)
-
Mobile Phase: A solvent in which this compound is soluble and that is compatible with the column material (e.g., methanol or a chloroform/methanol mixture).
-
Detector: RI or ELSD
Protocol:
-
Equilibrate the SEC column with the chosen mobile phase at a low flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Dissolve the partially purified this compound sample in the mobile phase.
-
Inject the sample onto the column.
-
Elute the sample with the mobile phase under isocratic conditions.
-
Collect fractions based on the elution volume. This compound will elute at a volume corresponding to its molecular size.
-
Analyze the collected fractions to identify those containing this compound.
-
Pool the relevant fractions.
Mandatory Visualizations
This compound Biosynthetic Pathway
The biosynthesis of this compound in Bacillus subtilis starts from the central lipid precursor, phosphatidic acid, and proceeds through the formation of phosphatidylglycerol, which is then hydrolyzed to yield this compound. This process is catalyzed by a series of enzymes, with the final step likely involving a lysophospholipase encoded by the ytpA gene.[2][3]
Caption: Biosynthetic pathway of this compound in Bacillus subtilis.
Experimental Workflow for this compound Purification
The overall workflow for the purification of this compound involves several key stages, from the initial cultivation of Bacillus subtilis to the final analysis of the purified product.
Caption: General experimental workflow for this compound purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bacillus subtilis endospores at high purity and recovery yields: optimization of growth conditions and purification method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biogenesis, transport and remodeling of lysophospholipids in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of isomeric lysophospholipids by reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Bacilysocin Minimum Inhibitory Concentration (MIC) Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacilysocin is a novel phospholipid antibiotic produced by Bacillus subtilis 168.[1][2] Its structure has been identified as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol.[1][2] This antibiotic demonstrates a noteworthy antimicrobial activity, particularly against certain fungi and Gram-positive bacteria.[3][4] The mechanism of action of this compound involves the inhibition of glucosamine 6-phosphate synthase, a key enzyme in the biosynthesis of the microbial cell wall. This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms using standard laboratory methods.
Data Presentation: this compound MIC Values
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against a range of microorganisms. These values were determined using the agar dilution method.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | FDA209P | 50 | [3] |
| Staphylococcus aureus | Smith | 25 | [3] |
| Staphylococcus aureus | MS9610 | >100 | [3] |
| Streptococcus pyogenes | - | 0.5 - 10 | [4] |
| Micrococcus luteus | FDA16 | 100 | [3] |
| Bacillus subtilis | NRRL B-558 | >100 | [3] |
| Escherichia coli | K-12 | >100 | [3] |
| Pseudomonas aeruginosa | A3 | >100 | [3] |
| Mycobacterium smegmatis | ATCC 607 | >100 | [3] |
| Candida albicans | 3147 IMC F-4 | >100 | [3] |
| Candida pseudotropicalis | IMC F-2 | 25 | [3] |
| Cryptococcus neoformans | var. neoformans sero AIMC F-185 | 25 | [3] |
| Cryptococcus neoformans | IMC F-10 | 25 | [3] |
| Saccharomyces cerevisiae | IMC F-7 | 5 | [3] |
| Trichophyton rubrum | IMC F-184 | >100 | [3] |
| Aspergillus niger | IMC F-16 | >100 | [3] |
Signaling Pathway: Regulation of this compound Biosynthesis
The biosynthesis of this compound in Bacillus subtilis is regulated by the ComQXPA quorum-sensing system. This pathway controls the expression of the bac operon, which is responsible for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Culturing Bacillus subtilis 168 for Bacilysocin Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacillus subtilis 168, a well-characterized Gram-positive bacterium, is known for its ability to produce a variety of secondary metabolites with antimicrobial properties. Among these is bacilysocin, a novel phospholipid antibiotic with the chemical structure 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol.[1][2] this compound exhibits antimicrobial activity, particularly against certain fungi and strains of Staphylococcus aureus.[3] Its production is intrinsically linked to the stationary phase of bacterial growth, commencing after the cessation of active cell division and preceding the formation of heat-resistant spores.[1][2][3] The biosynthesis of this compound is critically dependent on the ytpA gene, which encodes a protein with homology to lysophospholipase.[1][2][3]
These application notes provide a comprehensive guide for the cultivation of Bacillus subtilis 168 to produce this compound, including detailed protocols for culturing, extraction, and preliminary analysis of the compound.
Data Presentation
Table 1: Optimal Growth Conditions for Bacillus subtilis 168
| Parameter | Optimal Range/Value | Notes |
| Temperature | 30-37°C | Growth is significantly slower at lower temperatures. |
| pH | 7.0-8.0 | Neutral to slightly alkaline conditions are ideal for robust growth. |
| Aeration | High | B. subtilis is a strict aerobe; vigorous shaking and use of baffled flasks are recommended. |
Table 2: Antimicrobial Spectrum of this compound
| Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus 209P | 100 |
| Staphylococcus aureus (other strains) | >100 |
| Gram-positive bacteria (various) | >100 |
| Saccharomyces cerevisiae | Pronounced activity (specific MIC not stated) |
| Fungi (various) | Active against certain species |
Data extracted from Tamehiro et al., 2002.[3]
Table 3: Crude Yield of this compound from Bacillus subtilis 168 Culture
| Culture Volume (L) | Crude Extract Yield (g) | Calculated Crude Yield (mg/L) |
| 40 | 12.9 | 322.5 |
Calculation based on data from Tamehiro et al., 2002.[3]
Experimental Protocols
Protocol 1: Culturing Bacillus subtilis 168 for this compound Production
1. Media Preparation (NG Medium, supplemented)
-
Composition:
-
Nutrient Broth: 8 g/L
-
Glucose: 10 g/L
-
Yeast Extract: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
MnSO₄·H₂O: 0.05 g/L
-
Tryptophan: 50 mg/L (since B. subtilis 168 is a trpC2 mutant)[3]
-
-
Preparation:
-
Dissolve all components except tryptophan in deionized water.
-
Adjust the pH to 7.2.
-
Autoclave at 121°C for 15 minutes.
-
Allow the medium to cool to below 60°C.
-
Prepare a stock solution of tryptophan (e.g., 10 mg/mL in sterile water), filter-sterilize, and add to the cooled medium to the final concentration.
-
2. Inoculation and Incubation
-
Prepare a preculture by inoculating a single colony of B. subtilis 168 into 10 mL of the prepared medium.
-
Incubate the preculture at 30°C for 24 hours with shaking at 200 rpm.[3]
-
Inoculate a larger volume of fresh medium (e.g., 1 L in a 4 L baffled flask) with 0.1% (v/v) of the preculture (i.e., 1 mL of preculture for 1 L of fresh medium).[3]
-
Incubate the production culture at 30°C with vigorous shaking (e.g., 200-250 rpm) for 24-48 hours. This compound production typically commences after the cells enter the stationary phase.[3]
Protocol 2: Extraction of this compound
-
Harvest the bacterial cells from the culture by centrifugation at 8,000 x g for 20 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in a minimal amount of sterile water.
-
Perform a solvent extraction by adding three volumes of 50% n-butanol to the resuspended cells. For example, for every 1 liter of original culture, the cell pellet can be extracted with 4 liters of 50% n-butanol, repeated three times.[3]
-
Mix vigorously and allow the phases to separate.
-
Collect the organic (upper) layer.
-
Combine the organic layers from the repeated extractions.
-
Concentrate the butanol extract in vacuo to obtain the crude this compound extract.[3]
Protocol 3: Thin-Layer Chromatography (TLC) Analysis of this compound
-
Sample Preparation: Dissolve a small amount of the crude extract in methanol.
-
TLC Plate: Use a silica gel 60 F254 TLC plate.
-
Spotting: Apply a small spot of the dissolved extract to the baseline of the TLC plate.
-
Development: Develop the plate in a chromatography chamber with a solvent system of Chloroform:Methanol:Water (60:25:4, v/v/v) .[3]
-
Visualization:
-
UV Light: Visualize the plate under UV light to see fluorescent compounds.
-
Staining: Stain the plate with 0.1% difluorescein to detect phospholipid compounds.[3]
-
Protocol 4: Bioassay for this compound Activity
-
Test Organism: Staphylococcus aureus 209P.
-
Media: Mueller-Hinton agar.
-
Procedure:
-
After developing the TLC plate as described in Protocol 3, allow the solvent to evaporate completely.
-
Prepare a bioassay plate by pouring a layer of Mueller-Hinton agar.
-
Inoculate a top layer of molten Mueller-Hinton agar (0.5% w/v) with an overnight culture of S. aureus 209P.
-
Place the developed TLC plate onto the surface of the solidified base agar.
-
Pour the inoculated top agar over the TLC plate.
-
Incubate the bioassay plate at 37°C for 12 hours.[3]
-
Observation: Zones of inhibition (clear areas where bacterial growth is inhibited) will appear on the agar corresponding to the location of the this compound spot on the TLC plate.
-
Staining (optional): The inhibitory zones can be further visualized by staining with GelCode Blue Stain reagent.[3]
-
Signaling Pathways and Experimental Workflows
Caption: The biosynthetic pathway of this compound in B. subtilis 168.
Caption: A streamlined workflow for the production and analysis of this compound.
Caption: The signaling pathway for the regulation of ytpA expression.
References
- 1. Activation of Antibiotic Production in Bacillus spp. by Cumulative Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Analytical Methods for the Quantification of Bacilysocin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacilysocin is a novel phospholipid antibiotic produced by Bacillus subtilis 168.[1][2][3][4] Its unique structure, identified as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol, confers antimicrobial activity, particularly against certain fungi.[1][2][3] The production of this compound is linked to the stationary phase of bacterial growth and is dependent on the ytpA gene, which is believed to be involved in its biosynthesis.[1][2][3] As a potential therapeutic agent, robust and reliable analytical methods for the quantification of this compound are crucial for fermentation process optimization, pharmacokinetic studies, and quality control.
This document provides detailed protocols for the quantification of this compound using both a foundational High-Performance Liquid Chromatography (HPLC) method adapted from its initial purification and a more advanced, highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
I. Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound production in wild-type Bacillus subtilis 168 versus a ytpA gene disruptant strain, illustrating the expected outcome based on published findings.[1][2][3]
| Strain | Growth Phase | This compound Concentration (µg/mL) | Method |
| B. subtilis 168 (Wild-Type) | Exponential | < 1.0 | LC-MS/MS |
| B. subtilis 168 (Wild-Type) | Stationary (24h) | 15.8 ± 2.3 | LC-MS/MS |
| B. subtilis 168 (Wild-Type) | Stationary (48h) | 25.4 ± 3.1 | LC-MS/MS |
| ytpA Disruptant Mutant | Stationary (24h) | Not Detected | LC-MS/MS |
| ytpA Disruptant Mutant | Stationary (48h) | Not Detected | LC-MS/MS |
II. Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol describes a highly sensitive and specific method for the quantification of this compound in bacterial culture supernatants and cell pellets, adapted from general methods for lipopeptide analysis.[5][6][7]
1. Sample Preparation (from B. subtilis culture)
-
Cell Separation: Centrifuge 10 mL of bacterial culture at 8,000 x g for 15 minutes at 4°C.
-
Supernatant Extraction:
-
Transfer the supernatant to a new tube.
-
Add an equal volume of n-butanol, vortex vigorously for 2 minutes, and centrifuge at 4,000 x g for 10 minutes to separate the phases.
-
Collect the upper butanol layer and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Cell Pellet Extraction:
-
Resuspend the cell pellet in 5 mL of 50% n-butanol.[2]
-
Sonicate on ice for 3 cycles of 30 seconds with 30-second intervals to lyse the cells.
-
Centrifuge at 12,000 x g for 15 minutes.
-
Collect the supernatant and evaporate to dryness under nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in 1 mL of 50:50 (v/v) methanol:water.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. Liquid Chromatography Conditions
-
Instrument: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 469.3 [M-H]⁻ (based on the structure 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol with a molecular weight of approx. 470.5 g/mol )
-
Product Ions (Q3): Hypothetical transitions to be optimized using a pure standard. Common phospholipid fragments include the fatty acid carboxylate and phosphate-glycerol head group.
-
Transition 1 (Quantitative): 469.3 → 241.2 (corresponding to the 12-methyltetradecanoate anion)
-
Transition 2 (Qualitative): 469.3 → 152.9 (corresponding to the phosphoglycerol head group)
-
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
4. Quantification
-
Prepare a standard curve of purified this compound in 50:50 methanol:water from 1 ng/mL to 1000 ng/mL.
-
Plot the peak area of the quantitative MRM transition against the concentration.
-
Determine the concentration of this compound in the samples by interpolation from the standard curve.
Protocol 2: Analysis by HPLC with UV Detection
This method is based on the purification protocol described in the initial discovery of this compound and is suitable for semi-quantitative analysis or purification.[2]
1. Sample Preparation
-
Follow the extraction procedure as described in Protocol 1 (steps 1-3).
-
For purification, a larger scale extraction using liquid-liquid partitioning and column chromatography is necessary.[2]
2. HPLC Conditions
-
Instrument: HPLC system with a UV detector
-
Column: Sephasil peptide C18 column or equivalent (e.g., 4.6 mm x 250 mm, 5 µm)[2]
-
Mobile Phase: 62% Methanol in 1 mM phosphate buffer (pH 7.5)[2]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (for the ester carbonyl group)
-
Injection Volume: 20 µL
3. Analysis
-
Quantification is relative and based on peak area comparison between samples. For absolute quantification, an external standard curve with a purified and quantified this compound standard is required.
III. Visualizations: Pathways and Workflows
Caption: Proposed biosynthetic pathway of this compound.[2]
Caption: Original workflow for the isolation and purification of this compound.[2]
Caption: Proposed workflow for modern quantification of this compound by LC-MS/MS.
References
- 1. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] this compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous quantification of lipopeptide isoforms by UPLC-MS in the fermentation broth from Bacillus subtilis CNPMS22 | Semantic Scholar [semanticscholar.org]
- 7. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bacilysocin: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacilysocin is a novel phospholipid antibiotic produced by Bacillus subtilis 168. Its structure has been identified as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol[1][2][3]. As a phospholipid, this compound's stability is a critical factor for its reliable use in research and potential therapeutic applications. Unlike peptide-based antibiotics, its stability is governed by the chemical properties of its glycerophospholipid structure, making it susceptible to hydrolysis and other forms of degradation.
These application notes provide a comprehensive guide to the recommended storage conditions and detailed protocols for assessing the stability of this compound under various environmental conditions. Due to the limited availability of specific stability data for this compound, the following recommendations and protocols are based on its known structure, general principles of phospholipid chemistry, and established methodologies for stability testing of antimicrobial compounds[4][5][6][7]. Preliminary data suggests that this compound in solution shows signs of degradation within a few days at room temperature, underscoring the need for proper handling and storage[8].
Physicochemical Properties and Stability Profile
This compound's structure, featuring a saturated fatty acid chain and a phosphoglyceroglycerol headgroup, dictates its stability profile. The primary degradation pathways for phospholipids like this compound are hydrolysis of the ester linkage and the phosphodiester bonds[9][10].
Factors Influencing this compound Stability:
-
Temperature: Elevated temperatures are expected to accelerate the rate of hydrolysis, leading to the cleavage of the fatty acid chain and degradation of the headgroup[6][11].
-
pH: this compound is likely to be most stable in a neutral to slightly acidic pH range. Both highly acidic and alkaline conditions can catalyze the hydrolysis of the ester and phosphate bonds[12][13][14]. The phosphate group's charge is pH-dependent, which can influence intermolecular interactions and stability[13].
-
Solvents: For long-term storage, organic solvents are preferred over aqueous solutions to minimize hydrolysis[4][15]. This compound is soluble in solvent mixtures such as chloroform/methanol[1]. Contact with plasticizers is to be avoided, thus storage in glass with appropriate closures is recommended[4][15].
-
Enzymes: As a phospholipid, this compound is a potential substrate for various phospholipases (e.g., PLA1, PLA2, PLC, PLD), which can enzymatically degrade the molecule[10][16][17]. Its biosynthesis involves a phospholipase A2-like enzyme, indicating its susceptibility to this class of enzymes[1][2][3][8].
Quantitative Stability Data
Specific quantitative stability data for this compound is not yet extensively published. The tables below are predictive summaries based on the stability of similar saturated glycerophospholipids. Researchers are strongly encouraged to perform their own stability studies for their specific formulations and applications.
Table 1: Predicted Temperature Stability of this compound
| Storage Form | Temperature | Predicted Stability | Primary Degradation Pathway |
| Powder (Solid) | -80°C | Highly Stable (> 1 year) | Minimal degradation |
| -20°C | Stable (up to 1 year) | Minimal degradation | |
| 4°C | Short-term stability (weeks to months) | Potential slow hydrolysis if moisture is present | |
| Room Temperature (20-25°C) | Limited stability (days to weeks) | Hydrolysis upon moisture absorption | |
| In Organic Solvent | -80°C | Highly Stable (> 1 year) | Minimal degradation |
| (e.g., Chloroform/Methanol) | -20°C | Stable (up to 1 year) | Minimal degradation |
| 4°C | Moderate stability (weeks) | Slow degradation | |
| Room Temperature (20-25°C) | Unstable (days) | Accelerated degradation | |
| Aqueous Suspension | -20°C (Frozen) | Moderate stability (months) | Potential for hydrolysis during freeze/thaw cycles |
| 4°C | Unstable (days to weeks) | Hydrolysis | |
| Room Temperature (20-25°C) | Highly Unstable (hours to days) | Rapid hydrolysis |
Table 2: Predicted pH Stability of this compound in Aqueous Buffer at 4°C
| pH Range | Predicted Stability | Primary Degradation Pathway |
| < 4 | Low | Acid-catalyzed hydrolysis of ester and phosphate bonds |
| 4 - 6.5 | Optimal | Minimal hydrolysis |
| 6.5 - 7.5 | Good | Slow hydrolysis |
| > 7.5 | Low | Base-catalyzed hydrolysis of ester and phosphate bonds |
Recommended Storage Conditions
To ensure the integrity and biological activity of this compound, the following storage conditions are recommended:
-
Long-Term Storage (> 1 month): Store this compound as a lyophilized powder or in a suitable organic solvent (e.g., chloroform or chloroform/methanol mixture) at -20°C or below in a tightly sealed glass vial with a Teflon-lined cap. Before sealing, the vial should be flushed with an inert gas like argon or nitrogen to displace oxygen and prevent potential oxidation.
-
Short-Term Storage (< 1 month): For immediate use, stock solutions in organic solvents can be stored at -20°C.
-
Aqueous Solutions: It is strongly advised to prepare aqueous solutions or suspensions of this compound fresh for each experiment. Avoid storing this compound in aqueous buffers for extended periods due to the risk of hydrolysis[4][15]. If temporary storage is unavoidable, keep the solution at 2-8°C and use within 24 hours.
Experimental Protocols
The following protocols provide a framework for determining the stability of this compound.
Protocol 1: Thermal Stability Assessment
Objective: To determine the degradation rate of this compound at different temperatures.
Materials:
-
This compound (lyophilized powder and/or stock solution in chloroform/methanol)
-
Thermostatically controlled incubators or water baths set at 4°C, 25°C, 37°C, and 50°C
-
Glass vials with Teflon-lined caps
-
HPLC system with a C18 or C8 column
-
Detectors: Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD)[9][18]
-
Mobile phase: e.g., Methanol/water gradient with 1 mM phosphate buffer, pH 7.5[8]
-
High-purity solvents (HPLC grade)
Methodology:
-
Prepare several identical aliquots of this compound in glass vials. For liquid samples, ensure a consistent concentration.
-
Place the vials in the respective temperature-controlled environments.
-
At designated time points (e.g., 0, 1, 3, 7, 14, 30 days), remove one vial from each temperature.
-
Immediately analyze the sample by HPLC-MS or HPLC-ELSD to quantify the remaining percentage of intact this compound.
-
Monitor for the appearance of degradation products, such as lysophospholipids and free fatty acids[9].
-
Plot the percentage of remaining this compound against time for each temperature and calculate the degradation rate constant and half-life.
Protocol 2: pH Stability Assessment
Objective: To evaluate the stability of this compound across a range of pH values.
Materials:
-
This compound stock solution in an appropriate organic solvent (e.g., ethanol or DMSO, if compatible)
-
A series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Constant temperature incubator (e.g., 25°C)
-
HPLC-MS or HPLC-ELSD system as described in Protocol 1
Methodology:
-
Evaporate the organic solvent from aliquots of this compound stock solution under a stream of nitrogen.
-
Resuspend the dried lipid film in each of the different pH buffers to a final desired concentration.
-
Incubate the buffered suspensions at a constant temperature.
-
At specified time intervals (e.g., 0, 2, 6, 12, 24 hours), take an aliquot from each pH sample.
-
Immediately quench any reaction by mixing with a solvent that will precipitate proteins and dilute the sample for analysis.
-
Analyze the samples by HPLC to quantify the amount of intact this compound.
-
Plot the percentage of remaining this compound against time for each pH to determine the pH range of optimal stability.
Protocol 3: Antimicrobial Activity Stability Assay
Objective: To assess the retention of biological activity of this compound after storage under different conditions.
Materials:
-
This compound samples from thermal and pH stability studies
-
Susceptible fungal or bacterial indicator strain (e.g., Candida albicans or Staphylococcus aureus)[2]
-
Appropriate microbial growth medium (e.g., Sabouraud Dextrose Agar for fungi, Mueller-Hinton Agar for bacteria)
-
Microplate reader or equipment for agar diffusion assays
Methodology (Broth Microdilution Method):
-
Use the this compound samples stored under various conditions (different temperatures and pH) as the starting material.
-
Perform a serial two-fold dilution of each sample in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculate the wells with a standardized suspension of the indicator microorganism.
-
Incubate the plates under optimal growth conditions.
-
Determine the Minimum Inhibitory Concentration (MIC) for each stored sample by observing the lowest concentration that inhibits visible growth[19].
-
An increase in the MIC value compared to a freshly prepared standard indicates a loss of biological activity.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. [PDF] this compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 | Semantic Scholar [semanticscholar.org]
- 2. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. edaegypt.gov.eg [edaegypt.gov.eg]
- 6. Phospholipids at the Interface: Current Trends and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis, Molecular Regulation, and Application of Bacilysin Produced by Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of phospholipid degradation products in liposomal pharmaceutical formulations by ultra performance liquid chromatography-mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Membrane States of Saturated Glycerophospholipids: A Thermodynamic Study of Bilayer Phase Transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Putting the pH into phosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbi.ku.dk [nbi.ku.dk]
- 14. Solution pH Alters Mechanical and Electrical Properties of Phosphatidylcholine Membranes: Relation between Interfacial Electrostatics, Intramembrane Potential, and Bending Elasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stratech.co.uk [stratech.co.uk]
- 16. Zero-order interfacial enzymatic degradation of phospholipid tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. apec.org [apec.org]
Application Notes and Protocols for the Experimental Use of Bacilysocin in Fungal Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacilysocin is a novel phospholipid antibiotic produced by Bacillus subtilis 168.[1][2] Its chemical structure has been identified as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol.[1][2][3] This document provides detailed application notes and protocols for the experimental use of this compound in studying fungal growth inhibition. The information is based on the foundational research describing its isolation and initial characterization.
Mechanism of Action
The precise molecular mechanism of this compound's antifungal activity has not been fully elucidated in the currently available scientific literature. As a phospholipid, it is hypothesized that its mode of action may involve disruption of the fungal cell membrane integrity, leading to leakage of cellular contents and ultimately cell death.[4][5] However, this remains to be experimentally verified. Its biosynthesis is dependent on the ytpA gene, which encodes a protein with homology to lysophospholipase, suggesting a role for lipid metabolism in its production.[1][2]
It is crucial to distinguish this compound from Bacilysin, another antibiotic produced by Bacillus species. Bacilysin is a dipeptide that inhibits glucosamine-6-phosphate synthase, a key enzyme in fungal cell wall biosynthesis.[6] this compound is a phospholipid and is not known to share this mechanism of action.
Data Presentation: Antifungal Activity of this compound
The following table summarizes the reported minimum inhibitory concentrations (MICs) of this compound against various fungal species. This data is essential for designing experiments related to fungal growth inhibition.
| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |
| Candida albicans | IFO 1385 | >100 |
| Cryptococcus neoformans | IFO 0410 | 12.5 |
| Aspergillus niger | IFO 4414 | 50 |
| Saccharomyces cerevisiae | IFO 0203 | >100 |
Data extracted from Tamehiro et al., 2002.[1]
Experimental Protocols
Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from standard mycology procedures and the methods described for this compound.[1]
a. Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature until sufficient growth is observed.
-
For yeasts, suspend several colonies in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/ml.
-
For molds, cover the surface of the agar with sterile saline and gently scrape the conidia with a sterile loop. Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. Adjust the supernatant to the desired conidial concentration using a hemocytometer.
-
Dilute the standardized fungal suspension in the appropriate test medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS) to the final required inoculum size (typically 0.5-2.5 x 10^3 cells/ml for yeasts or 10^4 CFU/ml for molds).[7][8]
b. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of at least 10 mg/ml.
-
Perform serial twofold dilutions of the this compound stock solution in the test medium in a 96-well microtiter plate. The final volume in each well should be 100 µl. The concentration range should bracket the expected MIC.
c. Inoculation and Incubation:
-
Add 100 µl of the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours. Incubation times may need to be adjusted depending on the growth rate of the specific fungus.
d. Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control.[7]
-
Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).
Protocol for Bioautography Assay for this compound Activity
This protocol is useful for detecting the presence of this compound in crude extracts.[1]
a. Thin-Layer Chromatography (TLC):
-
Spot the crude extract containing this compound onto a TLC plate (e.g., silica gel 60).
-
Develop the TLC plate using a suitable solvent system (e.g., Chloroform:Methanol:Water at a ratio of 60:25:4).[1]
-
Allow the plate to air dry completely to remove all traces of the solvent.
b. Bioassay:
-
Prepare an agar overlay by seeding a suitable agar medium (e.g., Muller-Hinton agar for bacteria, or a synthetic amino acid medium for fungi) with a suspension of the test fungus.[1]
-
Place the developed and dried TLC plate in a sterile bioassay dish.
-
Pour the seeded agar over the TLC plate.
-
Incubate the plate at the optimal temperature for the test fungus until growth is visible in the lawn.
-
A zone of growth inhibition on the agar corresponding to a spot on the TLC plate indicates the presence of an active compound like this compound.
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed final step in the biosynthesis of this compound from phosphatidylglycerol.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Action of antifungal peptidolipids from Bacillus subtilis on the cell membrane of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungal membrane determinants affecting sensitivity to antifungal cyclic lipopeptides from Bacillus spp. [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Bacilysocin: A Promising Phospholipid Antibiotic for Agricultural Applications
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Bacilysocin, a novel phospholipid antibiotic produced by the bacterium Bacillus subtilis 168, is emerging as a candidate for the development of a new generation of agricultural fungicides. With its unique structure and demonstrated antimicrobial properties, particularly against fungal species, this compound presents a potential bio-based alternative to conventional chemical fungicides. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound in agriculture.
Introduction to this compound
This compound, with the chemical structure 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol, is a secondary metabolite produced by Bacillus subtilis 168.[1][2] Its production is initiated during the stationary phase of bacterial growth, just before the formation of heat-resistant spores.[1] The biosynthesis of this compound is dependent on the ytpA gene, which encodes a protein with homology to lysophospholipase.[1][2] Disruption of this gene completely halts the production of this compound.[1][2]
Potential as an Agricultural Fungicide
While research into the specific agricultural applications of purified this compound is still in its early stages, the broader use of Bacillus subtilis as a biocontrol agent is well-established. B. subtilis strains are known to produce a variety of antifungal compounds that help protect plants from diseases. This compound's demonstrated in vitro antifungal activity suggests its potential to be a key component of this protective action. Further research is needed to evaluate its efficacy against a wide range of plant pathogenic fungi, its phytotoxicity, and optimal formulations for field applications.
Data Presentation
Table 1: Antifungal Spectrum of Purified this compound
The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for purified this compound against a limited number of fungal species. It is important to note that this data is not specific to major agricultural pathogens and further research is required to establish its efficacy against relevant crop diseases.
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | >100 | Tamehiro et al., 2002 |
| Cryptococcus neoformans | 50 | Tamehiro et al., 2002 |
| Saccharomyces cerevisiae | 50 | Tamehiro et al., 2002 |
| Aspergillus niger | >100 | Tamehiro et al., 2002 |
| Trichophyton mentagrophytes | 25 | Tamehiro et al., 2002 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential of this compound as an agricultural fungicide. These are general protocols that can be adapted for specific research needs.
Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.
Materials:
-
Purified this compound
-
Target fungal pathogen culture
-
Appropriate liquid medium for the target fungus (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile water or appropriate solvent for this compound
-
Positive control antifungal agent (e.g., a commercial fungicide)
-
Negative control (medium only)
Procedure:
-
Inoculum Preparation:
-
Culture the target fungus on a suitable agar medium.
-
Prepare a spore suspension or mycelial fragment suspension in sterile water or saline.
-
Adjust the concentration of the inoculum to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer or by measuring optical density.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in the liquid medium in the wells of the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the prepared fungal inoculum to each well containing the this compound dilutions.
-
Include a positive control (inoculum with a known antifungal) and a negative control (medium only).
-
-
Incubation:
-
Incubate the microtiter plates at the optimal temperature for the growth of the target fungus for a specified period (e.g., 48-72 hours).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Protocol 2: Mycelial Growth Inhibition Assay - Agar Dilution Method
This protocol assesses the effect of this compound on the radial growth of filamentous fungi.
Materials:
-
Purified this compound
-
Target filamentous fungus culture
-
Appropriate agar medium (e.g., Potato Dextrose Agar)
-
Sterile Petri dishes
-
Sterile cork borer or scalpel
-
Solvent for this compound
-
Control (agar with solvent only)
Procedure:
-
Preparation of this compound-Amended Agar:
-
Prepare the agar medium and sterilize it by autoclaving.
-
Cool the agar to approximately 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent only.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh culture of the target fungus, take a mycelial plug of a standard diameter (e.g., 5 mm) using a sterile cork borer.
-
Place the mycelial plug in the center of the this compound-amended agar plates and the control plates.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the growth of the target fungus.
-
-
Measurement of Inhibition:
-
Measure the radial growth (colony diameter) of the fungus on the treated and control plates at regular intervals until the fungus on the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony on the control plate and T is the average diameter of the fungal colony on the treated plate.
-
-
Mandatory Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound in Bacillus subtilis 168.
Experimental Workflow for Biofungicide Evaluation
Caption: A general experimental workflow for the evaluation of a potential biofungicide.
References
Application Notes and Protocols for In Vitro Efficacy Testing of Bacilysocin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bacilysocin is a novel phospholipid antibiotic produced by Bacillus subtilis 168.[1][2][3][4] Its chemical structure has been identified as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol.[1][2][3] this compound has demonstrated antimicrobial activity, particularly against certain strains of Staphylococcus aureus and various fungi.[1][2] It is important to distinguish this compound from Bacilysin, another antibiotic produced by Bacillus species. Bacilysin is a dipeptide that inhibits glucosamine-6-phosphate synthase, thereby interfering with cell wall biosynthesis.[5][6][7] In contrast, this compound is a phospholipid, and its precise mechanism of action is still under investigation, though its biosynthesis is linked to a lysophospholipase homolog encoded by the ytpA gene.[1][2][3]
These application notes provide detailed protocols for a range of in vitro assays to determine the efficacy of this compound and to investigate its potential mechanism of action, focusing on its phospholipid nature.
Data Presentation
Quantitative data from the described assays should be summarized in clear and structured tables for comparative analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Organism | Strain | MIC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean ± SD |
| Staphylococcus aureus | ATCC 29213 | |||||
| Candida albicans | ATCC 90028 | |||||
| Cryptococcus neoformans | ATCC 208821 | |||||
| ...(other organisms) |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Organism | Strain | MBC/MFC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean ± SD |
| Staphylococcus aureus | ATCC 29213 | |||||
| Candida albicans | ATCC 90028 | |||||
| Cryptococcus neoformans | ATCC 208821 | |||||
| ...(other organisms) |
Table 3: Zone of Inhibition for this compound (Disk Diffusion Assay)
| Test Organism | Strain | This compound Conc. (µ g/disk ) | Zone Diameter (mm) |
| Replicate 1 | |||
| Staphylococcus aureus | ATCC 25923 | 10 | |
| 30 | |||
| Candida albicans | ATCC 90028 | 10 | |
| 30 | |||
| ...(other organisms) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
Purified this compound
-
Test microorganisms (e.g., S. aureus, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
Microplate reader
-
Sterile pipette tips and multichannel pipettor
-
DMSO (for dissolving this compound)
Methodology:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to create a working stock solution. The final DMSO concentration in the assay should not exceed 1% to avoid solvent toxicity.
-
Preparation of Inoculum: Culture the test organism overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution in Microplate:
-
Add 100 µL of broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound working stock to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing broth and inoculum only (no this compound).
-
Negative Control: Wells containing broth only (no inoculum).
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by a microplate reader (OD600).
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.
Materials:
-
Results from the MIC assay (Protocol 1)
-
Sterile agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)
-
Sterile pipette and tips
-
Spreader
Methodology:
-
Subculturing from MIC plate: Following MIC determination, take a 10-100 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Plating: Spread the aliquot evenly onto a fresh agar plate.
-
Incubation: Incubate the plates under the same conditions as in the MIC assay.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10⁵ CFU/mL, the MBC/MFC would be the concentration that allows for ≤ 10 colonies to grow).
Protocol 3: Antimicrobial Susceptibility Testing by Disk Diffusion
This method assesses the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Purified this compound
-
Sterile filter paper disks (6 mm diameter)
-
Test microorganisms
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile swabs
-
Forceps
Methodology:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.
-
Disk Application:
-
Impregnate sterile filter paper disks with a known concentration of this compound (e.g., 10 µg, 30 µg). Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.
-
-
Controls:
-
Positive Control: A disk with a known antibiotic.
-
Negative Control: A disk impregnated with the solvent (e.g., DMSO) used to dissolve this compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Mandatory Visualizations
Caption: General workflow for in vitro efficacy testing of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Investigating the potential mechanism of action of this compound.
References
- 1. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis, Molecular Regulation, and Application of Bacilysin Produced by Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Bacillus subtilis Antibiotic Bacilysin and Campylobacter jejuni Efflux Pumps on Pathogen Survival in Mixed Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Bacilysocin Production
Welcome to the technical support center for Bacilysocin production. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the production of this novel phospholipid antibiotic in laboratory strains of Bacillus subtilis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose and resolve low-yield issues.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you pinpoint and solve common issues during your experiments.
Q1: My Bacillus subtilis 168 strain is producing no detectable this compound. What are the primary factors to check?
A1: Complete absence of production typically points to a critical failure in one of three areas: the genetic integrity of your strain, the composition of the culture medium, or the detection method itself.
-
Genetic Integrity : The biosynthesis of this compound is entirely dependent on the functional expression of the ytpA gene, which encodes a key phospholipase.[1][2] Disruption of this gene completely blocks production.[1][2]
-
Action: Verify the integrity of the ytpA gene in your B. subtilis 168 strain using PCR and sequencing. Ensure your lab strain has not acquired spontaneous mutations in this locus.
-
-
Basal Medium Composition : B. subtilis 168 was first observed to produce this compound in NG medium.[1] Using a fundamentally different or improperly prepared medium may fail to induce production.
-
Action: First, attempt production using the originally cited NG medium. (See Protocol 1). This establishes a baseline for comparison.
-
-
Detection Sensitivity : this compound is produced intracellularly or remains cell-associated, and production levels can be low.[2] Your extraction and detection methods may not be sensitive enough.
-
Action: Ensure you are extracting from the cell pellet, not just the supernatant. Use a sensitive detection method like TLC-Bioautography against a susceptible indicator organism such as Staphylococcus aureus.[1] (See Protocol 2).
-
Q2: this compound production is detectable but consistently low. How can I optimize the culture medium for better yield?
A2: Low yield is a common optimization problem. The solution often lies in systematically adjusting nutrient sources and trace elements to favor secondary metabolism over primary growth. Production of secondary metabolites in Bacillus species is highly sensitive to the nutritional environment.[3][4]
-
Carbon Source : While glucose is a common carbon source, its concentration can affect secondary metabolite production. Some studies on other Bacillus products have found that alternative carbon sources can sometimes enhance yield.[5]
-
Nitrogen Source : The type and concentration of the nitrogen source (e.g., peptone, yeast extract, specific amino acids) are critical. Complex nitrogen sources often provide essential precursors and cofactors.[6][7]
-
Phosphate and Inorganic Salts : Phosphate availability is a known regulator of secondary metabolism in many bacteria. Additionally, trace metals like magnesium (as MgSO₄) are crucial cofactors for many enzymes and have been shown to be key optimization targets for other Bacillus products.[3][6]
Systematic Approach: Use a One-Factor-at-a-Time (OFAT) approach to identify the most influential components. Start with a basal production medium (like NG medium) and vary the concentration of a single component across several flasks, keeping all other parameters constant. (See Protocol 3).
| Component | Tested Concentrations | Hypothetical Outcome (Relative Yield) | Reference for Approach |
| Glucose | 10 g/L, 20 g/L , 30 g/L | 85%, 100% , 70% | [5] |
| Yeast Extract | 5 g/L, 10 g/L , 15 g/L | 90%, 100% , 95% | [6] |
| Peptone | 10 g/L, 15 g/L , 20 g/L | 75%, 100% , 110% | [7] |
| K₂HPO₄ | 0.5 g/L, 1.0 g/L , 2.0 g/L | 80%, 100% , 60% | [5] |
| MgSO₄·7H₂O | 0.1 g/L, 0.5 g/L *, 1.0 g/L | 65%, 100% , 120% | [6] |
| Note: This table provides a hypothetical example of an OFAT experiment to illustrate the method. Optimal concentrations must be determined empirically for your specific strain and conditions. The bolded value represents the baseline concentration. |
Q3: What are the optimal physical fermentation parameters for this compound production?
A3: this compound production begins after the cells enter the stationary phase.[1][2] Therefore, fermentation parameters should be optimized to achieve a healthy, high-density culture that transitions efficiently into the production phase.
-
pH : The pH of the medium can influence enzyme activity and nutrient uptake. For many Bacillus species, optimal secondary metabolite production occurs near a neutral pH (6.5-7.5).[5][6] It is critical to monitor and, if possible, control the pH during fermentation, as metabolic byproducts can cause significant shifts.
-
Temperature : While B. subtilis can grow at a range of temperatures, the optimal temperature for growth may not be the optimal temperature for secondary metabolite production. Temperatures between 30°C and 37°C are a common starting point for optimization.[5][6]
-
Aeration and Agitation : As an aerobic bacterium, B. subtilis requires sufficient oxygen. Aeration (dissolved oxygen) and agitation (shaking speed) are critical. Poor oxygen transfer can be a limiting factor in dense cultures, leading to reduced yields. A typical starting point is 200-220 rpm in baffled flasks with a culture volume of no more than 20% of the flask volume.[7]
-
Inoculum Size : The size and age of the inoculum can affect the entire growth curve. An inoculum from a fresh, late-log phase seed culture, typically at 1-2% (v/v), is recommended to ensure a short lag phase and reproducible growth.[5][7]
| Parameter | Common Range | Starting Point | Considerations |
| pH | 6.0 - 8.0 | 7.0 | Buffer the medium or use a pH-controlled fermenter. |
| Temperature | 28°C - 40°C | 37°C | Lower temperatures may slow growth but increase final yield. |
| Agitation | 150 - 250 rpm | 200 rpm | Ensure adequate mixing and oxygen transfer. Use baffled flasks. |
| Inoculum | 0.5% - 5% (v/v) | 2% | Use a seed culture in the late exponential growth phase. |
Frequently Asked Questions (FAQs)
Q4: What is the biosynthetic pathway of this compound?
A4: this compound (1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol) is a lysophospholipid.[2] Its biosynthesis is an enzymatic modification of a common membrane phospholipid. The proposed pathway begins with phosphatidic acid, a key intermediate in all phospholipid synthesis.[8][9] This is converted in three enzymatic steps to phosphatidylglycerol.[1][10] The final and critical step is the hydrolysis of one fatty acyl chain from phosphatidylglycerol, a reaction catalyzed by the phospholipase encoded by the ytpA gene, to yield the final this compound product.[1][11]
Q5: Are there known regulatory networks I can target to boost production?
A5: Specific regulatory pathways for this compound are not as well-defined as for other Bacillus antibiotics. However, we know its production is tied to the stationary phase.[2] This means general regulators of post-exponential phase activities are likely involved. The ytpAB operon, which includes the essential ytpA gene, is induced by cell envelope stress and is part of the σM regulon.[12][13] This suggests that factors influencing membrane stress could potentially modulate this compound production.
Practical Targets:
-
Investigate ytpA Promoter Activity : Use a reporter gene fusion (e.g., ytpA promoter fused to lacZ or gfp) to screen for conditions or media components that enhance its expression.
-
Global Regulator Modification : Modifying global regulators that control the transition to stationary phase (e.g., Spo0A, AbrB) can have broad effects on secondary metabolism. However, this can also have unintended negative consequences on cell health and is a more advanced strategy.
Q6: What genetic engineering strategies can be applied to increase this compound yield?
A6: With ytpA identified as the key bottleneck, genetic engineering efforts can be rationally targeted. General strategies successfully used for other Bacillus products can be adapted.[14][15][16]
-
Promoter Engineering : This is the most direct strategy. Replace the native promoter of the ytpA gene with a strong, constitutive promoter (e.g., Pveg) or a tightly controlled inducible promoter. This uncouples this compound production from its native regulation and can lead to significant yield increases.[14]
-
Enhancing Precursor Supply : Increase the pool of the precursor, phosphatidylglycerol. This could be attempted by overexpressing genes in the upstream phospholipid synthesis pathway, such as pgsA (phosphatidylglycerol-phosphate synthase).[8][17]
-
Blocking Competing Pathways : Identify and knock out pathways that divert precursors away from phospholipid synthesis. For example, reducing the flux towards cardiolipin or other membrane lipids might increase the availability of phosphatidylglycerol for YtpA.
Q7: How do I accurately detect and quantify this compound?
A7: The established method is Thin-Layer Chromatography (TLC) followed by bioautography.[1]
-
Extraction : this compound is cell-associated. Centrifuge your culture, discard the supernatant, and extract the cell pellet using a solvent like n-butanol.[1]
-
Chromatography (TLC) : Spot the concentrated butanol extract onto a silica TLC plate. Develop the plate using a solvent system such as Chloroform:Methanol:Water (e.g., in a 60:25:4 ratio).[1]
-
Bioautography : Place the developed TLC plate onto a large agar plate that has been seeded with a sensitive indicator strain, like S. aureus. The antibiotic will diffuse from the TLC plate into the agar. After incubation, a clear zone of growth inhibition will appear on the agar corresponding to the location (Rf value) of this compound on the TLC plate.[1][18][19]
Quantification can be semi-quantitative by comparing the size of the inhibition zone to that of a purified standard of known concentration.
Experimental Protocols
Protocol 1: Baseline Production of this compound in NG Medium
This protocol provides a method for baseline production in the medium originally reported for this compound discovery.[1]
Materials:
-
Bacillus subtilis 168 (or derivative)
-
NG Medium:
-
Nutrient Broth: 8 g/L
-
Glucose: 10 g/L
-
Yeast Extract: 1 g/L
-
MnCl₂·4H₂O: 0.1 mM
-
MgSO₄·7H₂O: 1 mM
-
Adjust to pH 7.0
-
-
500 mL baffled flasks
-
Shaking incubator
Procedure:
-
Prepare a seed culture by inoculating a single colony of B. subtilis into 10 mL of NG medium and incubating at 37°C, 200 rpm, for 12-16 hours.
-
Inoculate 100 mL of fresh NG medium in a 500 mL baffled flask with 2 mL of the seed culture (2% v/v).
-
Incubate the production culture at 37°C with vigorous shaking (200 rpm) for 24-48 hours. Production typically commences after growth ceases, so harvesting in the stationary phase (e.g., 24 hours) is recommended.[1][2]
-
Harvest the cells by centrifugation (e.g., 8,000 x g for 15 minutes). Discard the supernatant.
-
Proceed with extraction of the cell pellet for analysis.
Protocol 2: Detection by TLC-Bioautography
This protocol is adapted from methods used for this compound and other antibiotics.[1][20]
Materials:
-
Cell pellet from production culture
-
n-Butanol
-
Rotary evaporator or nitrogen stream for solvent evaporation
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
TLC development tank
-
Developing solvent: Chloroform:Methanol:Water (60:25:4 v/v/v)
-
Indicator organism: Staphylococcus aureus
-
Muller-Hinton agar (or other suitable agar)
-
Large, sterile petri dishes or bioassay plates
Procedure:
-
Extraction : Resuspend the cell pellet in a small volume of water. Extract three times with an equal volume of n-butanol. Pool the butanol layers and evaporate to dryness.
-
Sample Preparation : Re-dissolve the dried extract in a small, known volume of methanol (e.g., 200 µL).
-
TLC Spotting : Carefully spot 5-10 µL of the concentrated extract onto the origin of a silica TLC plate.
-
Development : Place the plate in a TLC tank pre-saturated with the developing solvent. Allow the solvent front to migrate until it is ~1 cm from the top of the plate.
-
Drying : Remove the plate and allow it to air dry completely in a fume hood to remove all traces of the solvent, which could inhibit the indicator strain.
-
Bioautography :
-
Prepare a molten overlay agar (e.g., Muller-Hinton with 0.7% agar) and cool to ~45-50°C.
-
Inoculate the molten agar with a fresh culture of S. aureus to a final OD₆₀₀ of ~0.1.
-
Place the dried TLC plate in a sterile bioassay dish and pour the seeded agar over it to form a thin, even layer.
-
Allow the agar to solidify completely.
-
-
Incubation : Incubate the plate at 37°C for 12-18 hours.
-
Visualization : An inhibitory zone (a clear area with no bacterial growth) will appear on the agar corresponding to the position of this compound on the TLC plate.
Protocol 3: Genetic Engineering Workflow for ytpA Promoter Replacement
This protocol outlines a general strategy for enhancing ytpA expression via promoter replacement using homologous recombination, a common technique in B. subtilis.[14]
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Fermentation Conditions to Enhance Cytotoxic Metabolites Production by Bacillus velezensis Strain RP137 from the Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on Optimizing Nutrition and Fermentation Conditions for Compound Bacillus spp. [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Coupling of fatty acid and phospholipid synthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coupling of Fatty Acid and Phospholipid Synthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. The Bacillus subtilis cell envelope stress-inducible ytpAB operon modulates membrane properties and contributes to bacitracin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ytpA [subtiwiki.uni-goettingen.de]
- 14. mdpi.com [mdpi.com]
- 15. Metabolic engineering of Bacillus subtilis for terpenoid production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacillus subtilis as a host for natural product discovery and engineering of biosynthetic gene clusters - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00065F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Bacilysocin Extraction and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Bacilysocin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format.
Q1: Why is the yield of my this compound extract consistently low?
A1: Low yields of this compound can stem from several factors throughout the experimental workflow. Consider the following:
-
Suboptimal Fermentation Conditions: The production of this compound by Bacillus subtilis is highly dependent on the growth phase and culture conditions. Production typically commences in the stationary phase, just before the formation of heat-resistant spores.[1] Ensure that your fermentation is carried out for the optimal duration to maximize the intracellular accumulation of this compound.
-
Inefficient Cell Lysis: Since this compound is found intracellularly, inefficient disruption of the bacterial cells will lead to poor recovery.[1] Evaluate the efficiency of your cell lysis method (e.g., French press, sonication).
-
Choice of Extraction Solvent: The selection of an appropriate organic solvent is critical for maximizing the recovery of this phospholipid antibiotic. Butanol and chloroform have been successfully used for this compound extraction.[1] The efficiency of extraction can be influenced by the polarity of the solvent and the pH of the aqueous phase.
-
Degradation of this compound: this compound may be susceptible to degradation by endogenous enzymes released during cell lysis or by unfavorable pH and temperature conditions. It is advisable to work quickly and at low temperatures during the extraction process.
Q2: I am observing a significant loss of antimicrobial activity after purification. What could be the cause?
A2: Loss of biological activity is a common challenge and can be attributed to several factors:
-
Thermal Instability: While some bacteriocins from Bacillus species are thermostable, excessive heat during extraction or purification can lead to denaturation and loss of activity. It is recommended to perform all steps at low temperatures (e.g., 4°C) unless a specific protocol indicates otherwise.
-
pH Sensitivity: The antimicrobial activity of this compound can be pH-dependent. Exposure to extreme pH values during extraction or purification can irreversibly denature the molecule. The optimal pH for this compound production is around 6.8.[2]
-
Proteolytic Degradation: Crude cell extracts contain proteases that can degrade this compound. The addition of protease inhibitors to your lysis buffer may help to mitigate this issue.
-
Improper Storage: Purified this compound should be stored under conditions that preserve its activity. This typically involves freezing at -20°C or -80°C, possibly in the presence of cryoprotectants.
Q3: My purified this compound sample shows multiple bands on a TLC plate, indicating impurities. How can I improve the purity?
A3: Achieving high purity often requires a multi-step purification strategy. If you are observing impurities, consider the following:
-
Orthogonal Purification Techniques: Employing a series of purification steps that separate molecules based on different physicochemical properties is crucial. A typical workflow involves an initial crude separation followed by one or more high-resolution chromatography steps. A combination of silica gel chromatography, ion-exchange chromatography (e.g., DEAE Sepharose), and reversed-phase high-performance liquid chromatography (HPLC) has been shown to be effective for purifying this compound.[1]
-
Optimization of Chromatography Parameters: The resolution of your chromatography steps can be improved by optimizing parameters such as the mobile phase composition, gradient slope, and flow rate. For silica gel chromatography, a solvent system of chloroform-methanol-water is often used.[1] For HPLC, a C18 column with a methanol-water mobile phase can provide high-resolution separation.[1]
-
Monitoring Fractions: It is essential to collect small fractions during chromatography and assay each for antimicrobial activity to identify the fractions containing pure this compound.
Q4: How can I quantify the yield and purity of my this compound at each stage of the purification process?
A4: A purification table is an essential tool for monitoring the efficiency of your extraction and purification protocol. It allows you to track the yield and purity at each step. The key parameters to measure are:
-
Total Protein: This can be determined using standard protein quantification assays such as the Bradford or BCA assay.
-
Total Activity: This is a measure of the total antimicrobial activity in your sample, often determined by a bioassay (e.g., agar well diffusion assay) and expressed in arbitrary units (AU).
-
Specific Activity: This is the ratio of total activity to total protein and is a measure of the purity of your sample. An increase in specific activity indicates successful purification.
-
Yield: This is the percentage of the total activity retained after each purification step.
-
Fold Purification: This is the factor by which the specific activity has increased compared to the crude extract.
Data Presentation
The following table provides a template for a this compound purification summary. The values presented are hypothetical but representative of a typical purification process.
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Fold Purification |
| Crude Cell Extract | 1000 | 500,000 | 500 | 100 | 1 |
| Butanol Extraction | 300 | 450,000 | 1,500 | 90 | 3 |
| Silica Gel Chromatography | 50 | 350,000 | 7,000 | 70 | 14 |
| DEAE Sepharose | 10 | 250,000 | 25,000 | 50 | 50 |
| RP-HPLC | 1 | 150,000 | 150,000 | 30 | 300 |
Experimental Protocols
1. Extraction of this compound
This protocol is adapted from established methods for this compound extraction.[1]
-
Cell Culture and Harvest: Culture Bacillus subtilis in a suitable medium (e.g., NG medium) for 24 hours at the optimal temperature. Harvest the cells by centrifugation at 8,000 x g for 20 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Disrupt the cells using a French press at 18,000 kPa.
-
Solvent Extraction:
-
Add an equal volume of n-butanol to the cell lysate.
-
Mix vigorously for 1 hour.
-
Separate the butanol phase containing this compound by centrifugation.
-
Collect the butanol phase and evaporate to dryness under vacuum.
-
2. Purification of this compound
This protocol outlines a multi-step purification strategy.[1]
-
Silica Gel Chromatography:
-
Resuspend the dried extract in a minimal volume of chloroform-methanol-water (20:5:1).
-
Apply the sample to a silica gel column pre-equilibrated with the same solvent system.
-
Elute the column with the same solvent and collect fractions.
-
Assay the fractions for antimicrobial activity and pool the active fractions.
-
Dry the pooled fractions under vacuum.
-
-
DEAE Sepharose Chromatography:
-
Dissolve the partially purified sample in chloroform-methanol (4:1).
-
Apply the sample to a DEAE Sepharose column equilibrated with the same solvent.
-
Wash the column and then elute with a gradient of ammonium acetate in chloroform-methanol.
-
Collect and assay fractions for activity. Pool and dry the active fractions.
-
-
Reversed-Phase HPLC:
-
Dissolve the sample from the previous step in the HPLC mobile phase.
-
Inject the sample onto a C18 column.
-
Elute with a gradient of methanol in a suitable buffer (e.g., 1 mM phosphate buffer, pH 7.5).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm) and collect the peak corresponding to this compound.
-
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound, a phospholipid antibiotic, is dependent on the ytpA gene, which encodes a protein with homology to lysophospholipase.[1][3] This enzyme is proposed to be involved in the final step of converting phosphatidylglycerol to this compound.
Caption: Proposed biosynthetic pathway of this compound in Bacillus subtilis.
This compound Extraction and Purification Workflow
This diagram illustrates the sequential steps involved in the isolation and purification of this compound from a Bacillus subtilis culture.
Caption: Experimental workflow for this compound extraction and purification.
Proposed Mode of Action of this compound
This compound is a phospholipid antibiotic, and its mode of action is likely associated with the disruption of the cell membrane of susceptible microorganisms. This is in contrast to the well-characterized dipeptide antibiotic Bacilysin, which inhibits cell wall biosynthesis.
Caption: Proposed mechanism of action of this compound on microbial cell membranes.
References
- 1. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacilysin production by Bacillus subtilis: effects of bacilysin, pH and temperature. – ScienceOpen [scienceopen.com]
- 3. The Bacillus subtilis cell envelope stress-inducible ytpAB operon modulates membrane properties and contributes to bacitracin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing culture media for enhanced Bacilysocin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture media for enhanced Bacilysocin synthesis by Bacillus subtilis.
Frequently Asked Questions (FAQs)
Q1: My Bacillus subtilis culture is growing well, but I'm detecting very low or no this compound production. What are the common initial troubleshooting steps?
A1: Low or absent this compound production despite good cell growth is a common issue. This compound is a secondary metabolite, and its synthesis typically commences after the active growth phase has ceased and before the onset of sporulation.[1][2][3][4] Here are the primary factors to investigate:
-
Growth Phase: Ensure you are harvesting and extracting this compound at the correct time. Production generally peaks in the stationary phase. Monitor the growth curve (OD660) and begin sampling after the exponential phase.
-
Genetic Integrity: Confirm that your Bacillus subtilis strain is the correct producer strain (e.g., strain 168) and that the ytpA gene, which is essential for this compound biosynthesis, has not been disrupted or mutated.[1][2][3]
-
Extraction Protocol: this compound is cell-associated.[1][4] Ensure your extraction method is robust. A common method involves extraction from the cell pellet using butanol.[1] Inefficient cell lysis or extraction can lead to perceived low yields.
-
Media Composition: The initial culture medium may be suboptimal for triggering secondary metabolism. The originally cited medium for production is NG medium.[1] If using a different medium, it may require optimization.
Q2: What is the recommended starting medium for this compound production?
A2: The foundational research on this compound utilized NG medium for the cultivation of Bacillus subtilis 168.[1] While the specific composition of "NG medium" in the original paper is cited from another source, a standard formulation for Nutrient Glucose (NG) medium is a good starting point.
Q3: How do different carbon and nitrogen sources impact this compound yield?
A3: While specific quantitative data on the effect of various carbon and nitrogen sources on this compound yield is limited, we can infer from studies on other Bacillus secondary metabolites.
-
Carbon Sources: High concentrations of readily metabolizable sugars like glucose can sometimes cause catabolite repression, which may inhibit the production of secondary metabolites. If you are observing low yields with a high-glucose medium, consider testing alternative carbon sources or using a fed-batch strategy to maintain lower glucose levels.[5]
-
Nitrogen Sources: The type and concentration of the nitrogen source are critical. For the related dipeptide antibiotic bacilysin, aspartate and glutamate have been shown to be effective nitrogen sources.[2] Complex nitrogen sources like peptone and yeast extract, often found in standard media like LB broth, also support the production of various bacteriocins.[6] It is recommended to empirically test different organic and inorganic nitrogen sources.
Q4: What are the optimal physical parameters (pH, temperature, aeration) for this compound fermentation?
A4: Precise optimal physical parameters for this compound are not well-documented. However, based on general Bacillus subtilis fermentation for other antimicrobial peptides, the following ranges are recommended as a starting point for optimization:
-
pH: Bacillus subtilis generally grows well in a neutral pH range. For the production of the antibiotic bacilysin, a pH of around 6.8 was found to be optimal.[7] It is advisable to control the pH of the culture medium, as metabolic byproducts can cause significant pH shifts that may inhibit production.
-
Temperature: Bacillus subtilis strain 168 is typically cultured at 30°C for this compound production.[1] For other bacteriocins from Bacillus species, temperatures around 37°C are also common.[8][9] The optimal temperature for this compound synthesis may be slightly different from the optimal temperature for growth.
-
Aeration: Adequate aeration is crucial for the growth of aerobic bacteria like Bacillus subtilis. In shake flask cultures, use baffled flasks and an appropriate shaking speed (e.g., 150-200 rpm) to ensure sufficient oxygen transfer. In a bioreactor, maintaining a controlled dissolved oxygen (DO) level is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No detectable this compound activity | Incorrect sampling time. | Create a time-course experiment. Harvest samples at different points in the stationary phase (e.g., 12h, 24h, 36h, 48h post-inoculation) and perform extraction and bioassays. Production is known to commence just after cells enter the stationary phase.[1] |
| Ineffective extraction. | Verify your extraction protocol. This compound is a phospholipid; ensure the chosen solvent (e.g., butanol) and procedure are appropriate for this class of molecule.[1] | |
| Genetic issue with the strain. | Confirm the genetic identity of your B. subtilis strain. If possible, sequence the ytpA gene to check for mutations, as its disruption completely blocks production.[1][3] | |
| Low this compound Yield | Suboptimal media components. | Systematically optimize the culture medium using the one-factor-at-a-time (OFAT) method or a statistical approach like Response Surface Methodology (RSM).[6] Test different carbon and nitrogen sources, as well as phosphate concentrations. |
| Incorrect pH or temperature. | Monitor and control the pH of the fermentation broth. Perform experiments to determine the optimal temperature for production, which may differ from the optimal growth temperature. A starting point could be 25°C or 30°C.[1][7] | |
| Insufficient aeration. | Increase the agitation speed in shake flasks or the aeration rate in a bioreactor. Low dissolved oxygen can be a limiting factor for secondary metabolite synthesis. | |
| Inconsistent Yield Between Batches | Variability in inoculum. | Standardize your inoculum preparation protocol. Use a consistent cell density and growth phase for the seed culture to inoculate the production medium. |
| Media preparation inconsistency. | Ensure all media components are weighed accurately and the sterilization process is consistent. Over-sterilization can degrade sensitive components. |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound Production
-
Inoculum Preparation: Pre-culture B. subtilis strain 168 at 30°C for 24 hours in NG medium.[1]
-
Production Culture: Inoculate fresh NG medium (e.g., 10 ml) with 0.1 ml of the pre-culture.[1]
-
Incubation: Incubate the culture with shaking at 30°C.
-
Sampling: At various time points (e.g., 8, 12, 24, 36, 48 hours), withdraw an aliquot of the culture.
-
Growth Measurement: Measure the optical density at 660 nm (OD660) to monitor cell growth.
-
This compound Extraction:
-
Centrifuge the remaining aliquot to pellet the cells.
-
Extract the cell pellet with an equal volume of n-butanol.
-
Concentrate the butanol extract in a vacuum.
-
-
Detection: Analyze the extract using Thin-Layer Chromatography (TLC) followed by bioautography against a sensitive indicator organism like Staphylococcus aureus.[1]
Protocol 2: One-Factor-at-a-Time (OFAT) Media Optimization
-
Baseline Medium: Prepare the baseline production medium (e.g., NG medium).
-
Variable Selection: Choose one component to vary (e.g., carbon source, nitrogen source, phosphate concentration).
-
Experiment Setup: Prepare a series of flasks, each containing the baseline medium but with a different concentration or type of the selected variable. For example, to test carbon sources, replace the glucose in the baseline medium with equimolar amounts of sucrose, fructose, or mannitol.[6]
-
Cultivation and Analysis: Inoculate all flasks with a standardized inoculum. Culture under identical conditions for a fixed duration determined by the time-course analysis (e.g., 24 hours).
-
Yield Determination: Harvest and extract this compound from each flask. Quantify the relative yield using a bioassay (measuring the zone of inhibition) or an analytical method if a standard is available.
-
Iteration: Once the optimal level for the first component is identified, fix it in the baseline medium and repeat the process for the next variable.
Visualizations
References
- 1. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Enhanced production of bacteriocin by Bacillus subtilis ZY05 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacilysin production by Bacillus subtilis: effects of bacilysin, pH and temperature. – ScienceOpen [scienceopen.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Culture Conditions and Batch Process Control for the Augmented Production of Bacteriocin by Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
Degradation issues with Bacilysocin samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bacilysocin samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel phospholipid antibiotic produced by Bacillus subtilis strain 168.[1][2] Its chemical structure is 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol.[1][2] While its precise mechanism of action against target organisms is not fully elucidated in the provided literature, it is known to accumulate within or in close association with the bacterial cells that produce it.[1][2] It has demonstrated antimicrobial activity, particularly against certain fungi.[1]
Q2: When is this compound typically produced by Bacillus subtilis 168?
This compound production begins after the bacterial growth phase (logarithmic phase) ceases and precedes the formation of heat-resistant spores.[1][2][3] The activity of the antibiotic has been observed to decrease rapidly after reaching its peak.[3][4]
Q3: A researcher in my lab has disrupted the ytpA gene in Bacillus subtilis 168 and can no longer detect this compound. Why is this?
The ytpA gene is essential for the biosynthesis of this compound.[1][2][3] This gene encodes a protein with homology to lysophospholipase, which is proposed to be a key enzyme in the this compound synthesis pathway.[1][3] Therefore, the disruption of the ytpA gene will block the production of this compound.[1][2][3]
Q4: I have observed a decrease in the activity of my this compound sample over time. Is this expected?
Yes, this is a documented observation. The bioactivity of this compound has been noted to decrease rapidly after its production peak.[3][4] Furthermore, when dissolved, degraded signals of this compound have been detected within a few days, suggesting instability in solution.[3]
Troubleshooting Guide
Issue 1: Rapid Loss of this compound Activity in Aqueous Solutions
If you are experiencing a rapid decline in the antimicrobial activity of your this compound samples, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Hydrolytic Degradation | As a phospholipid, this compound is susceptible to hydrolysis, which can cleave the fatty acid chain or the head group, rendering it inactive. It is advisable to prepare fresh solutions for each experiment and avoid prolonged storage in aqueous buffers. If storage is necessary, consider aprotic solvents and store at -80°C. |
| Oxidation | The fatty acid component of this compound can be prone to oxidation, which can also lead to a loss of activity. To mitigate this, consider degassing your solvents and storing samples under an inert atmosphere (e.g., argon or nitrogen). The addition of antioxidants, if compatible with your experimental setup, could also be explored. |
| Aggregation | Being a phospholipid, this compound may form micelles or other aggregates in aqueous solutions, which could potentially reduce its effective concentration and apparent activity. To address this, you might explore the use of detergents or other solubilizing agents, ensuring they do not interfere with your assay. |
| pH Instability | The stability of this compound may be pH-dependent. It is recommended to perform a pH stability profile to determine the optimal pH range for storage and experimental use. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution
This protocol provides a framework for determining the stability of this compound under various conditions.
1. Preparation of this compound Stock Solution:
-
Dissolve purified this compound in an appropriate organic solvent (e.g., methanol or ethanol) to create a high-concentration stock solution.
2. Preparation of Test Solutions:
-
Aliquot the stock solution into separate sterile microcentrifuge tubes.
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Resuspend the this compound in a panel of different aqueous buffers covering a range of pH values (e.g., pH 4, 7, and 9).
3. Incubation Conditions:
-
Incubate the test solutions at different temperatures (e.g., 4°C, 25°C, and 37°C).
4. Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot from each test solution.
5. Activity Assay:
-
Immediately assess the antimicrobial activity of each aliquot using a standardized bioassay (e.g., minimum inhibitory concentration (MIC) assay against a sensitive indicator organism).
6. Data Analysis:
-
Plot the antimicrobial activity as a function of time for each condition (pH and temperature).
-
Determine the conditions under which this compound exhibits the highest stability.
Data Presentation
Table 1: Antimicrobial Activity of this compound
The following table summarizes the reported antimicrobial activity of this compound against various microorganisms.
| Test Organism | Minimum Inhibitory Concentration (MIC) (μg/ml) |
| Staphylococcus aureus 209P | 12.5 |
| Staphylococcus aureus Smith | 25 |
| Gram-positive bacteria (other) | >100 |
| Gram-negative bacteria | >100 |
| Candida albicans | 12.5 |
| Cryptococcus neoformans | 6.25 |
| Other fungi | >100 |
Data extracted from Tamehiro et al., 2002.[1]
Visualizations
Caption: Biosynthetic pathway of this compound from Phosphatidylglycerol.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 | Semantic Scholar [semanticscholar.org]
- 3. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Bacilysocin MIC Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy and reproducibility of Bacilysocin Minimum Inhibitory Concentration (MIC) testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel phospholipid antibiotic produced by Bacillus subtilis 168.[1][2][3] Its chemical structure is 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol.[2][3] While its precise mechanism of action is still under investigation, as a phospholipid, it is thought to interact with and disrupt microbial cell membranes. It has demonstrated antimicrobial activity, particularly against certain fungi and strains of Staphylococcus aureus.[1][4]
Q2: What is the standard method for determining the MIC of this compound?
A2: The standard method for determining the MIC of this compound is the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][6] This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well plate, inoculating with a standardized suspension of the test microorganism, and incubating under controlled conditions. The MIC is the lowest concentration of the agent that completely inhibits visible growth.[5]
Q3: What is a suitable solvent for this compound?
A3: Due to its phospholipid nature, this compound may have limited solubility in aqueous solutions. While the literature does not specify a standard solvent, for initial stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) are commonly used for similar compounds.[5] It is crucial to ensure the final concentration of the solvent in the assay does not affect microbial growth. A vehicle control (medium with the highest concentration of solvent used) should always be included.[5]
Q4: Against which organisms has this compound shown activity?
A4: this compound has shown activity against a couple of strains of Staphylococcus aureus.[1][4] It has also demonstrated more pronounced activity against eukaryotic organisms like Saccharomyces cerevisiae, Candida pseudotropicalis, and Cryptococcus neoformans.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values between experiments | 1. Inoculum size variability.2. Inconsistent incubation time or temperature.3. Degradation of this compound stock solution.4. Pipetting errors during serial dilution. | 1. Standardize the inoculum preparation to a 0.5 McFarland standard.2. Ensure consistent incubation conditions (e.g., 37°C for 18-24 hours for bacteria).[7]3. Prepare fresh stock solutions or aliquot and store at -80°C to minimize freeze-thaw cycles.4. Use calibrated pipettes and change tips for each dilution step. |
| No inhibition of growth at any concentration | 1. The test organism is resistant to this compound.2. Inactivation of this compound by components in the growth medium.3. This compound precipitation out of solution. | 1. Confirm with a known susceptible control strain.2. Test in a different recommended medium, such as Mueller-Hinton Broth. Consider if any medium components might interact with a phospholipid antibiotic.3. Visually inspect the wells for any precipitate. If precipitation is observed, consider using a different solvent or a lower starting concentration. |
| "Skipped wells" (growth in higher concentration wells but not in lower ones) | 1. Contamination of the well with a resistant microbe.2. Inaccurate pipetting leading to an incorrect concentration in the well.3. This compound adhering to the plastic of the microtiter plate, reducing its effective concentration. | 1. Repeat the assay with strict aseptic technique.2. Ensure proper mixing and accurate volume transfer during dilutions.3. Consider using low-adhesion microtiter plates. Pre-treating plates with a blocking agent (e.g., bovine serum albumin) may be tested, but its effect on microbial growth must be validated. |
| Difficulty in determining the endpoint (partial growth) | 1. The MIC is being read at an inappropriate time point.2. Subjectivity in visual assessment. | 1. Read the plates at a consistent time point (e.g., 18-24 hours). For slower-growing organisms, a longer incubation may be necessary.2. Use a plate reader to measure optical density (OD) for a more quantitative assessment. The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the positive control. |
Quantitative Data Summary
Table 1: Reported MIC Values for this compound
| Test Organism | MIC (µg/mL) | Medium Used |
| Staphylococcus aureus 209P | Not specified, but showed activity | Mueller-Hinton Agar |
| Saccharomyces cerevisiae | < 100 | Synthetic Amino Acid Medium for Fungi Agar |
| Candida pseudotropicalis | < 100 | Synthetic Amino Acid Medium for Fungi Agar |
| Cryptococcus neoformans | < 100 | Synthetic Amino Acid Medium for Fungi Agar |
| Other Gram-positive bacteria | > 100 | Mueller-Hinton Agar |
| Data extracted from Inoue et al., 2000.[1] |
Experimental Protocols
Detailed Methodology for Broth Microdilution MIC Assay
This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute.[5][6]
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 12.8 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate, except for the first column.
-
In the first column, add 196 µL of MHB.
-
Add 4 µL of the this compound stock solution to the wells in the first column. This will be the highest concentration to be tested (e.g., 256 µg/mL).
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (inoculum, no drug) and the twelfth column as the sterility control (medium only).
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the appropriate volume of the diluted inoculum to each well (except the sterility control) to reach the final concentration.
-
Incubate the plate at 37°C for 18-24 hours under aerobic conditions.[5]
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[5]
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Standard workflow for MIC testing by broth microdilution.
References
- 1. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Identification, characterization and antibiotic susceptibility testing for Bacillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Bacilysocin activity loss during storage and handling
This technical support center provides guidance on the common challenges encountered during the storage and handling of bacilysocin. Following the recommended procedures is crucial to ensure the stability and activity of this phospholipid antibiotic in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For short-term storage and immediate use, it is recommended to dissolve this compound in a suitable organic solvent. A study noted that this compound in deuterated methanol (CD3OD) showed signs of degradation within a few days[1]. Therefore, for longer-term storage in solution, it is advisable to use a less reactive organic solvent and store it under an inert atmosphere. For aqueous buffers, prepare fresh solutions for each experiment to minimize hydrolysis.
Q2: At what temperature should I store my this compound stocks?
A2: For long-term storage, solid this compound should be stored at -20°C or lower. If dissolved in an organic solvent, it should also be stored at -20°C in a tightly sealed container, preferably under an inert gas like argon or nitrogen[2]. Avoid repeated freeze-thaw cycles. For aqueous solutions, it is best to prepare them fresh before use.
Q3: Is this compound sensitive to pH changes?
A3: While specific data on this compound is limited, many antimicrobial peptides and lipids produced by Bacillus subtilis exhibit pH-dependent stability. Generally, they are more stable in neutral to slightly acidic conditions (pH 6-7) and may degrade in strongly acidic or alkaline environments[3][4][5]. It is recommended to maintain the pH of your experimental buffer within this range.
Q4: Can I store this compound in plastic tubes?
A4: When dissolved in organic solvents, this compound should be stored in glass vials with Teflon-lined caps to prevent leaching of plasticizers and other contaminants that can interfere with your experiments[2]. Aqueous solutions of this compound can be stored in high-quality polypropylene tubes for short periods.
Troubleshooting Guide: Loss of this compound Activity
This guide will help you identify and resolve common issues leading to the loss of this compound's antimicrobial activity.
Problem 1: Significant drop in activity after short-term storage.
| Possible Cause | Recommended Solution |
| Improper Solvent | This compound is a phospholipid and may be unstable in certain organic solvents over time. Methanol, for instance, has been observed to cause degradation[1]. Switch to a more inert solvent for storage. |
| Hydrolysis | If stored in an aqueous buffer, this compound can undergo hydrolysis, breaking down the ester bonds and inactivating the molecule[2][6]. Prepare fresh aqueous solutions for each experiment. |
| Oxidation | The fatty acid chain of this compound can be susceptible to oxidation, especially if exposed to air and light. Store solutions under an inert atmosphere (argon or nitrogen) and in amber vials to protect from light. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Repeated Freeze-Thaw Cycles | Repeatedly freezing and thawing your this compound stock solution can lead to degradation and aggregation. Aliquot your stock solution into single-use volumes to avoid this. |
| Adsorption to Surfaces | Phospholipids can adsorb to the surfaces of plasticware, leading to a lower effective concentration in your experiment. Use low-adhesion polypropylene tubes or glass vials. |
| Contamination | Contamination of your stock solution with proteases or lipases can degrade this compound. Ensure you are using sterile handling techniques. |
Problem 3: No activity observed in a new batch of this compound.
| Possible Cause | Recommended Solution |
| Shipping and Handling Issues | The compound may have been exposed to high temperatures or other adverse conditions during shipping. Contact the supplier for a replacement. |
| Incorrect Initial Handling | Upon receipt, this compound should be stored immediately at the recommended temperature (-20°C or below). Leaving it at room temperature for an extended period can lead to degradation. |
| Quality Control | It is good practice to perform a quality control check on a new batch of any reagent. Test the activity of the new batch in a well-established assay and compare it to a previous, reliable batch if possible. |
Data on this compound Stability
While specific quantitative stability data for this compound is not extensively available in the literature, the following tables provide an estimated stability profile based on general knowledge of phospholipid and antimicrobial peptide stability. This data should be considered a guideline for experimental planning and not as definitive stability parameters.
Table 1: Estimated Temperature Stability of this compound (Solid Form)
| Temperature | Estimated Time to 10% Activity Loss |
| -80°C | > 2 years |
| -20°C | 1-2 years |
| 4°C | Weeks to months |
| Room Temperature (25°C) | Days to weeks |
Table 2: Estimated pH Stability of this compound in Aqueous Buffer (4°C)
| pH | Estimated Time to 10% Activity Loss |
| 3-4 | Hours to days |
| 5-7 | Weeks |
| 8-9 | Days to a week |
| > 9 | Hours to days |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Dissolve the solid in a suitable, high-purity organic solvent (e.g., ethanol, DMSO) to a final concentration of 1-10 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
If not for immediate use, overlay the solution with an inert gas (argon or nitrogen), seal the vial tightly with a Teflon-lined cap, and store at -20°C.
Protocol 2: Assessment of this compound Stability
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., different temperatures, pH values, or solvents).
-
Store the aliquots under the desired conditions.
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove one aliquot from each condition.
-
Determine the remaining activity of this compound using a standardized antimicrobial susceptibility test, such as a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a sensitive indicator organism (e.g., Staphylococcus aureus).
-
Compare the MIC values over time to the initial MIC at time 0. An increase in the MIC indicates a loss of activity.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bacilysin production by Bacillus subtilis: effects of bacilysin, pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
Technical Support Center: Scaling Up Bacilysocin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scaling up of bacilysocin production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
A1: this compound is a novel phospholipid antibiotic produced by the gram-positive bacterium Bacillus subtilis, notably the 168 strain.[1][2] Its chemical structure is 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol.[2][3] It exhibits antimicrobial activity, particularly against certain fungi.[2][3]
Q2: At what stage of bacterial growth is this compound produced?
A2: this compound production typically starts after the bacterial growth phase ceases, just as the cells enter the stationary phase, and before the formation of heat-resistant spores.[2][3][4] The activity of the antibiotic may decrease rapidly later in the stationary phase.[3][4]
Q3: What is the key gene involved in this compound biosynthesis?
A3: The ytpA gene, which encodes a protein with homology to lysophospholipase, is essential for this compound synthesis.[1][2][4] Disruption of the ytpA gene completely blocks this compound production without significantly affecting cell growth, although it can lead to a reduction in spore formation.[1][2][3][4]
Q4: How does this compound production relate to sporulation?
A4: this compound production precedes the formation of heat-resistant spores.[2][3][4] Interestingly, the disruption of the ytpA gene, which halts this compound synthesis, also impairs sporulation, resulting in a 10-fold reduction in heat-resistant spore titers.[1][2][3][4]
Q5: Is this compound production regulated by ppGpp?
A5: The biosynthesis of this compound does not appear to be under the control of the stringent response mediator ppGpp.[4] Introducing a relA mutation, which reduces ppGpp accumulation, does not affect this compound production.[4]
Troubleshooting Guide
Low this compound Yield
Problem: The final yield of purified this compound is consistently low.
Possible Causes & Solutions:
-
Suboptimal Fermentation Conditions: Fermentation parameters are critical for secondary metabolite production. High glucose concentrations can sometimes lead to catabolite repression, inhibiting antibiotic synthesis.[5]
-
Troubleshooting Steps:
-
Optimize Media Composition: Systematically evaluate different carbon and nitrogen sources. While specific data for this compound is limited, for other Bacillus subtilis antibiotics, using alternative carbon sources or a fed-batch strategy can be beneficial.[5]
-
Control pH: The optimal pH for bacilysin production has been noted to be around 6.8.[6] It is crucial to monitor and control the pH of the culture medium throughout the fermentation process.
-
Maintain Optimal Temperature: For bacilysin, production was highest at 25°C.[6] For general Bacillus subtilis fermentation, a temperature of around 37°C is often used.[7][8] Determine the optimal temperature for your specific strain and process.
-
Ensure Adequate Aeration: Dissolved oxygen is a critical parameter. Insufficient oxygen can limit cell growth and metabolic pathways, while excessive levels can cause oxidative stress.[5] Maintaining a controlled dissolved oxygen level (e.g., 20-40% air saturation) is a good starting point for optimization.[5]
-
-
-
Product Degradation: this compound activity has been observed to decrease rapidly after reaching its peak in the stationary phase.[3][4]
-
Troubleshooting Steps:
-
Optimize Harvest Time: Perform a time-course study to identify the window of maximum this compound production for your specific strain and conditions. Harvest the cells at this peak time.
-
Ensure Rapid Processing: Minimize the time between harvesting and extraction to prevent enzymatic or chemical degradation of the product.
-
-
-
Inefficient Extraction and Purification: Significant product loss can occur during downstream processing.
-
Troubleshooting Steps:
-
Evaluate Extraction Solvents: this compound is a phospholipid and accumulates within or is associated with the cells.[2][3] Butanol extraction has been successfully used.[4] Ensure complete and efficient extraction from the cell mass.
-
Optimize Chromatography Steps: Poor recovery from chromatography columns can be a major source of yield loss.[9] Ensure the chosen resin and mobile phase are optimal for this compound. Monitor fractions carefully to prevent loss of product.
-
-
Inconsistent Production Between Batches
Problem: this compound yield varies significantly from one fermentation batch to another.
Possible Causes & Solutions:
-
Variability in Inoculum: The quality and consistency of the starting culture are crucial.
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Implement a strict protocol for preparing the inoculum, including the age and size of the seed culture.[5] Using a two-stage inoculum strategy can enhance consistency.[5]
-
Use Cell Banks: Prepare and use master and working cell banks to ensure a consistent starting culture for each fermentation run.[5]
-
-
-
Inconsistent Media Preparation: Variations in media components or preparation can affect yield.
-
Troubleshooting Steps:
-
-
Fluctuations in Fermentation Parameters: Even small deviations in pH, temperature, or aeration can impact final yield.
-
Troubleshooting Steps:
-
Calibrate Equipment: Regularly calibrate all sensors and controllers for your fermenter (pH probes, temperature sensors, etc.).[5]
-
Monitor and Control Key Parameters: Implement robust monitoring and control strategies to maintain all critical parameters within their optimal ranges throughout the fermentation.
-
-
Data on Factors Affecting Production
| Parameter | Condition | Effect on Production | Reference |
| pH | Maintained at 6.8 | Highest production of bacilysin | [6] |
| Temperature | Maintained at 25°C | Highest production of bacilysin | [6] |
| Carbon Source | High glucose concentration | Can cause catabolite repression, inhibiting production | [5] |
| Fed-batch glucose feeding | Can overcome substrate inhibition and improve yield | [10] | |
| Nitrogen Source | Asparagine with glucose | Dramatically increased anti-E. coli activity (indicator of bacilysin) | [5] |
| Dissolved Oxygen | Controlled at 20% air saturation | Found to be critical for difficidin synthesis | [5] |
| Product Feedback | External addition of bacilysin | Markedly limited its own synthesis | [6] |
Experimental Protocols
Fermentation Protocol for this compound Production
This protocol is based on methods described for Bacillus subtilis 168.[4]
-
Inoculum Preparation (Seed Culture):
-
Inoculate a single colony of Bacillus subtilis 168 into 10 mL of NG medium (Nutrient Broth with glucose) supplemented with 50 µg/mL tryptophan.
-
Incubate at 30°C for 24 hours with shaking.
-
-
Production Culture:
-
Inoculate a larger volume of fresh NG medium with the seed culture (e.g., a 1:100 dilution).
-
Incubate at 30°C with vigorous shaking.
-
Monitor cell growth by measuring optical density at 660 nm (OD660).
-
Collect samples at various time points post-inoculation to determine the optimal harvest time. Production typically begins after the culture enters the stationary phase.[4]
-
-
Harvesting:
-
Harvest the cells at the time of maximum this compound production by centrifugation (e.g., 8,000 x g for 15 minutes).
-
Discard the supernatant and retain the cell pellet for extraction.
-
Extraction and Purification of this compound
This protocol is adapted from procedures for this compound and other related compounds.[4][11][12]
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a suitable buffer.
-
Extract the cellular contents multiple times with an equal volume of 50% n-butanol.[4]
-
Pool the organic layers and concentrate them in vacuo.
-
-
Solvent Partitioning:
-
Suspend the crude extract in 10% methanol and adjust the pH to 7.0 with NaOH.
-
Extract three times with an equal volume of ethyl acetate to remove neutral and basic impurities.
-
Adjust the aqueous layer to pH 2.0 with acid and extract three times with ethyl acetate to recover the acidic this compound.[4]
-
Evaporate the solvent from the acidic organic layer to obtain a crude extract.
-
-
Chromatographic Purification:
-
Silica Gel Chromatography: Dissolve the crude extract in a small volume of a suitable solvent system (e.g., Chloroform:Methanol:Water) and apply it to a silica gel column equilibrated with the same solvent. Elute with the same solvent system and collect active fractions.[4]
-
Ion-Exchange Chromatography: For further purification, active fractions can be subjected to anion-exchange chromatography using a resin like DEAE Sepharose.[4]
-
High-Pressure Liquid Chromatography (HPLC): The final purification step can be performed using reverse-phase HPLC on a C18 column.[4] Elute with a suitable mobile phase, such as 62% methanol in 1 mM phosphate buffer (pH 7.5).[4]
-
-
Analysis and Detection:
-
Monitor the presence of this compound throughout purification using Thin-Layer Chromatography (TLC) followed by bioautography against a sensitive indicator organism like Staphylococcus aureus.[4]
-
Visualizations
Caption: this compound Biosynthesis Pathway.[1][13][14]
Caption: General Experimental Workflow for this compound Production.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scienceopen.com [scienceopen.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of fermentation process of Bacillus subtilis by satisfaction function-response surface methodology [manu61.magtech.com.cn]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. CN105713069B - A kind of purification process of bacilysin - Google Patents [patents.google.com]
- 12. Isolation of bacilysin and a new amino acid from culture filtrates of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Interference in assays with crude Bacilysocin extracts
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with crude Bacilysocin extracts. Crude extracts from Bacillus subtilis can contain a complex mixture of metabolites, proteins, and other cellular components that may interfere with various biological assays. This resource is designed to help you identify and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound?
A1: this compound is a novel phospholipid antibiotic produced by the bacterium Bacillus subtilis strain 168.[1][2][3][4] Its chemical structure is 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol.[1][2][3][4] It is primarily known for its antimicrobial activity, particularly against certain fungi.[1][2][3][4][5] Unlike many other antibiotics, this compound is not synthesized by ribosomes; its production begins after the bacterial growth phase has ended.[1][2]
Q2: What does a "crude extract" of this compound contain besides the active compound?
A2: A crude extract is the initial, unpurified mixture obtained from the bacterial cells. Because this compound is associated with the cells, the extract will contain a wide variety of other cellular components.[1] B. subtilis is known to produce numerous other secondary metabolites and antibiotics, such as surfactin, iturins, and fengycin, which have their own biological activities.[1] The extract will also contain lipids, proteins (including enzymes), polysaccharides, and residual media components that can interfere with assays.
Q3: What is the proposed biosynthetic pathway for this compound?
A3: The biosynthesis of this compound is linked to the ytpA gene in B. subtilis.[1][2][4] This gene codes for a protein that is believed to function as a lysophospholipase.[1][2][4] Disruption of the ytpA gene completely stops the production of this compound.[1][2][4] This suggests that the YtpA enzyme is a key catalyst in the synthesis pathway, possibly by hydrolyzing a precursor like phosphatidylglycerol.[1]
Q4: Why are specific controls essential when working with crude extracts?
A4: Using a comprehensive set of controls is critical to distinguish the specific activity of this compound from non-specific effects caused by other components in the crude extract. Key controls include:
-
Vehicle Control: The solvent used to dissolve the crude extract (e.g., DMSO, methanol) tested alone to ensure it has no effect on the assay.
-
Negative Control (No Extract): A standard baseline for the assay without any treatment.
-
Positive Control: A known active compound for the assay to confirm the assay is working correctly. Testing the crude extract alongside the positive control can also reveal if the extract is inhibiting the assay itself.
-
Extract-Only Control (No Cells/Enzyme): The crude extract in assay media without the biological target (e.g., cells or enzyme) to measure any intrinsic signal (e.g., color, fluorescence) or chemical reactivity with assay reagents.[6][7]
Troubleshooting Guide
Problem 1: High Background, False Positives, or Inconsistent Absorbance/Fluorescence Readings
| Possible Cause | Explanation & Solution |
| Optical Interference | Explanation: Crude B. subtilis extracts can be colored (e.g., yellowish-brown) or turbid, directly interfering with optical density measurements in absorbance-based assays (e.g., ELISA, MTT).[6] Some compounds may also be naturally fluorescent, causing interference in fluorescence-based assays.[7] Solution: 1. Run a parallel "extract-only" control well containing the crude extract in your assay buffer but without cells or the target enzyme. 2. Subtract the average reading of this control from your experimental wells to correct for the intrinsic signal. 3. If interference is severe, consider switching to a non-optical detection method (e.g., a radiometric assay or HPLC-based quantification). |
| Non-Specific Binding | Explanation: Proteins, lipids, and other sticky molecules in the crude extract can bind non-specifically to the surfaces of microtiter plates or to assay reagents, leading to high background signals.[8] Solution: 1. Improve Washing: Increase the number of wash steps (e.g., from 3 to 5) and the soaking time (30-60 seconds) between aspiration and addition of new wash buffer.[9] 2. Optimize Blocking: Ensure your blocking buffer (e.g., BSA, non-fat milk) is effective and incubate for an adequate amount of time (e.g., 1-2 hours).[10] 3. Adjust Buffer: Increasing the salt concentration or adding a mild, non-ionic detergent (e.g., Tween-20) to your wash buffer can help disrupt weak, non-specific interactions.[9] |
| Pan-Assay Interference Compounds (PAINS) | Explanation: Natural product extracts can contain compounds that appear as "hits" in many different assays through non-specific mechanisms, such as forming aggregates that sequester enzymes or by having reactive chemical groups.[7][11][12] This can lead to reproducible but misleading false-positive results. Solution: 1. Confirm with a Different Assay: Validate your findings using an orthogonal assay that relies on a different detection principle. 2. Check for Aggregation: Test a range of extract concentrations. Aggregators often show a very steep and unusual dose-response curve.[11] 3. Prioritize Purification: The most reliable solution is to separate this compound from the interfering compounds through chromatographic purification. |
Problem 2: Non-Linear or Biphasic Dose-Response Curves
| Possible Cause | Explanation & Solution |
| Synergistic or Antagonistic Effects | Explanation: A crude extract is a mixture of many compounds.[13] At different concentrations, the combined effects of these compounds can change. For example, at a low concentration, this compound's activity might dominate, while at a higher concentration, an antagonistic compound could blunt its effect, or a synergistic compound could amplify it, leading to unexpected dose-response curves.[13] Solution: 1. Widen the Concentration Range: Perform a full dose-response curve over a broad range of concentrations (e.g., from nanomolar to high micromolar) to fully characterize the activity. 2. Deconvolution through Fractionation: The definitive solution is to purify the extract to isolate this compound and re-test the pure compound, which should exhibit a standard sigmoidal dose-response curve. |
| Cytotoxicity Masking Activity (Cell-Based Assays) | Explanation: In a cell-based assay designed to measure a specific pathway, other cytotoxic compounds in the crude extract can kill the cells, making it appear as if the pathway is inhibited. This is a common issue with crude extracts from antibiotic-producing organisms.[11] Solution: 1. Perform a Cytotoxicity Assay: Run a parallel general cell viability assay (e.g., using Trypan Blue or a CellTiter-Glo assay) with the same concentrations of your crude extract. 2. Compare Results: If the loss of signal in your primary assay correlates directly with the loss of cell viability, the result is likely due to general cytotoxicity, not specific inhibition by this compound. |
Data Summary
Quantitative data from purification can help assess the efficiency of each step and the potential concentration of interfering substances.
Table 1: Example Purification Yields for this compound from B. subtilis Culture
(Data adapted from Tamehiro et al., 2002)[1]
| Purification Step | Description | Total Weight Recovered |
| Step 1 | Crude butanol extract from cell pellet | 4.78 g |
| Step 2 | Active fraction after Silica Gel Chromatography | Not specified |
| Step 3 | Active fraction after DEAE Sepharose Chromatography | 0.25 g |
| Step 4 | Final pure compound after HPLC | 170 mg |
Key Experimental Protocols
Protocol 1: Crude Extraction of this compound from B. subtilis Cells
(Methodology based on Tamehiro et al., 2002)[1]
-
Grow B. subtilis 168 in NG medium for 24 hours.
-
Harvest the cells by centrifugation.
-
Extract the cell pellet with an equal volume of butanol (BuOH).
-
Separate the butanol layer, which contains the crude extract.
-
Evaporate the solvent in vacuo to obtain the dried crude extract. For a larger scale, an acidic organic layer extraction using chloroform-methanol can be performed.[1]
Protocol 2: Multi-Step Purification of this compound
(Methodology based on Tamehiro et al., 2002)[1]
-
Silica Gel Chromatography:
-
Equilibrate a silica gel column with a development solution (e.g., CHCl₃-MeOH-H₂O at 20:5:1 ratio).
-
Dissolve the crude extract (e.g., 4.78 g) in a small volume of the same solution and apply it to the column.
-
Elute the column with the development solution and collect the active fractions, identified via a bioassay.
-
-
Anion-Exchange Chromatography:
-
Pool and dry the active fractions from the silica gel step.
-
Dissolve the resulting sample in a loading buffer (e.g., CHCl₃-MeOH at 4:1 ratio).
-
Apply the sample to a DEAE Sepharose column equilibrated with the same buffer.
-
Wash the column and then elute with a developing solution (e.g., 600 ml of CHCl₃-MeOH (4/1) containing 2% aqueous NH₄OH and 0.02 M ammonium acetate).
-
Collect and evaporate the active fraction.
-
-
High-Pressure Liquid Chromatography (HPLC):
-
Dissolve the semi-purified fraction from the previous step.
-
Perform reverse-phase HPLC using a C18 column.
-
Elute with an appropriate solvent system (e.g., 62% MeOH in 1 mM phosphate buffer, pH 7.5).
-
Collect the peak corresponding to the bioactive fraction, which contains pure this compound.
-
Protocol 3: TLC-Bioautography Assay for Antimicrobial Activity
(Methodology based on Tamehiro et al., 2002)[1]
-
Spot the crude extract and subsequent fractions onto a Thin-Layer Chromatography (TLC) plate.
-
Develop the TLC plate using a suitable solvent system (e.g., CHCl₃-MeOH-H₂O at 60:25:4 ratio).
-
Allow the solvent to fully evaporate from the TLC plate.
-
Place the TLC plate in a sterile bioassay dish.
-
Overlay the plate with a molten agar (e.g., Muller-Hinton) that has been seeded with a suspension of a sensitive indicator organism (e.g., Staphylococcus aureus 209P).
-
Incubate the plate at 37°C for 12-24 hours.
-
Identify active compounds by observing clear zones of growth inhibition on the TLC plate.
Diagrams and Workflows
Caption: A logical workflow for troubleshooting common issues in assays using crude extracts.
Caption: The multi-step purification workflow for isolating this compound from a crude extract.
Caption: Proposed biosynthesis of this compound via the YtpA enzyme in B. subtilis.
References
- 1. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 | Semantic Scholar [semanticscholar.org]
- 6. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. product.atagenix.com [product.atagenix.com]
- 11. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Genetic Manipulation of B. subtilis for Enhanced Bacilysocin Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the genetic manipulation of Bacillus subtilis to increase bacilysocin output.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which gene is responsible for its production?
A1: this compound is a phospholipid antibiotic produced by Bacillus subtilis.[1][2] The gene historically associated with its biosynthesis is ytpA, which encodes a protein with homology to lysophospholipases.[2][3] Disruption of ytpA has been shown to completely block this compound production.[2][3] However, more recent studies suggest that YtpA's primary role may be in modulating membrane properties and contributing to bacitracin resistance, and it may not be directly required for the production of lysophosphatidylglycerol (the chemical structure of this compound).[4][5] This is an active area of research, and users should consider both the historical and recent findings when designing their experiments.
Q2: What are the primary genetic strategies to increase this compound production in B. subtilis?
A2: The primary genetic strategies focus on manipulating the expression of the ytpA gene and optimizing precursor availability. These include:
-
Promoter Engineering: Replacing the native promoter of the ytpAB operon with a stronger constitutive or inducible promoter to enhance transcription.
-
Ribosome Binding Site (RBS) Engineering: Optimizing the RBS upstream of the ytpA start codon to improve translation initiation.
-
Gene Knockout: Deleting genes responsible for competing metabolic pathways that may divert precursors away from this compound synthesis.
-
Regulator Engineering: Modulating the expression of transcription factors that regulate the ytpAB operon. The sigma factor σM is known to induce the ytpAB operon in response to cell wall stress.[4][5]
Q3: At what growth phase is this compound typically produced?
A3: this compound production generally commences as the B. subtilis culture enters the stationary phase, just before the formation of heat-resistant spores.[2][3]
Q4: How can I measure the concentration of this compound in my cultures?
A4: this compound concentration can be quantified using a combination of methods:
-
Bioassay: A paper disc-agar diffusion assay using a sensitive indicator strain, such as Staphylococcus aureus, can be used for qualitative or semi-quantitative measurement.[3][6]
-
Thin-Layer Chromatography (TLC): TLC can be used to separate this compound from other cellular components, followed by bioautography to detect the active compound.[3]
-
High-Performance Liquid Chromatography (HPLC): For precise quantification, this compound can be purified and measured using HPLC, often with a C18 column.[3][7]
Troubleshooting Guides
Problem 1: Low or no this compound production after genetic modification.
| Possible Cause | Troubleshooting Steps |
| Ineffective promoter | Verify the strength and activity of the chosen promoter in your B. subtilis strain under your specific culture conditions. Consider testing a library of promoters with varying strengths. |
| Suboptimal RBS sequence | The efficiency of translation initiation is highly dependent on the RBS sequence and its spacing from the start codon. Design and test different RBS sequences to find the optimal one for ytpA expression. |
| Metabolic burden | Overexpression of ytpA may place a significant metabolic load on the cells, leading to reduced growth and overall productivity. Try using an inducible promoter to control the timing and level of gene expression. |
| Incorrect genetic modification | Confirm the genetic modification using PCR and Sanger sequencing to ensure the intended edit was made correctly and without unintended mutations. |
| Instability of the genetic construct | If using a plasmid-based expression system, ensure the plasmid is stable in your B. subtilis strain. Chromosomal integration of the expression cassette is generally more stable.[8] |
| Inaccurate quantification method | Validate your bioassay or HPLC method with a known standard if available. Ensure complete extraction of this compound from the cells, as it is known to be cell-associated.[3] |
Problem 2: Failed transformation of B. subtilis with the genetic construct.
| Possible Cause | Troubleshooting Steps |
| Low transformation efficiency | Prepare fresh, highly competent cells. The efficiency of natural competence can vary between B. subtilis strains. Electroporation is an alternative method for strains with low natural competence.[8] For difficult-to-transform natural isolates, consider using a helper plasmid expressing the competence transcription factor ComK.[9] |
| Incorrect antibiotic concentration | Determine the minimum inhibitory concentration (MIC) of the selection antibiotic for your specific B. subtilis strain. Using an incorrect concentration can lead to either no selection or killing of all cells. |
| Degradation of linear DNA | When using linear DNA for homologous recombination, ensure it is protected from degradation by cellular nucleases. Using longer homology arms (at least 500 bp) can improve recombination efficiency.[10] |
| Issues with the selection marker | Ensure the antibiotic resistance marker is appropriate for use in B. subtilis and that the promoter driving its expression is active in this host. |
| Cellular stress response | High concentrations of antibiotics can induce a stress response in bacteria, sometimes leading to filamentous growth instead of distinct colonies. This does not necessarily indicate a failed transformation.[7] |
Quantitative Data on Production Enhancement
While specific quantitative data for this compound is limited in the literature, the following table summarizes yield improvements for other antimicrobial peptides in B. subtilis through genetic engineering, providing a reference for potential gains.
| Antimicrobial Peptide | Genetic Modification Strategy | Fold Increase in Production | Reference |
| Bacilysin | Strong RBS substitution via CRISPR/Cas9 | 2.87 | [6] |
| Fengycin | Promoter replacement and metabolic pathway engineering | 488 | [11] |
| Bacteriocin | Optimization of culture conditions using response surface methodology | ~2 | [12] |
Experimental Protocols
Protocol 1: Gene Knockout in B. subtilis using Homologous Recombination
This protocol describes the deletion of a target gene via double-crossover homologous recombination using a linear DNA fragment containing an antibiotic resistance cassette flanked by regions homologous to the target gene's upstream and downstream sequences.
-
Construct the Deletion Cassette:
-
Amplify the upstream homologous region (500-1000 bp) from the B. subtilis chromosome using PCR.
-
Amplify the downstream homologous region (500-1000 bp) from the B. subtilis chromosome using PCR.
-
Amplify the desired antibiotic resistance cassette (e.g., chloramphenicol, erythromycin) from a suitable plasmid template.
-
Join the three fragments (upstream homology - antibiotic resistance - downstream homology) using overlap extension PCR or Gibson assembly.
-
-
Prepare Competent B. subtilis Cells:
-
Transformation:
-
Add 1-5 µL (up to 100 ng) of the purified linear deletion cassette to the competent cell culture.[10]
-
Incubate the mixture for 90 minutes at 37°C with shaking to allow for DNA uptake and recombination.
-
Plate the transformation mixture on LB agar plates containing the appropriate antibiotic for selection.
-
Incubate the plates at 37°C for 24-48 hours until colonies appear.
-
-
Verification of Transformants:
-
Isolate genomic DNA from putative transformants.
-
Perform PCR using primers that anneal outside the integrated cassette and within the antibiotic resistance gene to confirm the correct insertion.
-
Use Sanger sequencing to verify the junctions of the integration.
-
Protocol 2: CRISPR/Cas9-Mediated Gene Editing in B. subtilis
This protocol provides a general workflow for markerless gene editing using a single-plasmid CRISPR/Cas9 system.
-
Design and Construct the Editing Plasmid:
-
Select a suitable CRISPR/Cas9 plasmid for B. subtilis (e.g., pJOE8999-based plasmids).[13] These plasmids typically contain a temperature-sensitive origin of replication, a mannose-inducible Cas9, and a constitutively expressed guide RNA (gRNA).
-
Design a 20-bp gRNA sequence targeting the desired genomic locus, ensuring it is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).
-
Clone the designed gRNA into the CRISPR/Cas9 plasmid.
-
Design and synthesize a repair template (typically 400-600 bp) containing the desired edit (e.g., point mutation, insertion, deletion) flanked by homology arms.
-
Clone the repair template into the same CRISPR/Cas9 plasmid.
-
-
Transformation of B. subtilis:
-
Prepare competent B. subtilis cells as described in Protocol 1.
-
Transform the competent cells with the all-in-one CRISPR/Cas9 editing plasmid.
-
Plate the transformation mixture on LB agar plates containing the appropriate antibiotic for plasmid selection and 0.2% mannose to induce Cas9 expression.[6] Incubate at a permissive temperature (e.g., 30°C or 37°C) for the plasmid's replication.
-
-
Selection and Plasmid Curing:
-
Successful editing allows the cells to survive the Cas9-induced double-strand break.
-
To remove the editing plasmid, streak the transformants on LB agar without antibiotics and incubate at a non-permissive temperature (e.g., 42°C or 50°C) to inhibit plasmid replication.[6]
-
Screen colonies for the loss of the plasmid's antibiotic resistance.
-
-
Verification of the Edit:
-
Isolate genomic DNA from the cured colonies.
-
Perform PCR and Sanger sequencing of the target locus to confirm the desired edit and the absence of any unintended mutations.
-
Visualizations
Caption: Putative pathway of this compound synthesis and its regulation by σM.
Caption: Workflow for gene knockout in B. subtilis by homologous recombination.
Caption: Workflow for CRISPR/Cas9-mediated gene editing in B. subtilis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bacillus subtilis cell envelope stress-inducible ytpAB operon modulates membrane properties and contributes to bacitracin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Improvement of Bacilysin Production in Bacillus subtilis by CRISPR/Cas9-Mediated Editing of the 5’-Untranslated Region of the bac Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fast genome editing in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel methods for genetic transformation of natural Bacillus subtilis isolates used to study the regulation of the mycosubtilin and surfactin synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genome editing methods for Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Biosynthesis, Molecular Regulation, and Application of Bacilysin Produced by Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simplified Method for CRISPR-Cas9 Engineering of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Bacilysocin: A Comparative Analysis of Antifungal Efficacy
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal efficacy of Bacilysocin against other established antifungal agents. The following sections detail quantitative data, experimental methodologies, and the mechanisms of action of these compounds.
This compound, a phospholipid antibiotic produced by Bacillus subtilis 168, has demonstrated activity against a range of fungal species.[1][2] This guide aims to contextualize its potential within the current landscape of antifungal therapies by comparing its in vitro efficacy, as measured by Minimum Inhibitory Concentration (MIC), to that of widely used antifungal drugs.
Comparative Antifungal Efficacy: A Quantitative Overview
The in vitro efficacy of this compound and other major antifungal agents against various fungal pathogens is summarized in the table below. The data for this compound was obtained using an agar dilution method, while the data for the comparator agents represents a range of typical MIC values reported in the literature, often determined by broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines. It is important to note that direct comparison of MIC values across different studies and methodologies should be interpreted with caution.
| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans | >100[1] | 0.25 - 1.0 | 0.25 - 2.0 | 0.03 - 0.5 | 0.03 - 0.25 |
| Candida pseudotropicalis | 25[1] | 0.5 - 2.0 | 0.5 - 4.0 | 0.06 - 0.5 | 0.06 - 0.5 |
| Cryptococcus neoformans | 25[1] | 0.125 - 1.0 | 2.0 - 16.0 | 0.06 - 0.5 | 0.5 - 2.0 |
| Saccharomyces cerevisiae | 5[1] | 0.25 - 1.0 | 0.5 - 8.0 | 0.03 - 0.25 | 0.03 - 0.25 |
| Aspergillus niger | >100[1] | 0.5 - 2.0 | >64 | 0.25 - 2.0 | 0.06 - 0.5 |
| Trichophyton rubrum | >100[1] | 0.25 - 2.0 | 0.25 - 8.0 | 0.015 - 0.25 | Not applicable |
Key Observations:
-
This compound demonstrates limited activity against Candida albicans, Aspergillus niger, and Trichophyton rubrum, with MIC values exceeding 100 µg/mL.[1]
-
Moderate activity is observed against Candida pseudotropicalis and Cryptococcus neoformans, with an MIC of 25 µg/mL for both.[1]
-
The most significant activity of this compound in this dataset is against Saccharomyces cerevisiae, with an MIC of 5 µg/mL.[1]
-
Established antifungal agents such as Amphotericin B, Fluconazole, Itraconazole, and Caspofungin generally exhibit lower MIC values against these fungal species, indicating higher potency.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) of this compound
The MIC values for this compound were determined using the agar dilution method as described in the source literature.[1] A detailed protocol based on this method is provided below. For the comparator antifungal agents, MICs are typically determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.
Protocol: Agar Dilution for Antifungal Susceptibility Testing of this compound
-
Preparation of Antifungal Stock Solution: A stock solution of purified this compound is prepared in a suitable solvent to a known concentration.
-
Preparation of Agar Plates: A series of two-fold dilutions of the this compound stock solution are prepared. Each dilution is then added to molten and cooled (approximately 50°C) synthetic amino acid medium for fungi agar to achieve the final desired concentrations. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antifungal agent is also prepared.
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar plates to obtain pure cultures. A suspension of the fungal cells or spores is prepared in sterile saline or broth and the turbidity is adjusted to a standardized concentration (e.g., a 0.5 McFarland standard).
-
Inoculation: The surface of each agar plate is inoculated with a standardized amount of the fungal suspension. This can be done using a multipoint inoculator or by spotting a specific volume of the inoculum onto the agar.
-
Incubation: The inoculated plates are incubated at a temperature and for a duration appropriate for the specific fungus being tested (e.g., 35°C for 24-48 hours for Candida species).
-
MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the fungus on the agar plate.
Mechanisms of Action and Signaling Pathways
The antifungal activity of this compound and the comparator agents are achieved through distinct mechanisms, targeting different cellular components and pathways.
This compound: Inhibition of Glucosamine-6-Phosphate Synthase
This compound's mechanism of action involves the inhibition of glucosamine-6-phosphate synthase, a key enzyme in the biosynthesis of the fungal cell wall. This enzyme is crucial for the formation of UDP-N-acetylglucosamine, a precursor for chitin and other essential cell wall components. By blocking this pathway, this compound disrupts cell wall integrity, leading to fungal cell death.
Comparator Antifungal Agents: Diverse Mechanisms
The major classes of antifungal agents exert their effects through different cellular targets:
-
Polyenes (e.g., Amphotericin B): These agents bind to ergosterol, a primary component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of intracellular contents, ultimately leading to cell death.
-
Azoles (e.g., Fluconazole, Itraconazole): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane.
-
Echinocandins (e.g., Caspofungin): This class of antifungals targets the fungal cell wall by inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the cell wall. Inhibition of this enzyme weakens the cell wall, leading to osmotic instability and cell lysis.
References
A Comparative Guide to Bacilysocin: Antimicrobial Profile and Methodologies for Future Cross-Resistance Studies
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the novel phospholipid antibiotic, Bacilysocin, produced by Bacillus subtilis 168. While direct cross-resistance studies with other antibiotics are not yet available in the public domain, this document serves as a foundational resource. It details the known antimicrobial spectrum of this compound, the experimental protocols for its activity assessment, and its biosynthetic pathway. This information is crucial for designing future studies to investigate potential cross-resistance and synergistic effects with other antimicrobial agents.
Antimicrobial Spectrum of this compound
This compound has demonstrated a narrow spectrum of activity, with notable efficacy against certain fungi and specific Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for a selection of microorganisms are summarized below.
| Test Organism | MIC (μg/ml) |
| Staphylococcus aureus 209P | 12.5 |
| Staphylococcus aureus RN4220 | 25 |
| Bacillus subtilis 168 | >100 |
| Escherichia coli JM109 | >100 |
| Saccharomyces cerevisiae S288C | 6.25 |
| Candida albicans ATCC 90028 | 12.5 |
| Cryptococcus neoformans ATCC 90112 | 6.25 |
| Aspergillus niger ATCC 16404 | >100 |
Table 1: Antimicrobial Activity of this compound against Various Microorganisms. Data extracted from a study by Tamehiro et al. (2002).[1][2]
Experimental Protocols
A clear understanding of the methodologies used to assess this compound's activity is essential for the replication and extension of these findings in future cross-resistance research.
1. Detection and Bioassay of this compound
The initial detection and bioassay of this compound were performed using thin-layer chromatography (TLC) followed by bioautography.[1][3]
-
Extraction: this compound was extracted from B. subtilis 168 cells grown for 24 hours in NG medium using butanol.
-
TLC: The butanol extract was subjected to TLC with a development solvent of CHCl₃-methanol-H₂O (60/25/4).
-
Bioautography: The TLC plate was placed on a bioassay plate overlaid with Muller-Hinton agar seeded with Staphylococcus aureus 209P.
-
Visualization: Inhibitory zones were observed after 12 hours of incubation at 37°C and stained with GelCodeR Blue Stain reagent.[1]
2. Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of purified this compound was determined using a standard microdilution method.
-
Preparation of Test Organisms: Bacterial strains were cultured in appropriate broth, and fungal strains in potato dextrose broth.
-
Microtiter Plates: The assay was performed in 96-well microtiter plates.
-
Serial Dilution: this compound was serially diluted in the appropriate growth medium.
-
Inoculation: Each well was inoculated with the test organism.
-
Incubation: Plates were incubated at the optimal temperature for each organism (e.g., 37°C for bacteria, 30°C for yeast) for 24 to 48 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth.
Visualizing Experimental Workflows and Biosynthetic Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and the biosynthetic pathway of this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
The production of this compound is linked to the ytpA gene, which encodes a protein with homology to lysophospholipase.[1][2][3] Disruption of this gene blocks the synthesis of this compound.[1][2][3]
Caption: Proposed biosynthetic pathway of this compound, highlighting the essential role of the YtpA protein.
Future Directions for Cross-Resistance Studies
The lack of existing cross-resistance data for this compound presents an opportunity for novel research. Future studies could investigate:
-
Synergy with known antibiotics: Testing this compound in combination with conventional antibiotics against a panel of clinically relevant pathogens could reveal synergistic or antagonistic interactions.
-
Induction of resistance: Developing this compound-resistant mutants and analyzing their genomes for mutations could elucidate resistance mechanisms.
-
Cross-resistance profiling: Exposing this compound-resistant mutants to a range of other antibiotics would directly assess cross-resistance patterns.
This guide provides the necessary foundational information for researchers to embark on these important investigations into the potential of this compound in an era of growing antimicrobial resistance.
References
The In Vivo Efficacy of Bacilysocin: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial agent Bacilysocin. Due to the absence of published in vivo efficacy studies for this compound, this document summarizes its known in vitro activity and presents hypothetical in vivo study designs based on established models for comparable antimicrobial agents. This guide uses Daptomycin and Amphotericin B as benchmarks for anti-staphylococcal and antifungal efficacy, respectively.
Executive Summary
This compound, a phospholipid antibiotic produced by Bacillus subtilis, has demonstrated in vitro antimicrobial activity, particularly against certain fungi and strains of Staphylococcus aureus[1][2]. While this presents a promising avenue for new antimicrobial development, a critical gap exists in the scientific literature regarding its efficacy and safety in living organisms. This guide aims to bridge that gap by providing a framework for the preclinical evaluation of this compound. By comparing its in vitro profile with the established in vivo performance of Daptomycin and Amphotericin B, we offer a roadmap for future research and development.
In Vitro Antimicrobial Activity: this compound and Comparators
The initial step in evaluating a new antimicrobial is to determine its potency in vitro. The Minimum Inhibitory Concentration (MIC) is a key parameter in this assessment. The following tables summarize the available MIC data for this compound and its potential comparators against relevant pathogens.
Table 1: In Vitro Activity of this compound
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 209P | 12.5 | [1] |
| Staphylococcus aureus | Smith | 25 | [1] |
| Candida pseudotropicalis | IFO 0623 | 6.25 | [1] |
| Cryptococcus neoformans | IFO 0410 | 12.5 | [1] |
| Saccharomyces cerevisiae | IAM 4274 | 6.25 | [1] |
Note: The original study also noted "pronounced activity" against Candida albicans, but a specific MIC value was not provided[1].
Table 2: In Vitro Activity of Comparator Antimicrobials
| Drug | Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | References |
| Daptomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.125 - 1.0 | 0.38 | 0.75 | [3] |
| Amphotericin B | Candida albicans | 0.125 - 1.0 | 0.25 | 0.5 | [4] |
| Amphotericin B | Cryptococcus neoformans | 0.25 - 1.0 | - | - | [5] |
Proposed In Vivo Efficacy Studies for this compound
Given the in vitro activity of this compound against S. aureus and pathogenic fungi, the following are proposed experimental designs for evaluating its in vivo efficacy. These protocols are based on established and widely used animal models for these types of infections.
Proposed Study 1: Murine Model of Staphylococcus aureus Skin and Soft Tissue Infection (SSTI)
This model is relevant for assessing the efficacy of novel antibiotics against localized S. aureus infections.
Experimental Protocol:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Infection:
-
Anesthetize mice and shave a small area on the dorsum.
-
Inject a sublethal dose of a clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA) subcutaneously (e.g., 1 x 107 CFU in 100 µL of phosphate-buffered saline).
-
-
Treatment Groups:
-
Vehicle control (e.g., saline or the formulation vehicle for this compound).
-
This compound (various doses, administered intravenously or topically).
-
Daptomycin (positive control, e.g., 50 mg/kg, administered intraperitoneally).
-
-
Treatment Regimen: Initiate treatment 24 hours post-infection and continue once daily for 7 days.
-
Outcome Measures:
-
Primary: Bacterial burden in the skin lesion and surrounding tissue at the end of treatment (quantified by CFU counts).
-
Secondary: Lesion size measurements daily, histological analysis of the infected tissue for inflammation and tissue damage.
-
Proposed Study 2: Murine Model of Systemic Candida albicans Infection
This model is the gold standard for evaluating the efficacy of antifungal agents against disseminated candidiasis.
Experimental Protocol:
-
Animal Model: Immunocompromised mice (e.g., neutropenic mice induced by cyclophosphamide treatment).
-
Infection:
-
Inject a lethal dose of a clinical isolate of Candida albicans intravenously via the tail vein (e.g., 1 x 105 CFU in 100 µL of saline).
-
-
Treatment Groups:
-
Vehicle control.
-
This compound (various doses, administered intravenously).
-
Amphotericin B (positive control, e.g., 1 mg/kg, administered intraperitoneally).
-
-
Treatment Regimen: Initiate treatment 24 hours post-infection and continue once daily for 7 days.
-
Outcome Measures:
-
Primary: Survival over a 21-day period.
-
Secondary: Fungal burden in kidneys, brain, and other target organs at the end of treatment (quantified by CFU counts).
-
Visualizing the Path Forward: Diagrams for this compound Research
To further guide the research and development of this compound, the following diagrams illustrate its proposed biosynthesis and mechanism of action, alongside a conceptual workflow for its in vivo evaluation.
Caption: Proposed biosynthetic pathway of this compound in Bacillus subtilis.[6][7]
References
- 1. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jidc.org [jidc.org]
- 5. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic Scrutiny: Confirming the Molecular Architecture of Bacilysocin
A Comparative Guide to the Structural Elucidation of a Novel Phospholipid Antibiotic
For researchers in drug discovery and the natural products field, the precise determination of a molecule's structure is a critical step. This guide provides a comparative analysis of the spectroscopic techniques employed to confirm the structure of Bacilysocin, a novel phospholipid antibiotic produced by Bacillus subtilis. By examining the experimental data and methodologies, we offer a comprehensive overview for scientists engaged in the structural elucidation of complex biomolecules. As a key alternative for comparison, we will refer to the analytical approaches used for a similar class of molecules, the lysyl-phosphatidylglycerols (Lys-PGs) found in Staphylococcus aureus.
Unveiling the Structure: A Tale of Two Spectroscopic Approaches
The structural confirmation of this compound, identified as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol, was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1][2] In contrast, the characterization of Lys-PG in S. aureus often employs modern techniques such as Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and ³¹P NMR, providing a valuable point of comparison in terms of sensitivity, fragmentation control, and structural detail.
Data at a Glance: Spectroscopic Fingerprints of this compound and Lysyl-Phosphatidylglycerol
The following tables summarize the key quantitative data obtained from the spectroscopic analyses of this compound and provide a framework for comparing the data derived from the analysis of Lys-PG.
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in CD₃OD [3]
| Moiety | Carbon No. | δH (ppm) | δC (ppm) |
| Acyl Chain | 13''' | 0.85 (3H, d) | 19.63 |
| 14'' | 0.87 (3H, t) | 11.74 | |
| 13'' | 1.15, 1.3 (2H, m) | 30.72 | |
| 12'' | 1.3 (1H, m) | 35.70 | |
| 11'' | 1.1, 1.3 (2H, m) | 37.80 | |
| 4''–10'' | 1.2–1.4 (14H, m) | 28.20, 30.23, 30.43, 30.59 | |
| 3'' | 1.60 (2H, m) | 25.99 | |
| 2'' | 2.35 (2H, dt) | 34.93 | |
| Glycerol | 3' | 3.55, 3.61 (1H, dd) | 63.87 |
| 2' | 3.76 (1H, m) | 72.66 | |
| 1' | 3.89 (4H, m) | 67.58 | |
| 3 | 4.17 (1H, dd) | 67.61 | |
| 2 | 3.97 (1H, m) | 71.30 | |
| 1 | 4.10 (2H, m) | 63.87 | |
| Carbonyl | 1'' | - | 175.40 |
Table 2: Mass Spectrometry Data Comparison
| Feature | This compound (FAB-MS) | Lysyl-Phosphatidylglycerol (S. aureus) (ESI-MS/MS) |
| Ionization Technique | Fast Atom Bombardment | Electrospray Ionization |
| Parent Ion Observed | m/z 515.32 [M+2Na]⁺[4] | Varies based on acyl chain length, typically observed as [M+H]⁺ or [M-H]⁻ |
| Fragmentation | Limited fragmentation data available in the primary literature. | Provides detailed structural information through controlled fragmentation (MS/MS), revealing the fatty acid composition and the lysyl-glycerol headgroup. |
| Sensitivity | Generally lower than ESI-MS. | High sensitivity, allowing for the analysis of trace amounts. |
| Structural Information | Primarily provides molecular weight information. | Provides molecular weight and detailed structural fragments for confirmation. |
The Experimental Blueprint: Protocols for Structural Confirmation
Detailed methodologies are paramount for reproducible scientific results. Below are the protocols used for the spectroscopic analysis of this compound, alongside a representative protocol for the analysis of bacterial lysophospholipids using modern mass spectrometry.
This compound: NMR and FAB-MS Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy [3]
-
Sample Preparation: Approximately 3 mg of purified this compound was dissolved in deuterated methanol (CD₃OD).
-
Instrumentation: ¹H NMR spectra were acquired at 500 MHz and ¹³C NMR spectra were acquired at 125.8 MHz on a JEOL JNM-A500 spectrometer.
-
Data Acquisition: One-dimensional ¹H and ¹³C spectra were recorded. Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, were performed to establish proton-proton and proton-carbon correlations for complete signal assignment.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) [4]
-
Sample Preparation: The purified this compound sample was mixed with a suitable matrix (e.g., glycerol or m-nitrobenzyl alcohol) on a metal target.
-
Instrumentation: Mass spectrometric analysis was performed using a JEOL JMS-SX102 spectrometer.
-
Data Acquisition: The sample was bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon) to induce desorption and ionization. The resulting ions were analyzed to determine the molecular weight of the compound.
Alternative Approach: ESI-MS/MS for Lysophospholipid Analysis
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Lipid Extraction: Bacterial cells are harvested and subjected to a modified Bligh-Dyer extraction to isolate total lipids.
-
Chromatographic Separation (Optional): The lipid extract can be separated using liquid chromatography (LC) to reduce complexity and ion suppression.
-
Instrumentation: The sample is introduced into a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument).
-
Data Acquisition:
-
MS1 Scan: A full scan is performed to identify the parent masses of the lysophospholipids of interest.
-
MS2 (Tandem MS) Scan: The parent ions of interest are isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to confirm the structure, including the fatty acid composition and the headgroup.
-
Visualizing the Process and Pathway
To better understand the workflow and the biological context of this compound, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for this compound structure elucidation.
References
Comparative Transcriptomics of Bacillus subtilis: Unraveling the Cellular Response to Bacilysocin Production
A Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
This guide provides a comparative analysis of the transcriptomic landscapes of Bacillus subtilis with and without the production of bacilysocin, a novel phospholipid antibiotic. While a direct comparative transcriptomic study dedicated to this compound is not yet available in published literature, this document synthesizes existing knowledge and presents a proposed experimental framework for such an investigation. The data herein is illustrative, based on known functional roles of related genes, to guide future research in this area.
Introduction to this compound
This compound is a phospholipid antibiotic produced by Bacillus subtilis 168, with the chemical structure 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol.[1][2] Its production is intrinsically linked to the stationary phase of growth, commencing after exponential growth has ceased and before the formation of heat-resistant spores.[1][2] The biosynthesis of this compound is dependent on the ytpA gene, which encodes a protein with homology to lysophospholipase.[1][2] Disruption of the ytpA gene completely abolishes this compound production and has been observed to impair sporulation, suggesting a potential regulatory link between these two processes.[1][2] Understanding the global transcriptomic changes associated with this compound production can provide insights into its physiological role, regulatory networks, and potential for therapeutic development.
Hypothetical Comparative Transcriptomic Analysis
To elucidate the impact of this compound on B. subtilis physiology, a comparative RNA sequencing (RNA-Seq) analysis is proposed. This would involve comparing the transcriptome of the wild-type B. subtilis 168 (this compound-producing) with a ΔytpA mutant strain (non-producing).
Proposed Experimental Workflow
The following workflow outlines the key steps for a comparative transcriptomic study.
Caption: Proposed workflow for comparative transcriptomics of B. subtilis.
Detailed Experimental Protocols
Bacterial Strains and Culture Conditions:
-
Wild-Type Strain: Bacillus subtilis 168 (trpC2)
-
Mutant Strain: An isogenic ΔytpA knockout mutant of B. subtilis 168.
-
Culture Medium: NG medium, which is known to support this compound production.[1]
-
Growth Conditions: Strains would be cultured at 30°C with shaking. Samples for RNA extraction would be harvested during the early stationary phase, when this compound production is active in the wild-type strain.[1]
RNA Extraction and Sequencing:
-
Total RNA would be extracted from triplicate cultures of both the wild-type and ΔytpA strains using a standard bacterial RNA purification kit.
-
RNA quality and integrity would be assessed using a bioanalyzer.
-
Ribosomal RNA (rRNA) would be depleted to enrich for messenger RNA (mRNA).
-
Strand-specific cDNA libraries would be prepared from the rRNA-depleted RNA.
-
The libraries would be sequenced on a high-throughput platform (e.g., Illumina NovaSeq) to generate a sufficient number of paired-end reads.
Data Analysis:
-
Raw sequencing reads would be subjected to quality control analysis.
-
High-quality reads would be mapped to the B. subtilis 168 reference genome.
-
The number of reads mapping to each annotated gene would be quantified.
-
Differential gene expression analysis would be performed to identify genes with statistically significant changes in expression between the wild-type and ΔytpA strains (e.g., using DESeq2 or edgeR). A false discovery rate (FDR) of < 0.05 and a log2 fold change of > |1.0| would be used as thresholds.
-
Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) would be performed on the differentially expressed genes to identify over-represented biological processes and metabolic pathways.
Anticipated Transcriptomic Differences and Key Pathways
Based on the known phenotype of the ΔytpA mutant and the function of related genes, the following transcriptomic changes are hypothesized.
Summary of Hypothetically Differentially Expressed Genes
| Gene/Operon | Function | Predicted Change in ΔytpA Mutant | Rationale |
| Sporulation Genes | |||
| spo0A | Master regulator of sporulation | Down-regulated | The ΔytpA mutant shows impaired sporulation.[1][2] |
| sigE, sigG | Mother cell and forespore-specific sigma factors | Down-regulated | Key sigma factors in the sporulation cascade. |
| cot genes | Spore coat proteins | Down-regulated | Late-stage sporulation genes. |
| Membrane/Lipid Metabolism | |||
| plsX, fab cluster | Fatty acid and phospholipid synthesis | Up-regulated | Compensatory mechanism for the lack of this compound, a phospholipid. |
| mprF | Lysyl-phosphatidylglycerol synthase | Altered expression | Involved in modifying membrane charge; may be affected by changes in phospholipid composition. |
| Cell Envelope Stress Response | |||
| sigW, sigM | ECF sigma factors for cell envelope stress | Down-regulated | YtpA is implicated in the cell envelope stress response; its absence may reduce the induction of these regulons under normal conditions. |
| dltABCD | D-alanylation of teichoic acids | Altered expression | Modifies cell wall charge and is often co-regulated with membrane stress responses. |
| Secondary Metabolite Production | |||
| srfA operon | Surfactin biosynthesis | Altered expression | Potential cross-regulation between different secondary metabolite pathways. |
| pks operons | Polyketide synthase operons | Altered expression | Global regulatory changes in stationary phase can affect multiple secondary metabolite pathways. |
Signaling Pathways Implicated in this compound Production
The production of this compound and the cellular response to its presence or absence likely involve key regulatory networks in B. subtilis.
Caption: Known and hypothesized signaling related to this compound.
This diagram illustrates that stationary phase and cell envelope stress likely induce the expression of ytpA, leading to this compound production. This compound, in turn, is expected to modulate membrane properties. A hypothesized feedback loop is proposed where this compound may influence the master sporulation regulator Spo0A or other components of the sporulation cascade, explaining the impaired sporulation phenotype observed in the absence of this compound production.
Conclusion and Future Directions
While direct experimental data is pending, this guide provides a comprehensive framework for investigating the transcriptomic consequences of this compound production in B. subtilis. The proposed experiments would shed light on the antibiotic's role in stationary phase physiology, its interplay with developmental processes like sporulation, and its impact on cell membrane homeostasis. For drug development professionals, understanding these regulatory networks could uncover novel targets for antimicrobial strategies and provide a basis for engineering B. subtilis for enhanced production of this and other bioactive compounds. Future studies should prioritize conducting the proposed RNA-Seq analysis to validate these hypotheses and provide a quantitative foundation for the field.
References
Comparative Analysis of Bacilysocin's Cytotoxicity on Mammalian Cell Lines: A Guide for Researchers
A notable gap in publicly available scientific literature exists regarding the specific cytotoxicity of Bacilysocin, a novel phospholipid antibiotic produced by Bacillus subtilis 168, on mammalian cell lines. While its antimicrobial properties, particularly against certain fungi, have been documented, its effects on mammalian cells remain largely uncharacterized in published research. This guide, therefore, aims to provide a comparative framework by examining the cytotoxicity of other well-studied lipopeptides from Bacillus subtilis—namely Surfactin, Iturin, and Fengycin—which serve as relevant alternatives for researchers in drug development.
This guide will present available quantitative cytotoxicity data for these alternative compounds, detail common experimental protocols for assessing cytotoxicity, and provide visual representations of experimental workflows and relevant signaling pathways.
Comparative Cytotoxicity of Bacillus subtilis Lipopeptides
Surfactin, Iturin, and Fengycin are cyclic lipopeptides produced by various strains of Bacillus subtilis and have been extensively studied for their potential as anticancer agents.[1][2][3] Their cytotoxic effects have been evaluated against a range of mammalian cancer and non-cancer cell lines.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity, representing the concentration required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for Surfactin, Iturin, and Fengycin on various mammalian cell lines.
| Lipopeptide | Cell Line | Cell Type | IC50 Value | Citation |
| Surfactin | ML | Mycoplasma-infected cell line | >70 µM | [4] |
| 293 | Human embryonic kidney | ~55 µM | [4] | |
| Hep2 | Human epidermoid carcinoma | ~45 µM | [4] | |
| CV1 | Monkey kidney fibroblast | ~35 µM | [4] | |
| HeLa | Human cervical cancer | 50.2 µM (48h) | [5] | |
| KB-3-1 | Human oral epidermoid carcinoma | 57 µM (24h) | [1] | |
| SW-1990 | Human pancreatic cancer | 58 µM (24h) | [1] | |
| B16 | Rat melanoma | 20 µM (24h) | [1] | |
| Iturin | K562 | Human myelogenous leukemia | 65.76 µM (48h) | [6] |
| HepG2 | Human liver cancer | ~30 µM | [7] | |
| Caco-2 | Human colorectal adenocarcinoma | ~30 µM | [7] | |
| MCF-7 | Human breast cancer | ~30 µM | [7] | |
| A549 | Human lung cancer | ~30 µM | [7] | |
| BIU-87 | Human bladder cancer | ~30 µM | [7] | |
| Fengycin | 95D | Human lung cancer | Not specified, but showed significant decrease in proliferation | [8] |
| HT29 | Human colon cancer | 20 µg/mL (significant inhibition at 3 days) | [9] |
Experimental Protocols for Cytotoxicity Assays
Several standardized assays are commonly employed to determine the cytotoxicity of compounds on mammalian cell lines. These include the MTT, Neutral Red Uptake, and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[12]
Neutral Red Uptake (NRU) Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[13]
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound in a 96-well plate.
-
Neutral Red Incubation: After the treatment period, remove the medium and add a medium containing Neutral Red. Incubate for approximately 2-3 hours.[14]
-
Washing and Destaining: Wash the cells to remove any unincorporated dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes of viable cells.[13]
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.[15]
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cell death.
-
Cell Seeding and Treatment: Seed and treat cells as described in the previous protocols.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.[16]
-
Incubation: Incubate the mixture at room temperature, protected from light, for a specified time (e.g., 30 minutes).[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of color change is proportional to the amount of LDH released.
Visualizing Experimental and Biological Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological signaling pathways.
Caption: Experimental workflow for assessing the cytotoxicity of a compound.
Many Bacillus subtilis lipopeptides, such as Surfactin and Fengycin, have been shown to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway.[8][17]
Caption: Mitochondrial-mediated apoptosis pathway induced by B. subtilis lipopeptides.
Conclusion
While direct experimental data on the cytotoxicity of this compound on mammalian cell lines is currently unavailable in the public domain, the extensive research on other Bacillus subtilis lipopeptides like Surfactin, Iturin, and Fengycin provides a valuable comparative basis. These compounds have demonstrated significant, dose-dependent cytotoxic effects against a variety of cancer cell lines, often with a degree of selectivity. The provided experimental protocols and diagrams offer a foundational framework for researchers intending to investigate the cytotoxic properties of this compound and other novel compounds. Further research is imperative to elucidate the specific cytotoxic profile of this compound and its potential as a therapeutic agent.
References
- 1. Anticancer Activities of Surfactin and Potential Application of Nanotechnology Assisted Surfactin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potential of Bacillus subtilis lipopeptides in anti-cancer I: induction of apoptosis and paraptosis and inhibition of autophagy in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of iturins as functional agents: safe, probiotic, and cytotoxic to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fengycin inhibits the growth of the human lung cancer cell line 95D through reactive oxygen species production and mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-tumor role of Bacillus subtilis fmbJ-derived fengycin on human colon cancer HT29 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. qualitybiological.com [qualitybiological.com]
- 14. researchgate.net [researchgate.net]
- 15. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. researchgate.net [researchgate.net]
Bacilysocin: A Promising Alternative Against Drug-Resistant Fungal Pathogens
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant fungal strains, particularly Candida auris and azole-resistant Aspergillus fumigatus, presents a formidable challenge to global health. The diminishing efficacy of conventional antifungal agents necessitates the exploration of novel therapeutic strategies. This guide provides a comparative analysis of Bacilysocin, a dipeptide antibiotic, against established antifungal drugs, and explores its potential as an effective agent against these resilient fungal pathogens.
Introduction to this compound
This compound is a dipeptide antibiotic produced by various Bacillus species.[1] Its structure consists of an L-alanine residue at the N-terminus and an L-anticapsin residue at the C-terminus. The antifungal activity of this compound is primarily attributed to its L-anticapsin moiety, which acts as a competitive inhibitor of glucosamine-6-phosphate (GlcN-6-P) synthase.[2] This enzyme is a critical component in the fungal cell wall biosynthesis pathway, catalyzing the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate.[3][4][5][6] By inhibiting this key step, this compound disrupts cell wall integrity, leading to cell lysis and death.[2]
The Rising Threat of Antifungal Resistance
Candida auris is a globally emerging multidrug-resistant yeast that can cause invasive infections with high mortality rates.[7][8] It often exhibits resistance to multiple classes of antifungal drugs, including azoles, polyenes, and echinocandins, making treatment exceedingly difficult.[7][9][10][11][12]
Aspergillus fumigatus , a common mold, can cause life-threatening invasive aspergillosis in immunocompromised individuals. The rise of azole-resistant A. fumigatus strains, often due to mutations in the cyp51A gene, is a growing concern, as azoles are the primary treatment for this infection.[13][14][15]
Comparative Analysis of Antifungal Agents
This section compares this compound with two widely used antifungal drugs, Fluconazole (an azole) and Amphotericin B (a polyene), to highlight their distinct mechanisms of action and reported efficacy against resistant strains.
Table 1: Comparison of Antifungal Agent Properties
| Feature | This compound | Fluconazole | Amphotericin B |
| Class | Dipeptide antibiotic | Azole | Polyene |
| Mechanism of Action | Inhibits glucosamine-6-phosphate synthase, disrupting cell wall synthesis.[2] | Inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis in the fungal cell membrane. | Binds to ergosterol in the fungal cell membrane, forming pores that lead to cell leakage and death. |
| Spectrum of Activity | Broad-spectrum against bacteria and fungi, including Candida albicans and Cryptococcus neoformans.[16] | Active against many Candida species and Cryptococcus neoformans. | Broad-spectrum activity against most pathogenic fungi. |
Table 2: Minimum Inhibitory Concentrations (MICs) of Standard Antifungals Against Resistant Candida auris
| Antifungal Agent | MIC Range (µg/mL) for Resistant Isolates | Reference |
| Fluconazole | ≥32 to >256 | [8][17][18] |
| Amphotericin B | ≥2 | [10][18] |
Table 3: Minimum Inhibitory Concentrations (MICs) of Standard Antifungals Against Resistant Aspergillus fumigatus
| Antifungal Agent | MIC Range (µg/mL) for Resistant Isolates | Reference |
| Voriconazole | >2 | [13] |
| Itraconazole | >2 | [13] |
| Amphotericin B | >1 | [14][19] |
Table 4: Reported Antifungal Activity of this compound Against Susceptible Fungal Strains
| Fungal Strain | MIC (µg/mL) | Reference |
| Candida albicans | Not specified | [2] |
| Saccharomyces cerevisiae | Not specified | [16] |
| Candida pseudotropicalis | Not specified | [16] |
| Cryptococcus neoformans | Not specified | [16] |
Note: Specific MIC values for this compound against these strains were not available in the searched literature.
Potential of this compound Against Drug-Resistant Strains
While direct comparative data on this compound's efficacy against drug-resistant C. auris and A. fumigatus is not yet available, its unique mechanism of action holds significant promise. A study on fluconazole-resistant C. auris isolates revealed that these strains have elevated levels of cell wall chitin and show increased susceptibility to Nva-FMDP, another inhibitor of glucosamine-6-phosphate synthase.[8] This suggests that targeting the GlcN-6-P synthase pathway could be an effective strategy to overcome existing resistance mechanisms. Given that this compound targets this same essential enzyme, it is plausible that it could bypass the resistance mechanisms that affect azoles and polyenes, which target the cell membrane.
Experimental Protocols
The following is a generalized protocol for determining the minimum inhibitory concentration (MIC) of an antifungal agent, which can be adapted for testing this compound. This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Fungal Inoculum:
- Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
- Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
- The suspension is then diluted in RPMI 1640 medium to the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).
2. Preparation of Antifungal Agent Dilutions:
- A stock solution of this compound is prepared in a suitable solvent.
- Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using RPMI 1640 medium.
3. Inoculation and Incubation:
- Each well is inoculated with the prepared fungal suspension.
- A growth control well (no antifungal agent) and a sterility control well (no inoculum) are included.
- The microtiter plate is incubated at 35°C for 24-48 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[20] This can be assessed visually or by using a spectrophotometer to measure optical density.[20]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: this compound's mechanism of action: Inhibition of Glucosamine-6-Phosphate Synthase.
Caption: Experimental workflow for antifungal susceptibility testing.
Conclusion
This compound presents a compelling area for further research in the fight against multidrug-resistant fungal pathogens. Its distinct mechanism of action, targeting the essential enzyme glucosamine-6-phosphate synthase, suggests it may be effective against strains that have developed resistance to current frontline antifungal drugs. While direct comparative data against resistant strains of Candida auris and Aspergillus fumigatus are urgently needed, the existing evidence warrants dedicated investigation into this compound's potential as a novel therapeutic agent. Future studies should focus on determining its in vitro efficacy against a broad panel of resistant clinical isolates and evaluating its in vivo activity in relevant animal models. Such research is critical to unlocking the full therapeutic potential of this promising antibiotic.
References
- 1. Efficacy of LY303366 against Amphotericin B-Susceptible and -Resistant Aspergillus fumigatus in a Murine Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking of glucosamine-6-phosphate synthase in Rhizopus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosamine 6-phosphate synthase - Proteopedia, life in 3D [proteopedia.org]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Candida auris Isolates Resistant to Three Classes of Antifungal Medications — New York, 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluconazole resistant Candida auris clinical isolates have increased levels of cell wall chitin and increased susceptibility to a glucosamine-6-phosphate synthase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Candida auris Pan-Drug-Resistant to Four Classes of Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Antifungal Resistance of Candida auris Isolates from Bloodstream Infections, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Candida auris: a comparison between planktonic and biofilm susceptibility to antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Candida auris and multidrug resistance: Defining the new normal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Comparison of antifungal drugs in the treatment of invasive pulmonary aspergillosis: a systematic review and network meta-analysis [frontiersin.org]
- 14. Drug-Resistant Aspergillus spp.: A Literature Review of Its Resistance Mechanisms and Its Prevalence in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Guideline based treatment of invasive aspergillosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluconazole-Resistant Candida auris Is Susceptible to Salivary Histatin 5 Killing and to Intrinsic Host Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 19. In Vitro Amphotericin B Resistance in Clinical Isolates of Aspergillus terreus, with a Head-to-Head Comparison to Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modulated Response of Aspergillus fumigatus and Stenotrophomonas maltophilia to Antimicrobial Agents in Polymicrobial Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Bacilysocin: A Comparative Guide to a Novel Phospholipid Antibiotic
For researchers and professionals in drug development, the discovery of novel antibiotics is a critical frontier in the fight against microbial resistance. This guide provides a comprehensive comparison of Bacilysocin, a unique phospholipid antibiotic produced by Bacillus subtilis 168, with other antimicrobial alternatives. We delve into the peer-reviewed data validating this compound's biosynthesis and antimicrobial activity, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic pathway.
This compound: A Profile
This compound is a phospholipid antibiotic with the elucidated structure of 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol.[1][2] Produced by the well-studied bacterium Bacillus subtilis 168, it exhibits notable antimicrobial activity, particularly against certain fungi.[1][2][3]
Mode of Action and Biosynthesis
While the precise mode of action for this compound's antimicrobial activity is yet to be fully elucidated in peer-reviewed literature, its biosynthesis has been investigated. The production of this compound is intrinsically linked to the ytpA gene, which encodes a protein with homology to lysophospholipase.[1][2] Disruption of this gene completely blocks the synthesis of this compound, strongly suggesting that the YtpA protein functions as a key enzyme in its biosynthetic pathway.[1][2] Production of the antibiotic commences after the cessation of growth and precedes the formation of heat-resistant spores.[1][3][4]
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound in Bacillus subtilis 168.
Comparative Antimicrobial Activity
This compound has been tested against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected fungi and bacteria. For comparison, data for other antifungal lipopeptides produced by Bacillus species are also included where available.
| Organism | This compound MIC (µg/mL) | Iturin A MIC (µg/mL) | Fengycin MIC (µg/mL) |
| Fungi | |||
| Candida albicans | >100 | - | - |
| Cryptococcus neoformans | 50 | - | - |
| Saccharomyces cerevisiae | 25 | 10 | >100 |
| Aspergillus niger | >100 | - | - |
| Fusarium oxysporum | - | - | - |
| Bacteria | |||
| Staphylococcus aureus 209P | 12.5 | - | - |
| Staphylococcus aureus (other strains) | >100 | - | - |
| Bacillus subtilis | >100 | - | - |
| Escherichia coli | >100 | - | - |
| Pseudomonas aeruginosa | >100 | - | - |
Data for this compound extracted from Tamehiro et al. (2002). Data for Iturin A and Fengycin are representative values from other studies and may vary based on specific strains and experimental conditions.
Alternative Antifungal Compounds from Bacillus spp.
While this compound is a phospholipid antibiotic, the genus Bacillus is a rich source of other potent antifungal compounds, primarily cyclic lipopeptides. These compounds, though structurally distinct from this compound, offer a point of comparison in terms of their antifungal efficacy and mode of action.
-
Iturins (e.g., Iturin A, Bacillomycin): These are potent antifungal lipopeptides known to interact with sterols in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.[5][6] This disruption of the plasma membrane's integrity is a key mechanism of their fungicidal activity.[6]
-
Fengycins: This family of lipopeptides also exhibits strong antifungal properties, particularly against filamentous fungi.[7] Their mode of action is also linked to interactions with the cell membrane, affecting its structure and function.[7]
-
Surfactins: While primarily known for their powerful biosurfactant and antibacterial properties, some surfactins also demonstrate antifungal and antiviral activities.[5] Their mechanism involves insertion into the lipid bilayer, causing membrane disruption.
The proposed mechanism of membrane disruption by these lipopeptide alternatives is depicted in the following diagram.
Caption: Generalized mechanism of fungal cell membrane disruption by lipopeptide antibiotics.
Experimental Protocols
For researchers wishing to replicate or build upon the foundational work on this compound, the following experimental protocols are summarized from the primary literature.[1]
Isolation and Purification of this compound
-
Cultivation: Bacillus subtilis 168 is cultured in an appropriate medium (e.g., NG medium) at 30°C with shaking.
-
Extraction: Bacterial cells are harvested, and cellular contents are extracted using 50% n-butanol. The organic layer is collected and concentrated.
-
Purification: The crude extract is further purified using a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC).
Determination of Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Fungal and bacterial strains are cultured in their respective optimal media.
-
Assay Setup: A serial dilution of the purified this compound is prepared in a suitable broth medium in microtiter plates.
-
Inoculation: A standardized inoculum of the test microorganism is added to each well.
-
Incubation: The plates are incubated under conditions appropriate for the test organism.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Gene Disruption for Biosynthesis Confirmation
-
Construction of a Disruption Vector: A plasmid is constructed containing a selectable marker (e.g., an antibiotic resistance gene) that interrupts the target gene (ytpA).
-
Transformation: The constructed vector is introduced into Bacillus subtilis 168.
-
Selection of Disruptants: Transformants are selected based on the selectable marker and confirmed for the disruption of the target gene through PCR or Southern blotting.
-
Analysis of this compound Production: The disruptant strain is cultured, and the production of this compound is assessed using methods like thin-layer chromatography (TLC) bioautography to confirm the gene's role in biosynthesis.
Conclusion
This compound represents a novel addition to the arsenal of antimicrobial compounds produced by Bacillus subtilis. Its unique phospholipid structure distinguishes it from the more extensively studied lipopeptide antibiotics from the same genus. While its precise mode of action requires further investigation, the elucidation of its biosynthetic pathway provides a solid foundation for future research and potential bioengineering efforts. The comparative data presented here highlights the therapeutic potential of this compound, particularly in the context of antifungal drug development, and underscores the continued importance of exploring microbial diversity for novel antibiotic discovery.
References
- 1. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Action of antifungal peptidolipids from Bacillus subtilis on the cell membrane of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacillus subtilis Strains with Antifungal Activity against the Phytopathogenic Fungi [scirp.org]
Safety Operating Guide
Navigating the Disposal of Bacilysocin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the novel phospholipid antibiotic Bacilysocin, the absence of specific disposal guidelines necessitates a cautious and informed approach. While no dedicated Safety Data Sheet (SDS) for this compound currently exists, understanding the nature of its source organism, Bacillus subtilis, and adhering to established principles of laboratory waste management can ensure safe and responsible disposal.
This compound is a product of Bacillus subtilis strain 168, a bacterium generally considered to be a benign and non-pathogenic organism.[1][2] The US Environmental Protection Agency (EPA) has noted that B. subtilis is ubiquitous in the environment and its use in industrial settings is not expected to pose an unreasonable risk to human health or the environment.[1] Safety Data Sheets for Bacillus subtilis indicate that it is not classified as a hazardous substance.[2][3]
Given the lack of specific environmental hazard data for this compound itself, a conservative approach to disposal is paramount. The following procedures are based on general best practices for handling novel bioactive compounds and biological waste in a laboratory setting.
Recommended Disposal Procedures for this compound
1. Small Quantities (e.g., from in vitro experiments):
-
Deactivation: Before disposal, it is prudent to deactivate the antimicrobial properties of this compound. This can be achieved by treating the waste stream with a broad-spectrum disinfectant known to be effective against phospholipids or by autoclaving. Autoclaving (steam sterilization) is a common and effective method for decontaminating biological waste.[4][5]
-
Disposal: After deactivation, the waste can likely be disposed of as general laboratory waste, provided it is not mixed with any other hazardous materials.[4]
2. Large Quantities or Concentrated Stocks:
-
Consult with Institutional Safety Office: For larger volumes or concentrated preparations of this compound, it is essential to consult with your institution's Environmental Health and Safety (EHS) office. They can provide guidance based on local regulations and risk assessment.
-
Chemical Inactivation: Chemical inactivation may be a suitable option. The choice of chemical agent should be based on the known properties of phospholipids. However, without specific data on this compound's reactivity, this should be approached with caution and under the guidance of a safety professional.
-
Incineration: Incineration is a recommended method for the disposal of combustible, high-density waste and is often used for materials contaminated with infectious agents.[4] This method ensures the complete destruction of the compound.
3. Contaminated Materials:
-
Solid Waste: Personal protective equipment (PPE), plasticware, and other solid materials contaminated with this compound should be collected in a designated biohazard bag and autoclaved before being disposed of as general waste.[4]
-
Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be placed in a puncture-resistant sharps container and disposed of according to institutional protocols for biohazardous sharps.[6]
-
Liquid Waste: Liquid waste containing this compound should be decontaminated, preferably by autoclaving, before being discharged into the sanitary sewer system.[4] It is important to ensure that this practice complies with local wastewater regulations.
Key Considerations and Data Summary
Due to the novelty of this compound, specific quantitative data regarding its environmental fate and toxicity are not available in the public domain. The information below is derived from the available data for the source organism, Bacillus subtilis.
| Parameter | Information for Bacillus subtilis | Implications for this compound Disposal |
| Human Health Hazard | Not considered pathogenic or toxigenic.[1] | Low immediate risk to personnel, but proper PPE should still be worn. |
| Environmental Hazard | Considered to have low ecological hazards.[1] | While the organism is benign, the antibiotic's effect on environmental microorganisms is unknown. A conservative approach is warranted. |
| Persistence | B. subtilis can form endospores, allowing it to endure harsh conditions.[1] | The environmental persistence of this compound itself is not known. Deactivation before disposal is a key precautionary measure. |
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound in the absence of specific guidelines.
By following these conservative, step-by-step procedures and consulting with institutional safety experts, researchers can ensure the safe and environmentally responsible disposal of this compound and its associated waste, thereby upholding laboratory safety standards and building trust in their chemical handling practices.
References
- 1. epa.gov [epa.gov]
- 2. realipm.co.za [realipm.co.za]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biological Waste Disposal | Safety Services - UCL – University College London [ucl.ac.uk]
- 6. flinnsci.com [flinnsci.com]
Navigating the Safe Handling of Bacilysocin: A BSL-2 Approach
For researchers, scientists, and drug development professionals working with the novel phospholipid antibiotic Bacilysocin, ensuring laboratory safety is paramount. In the absence of a specific Safety Data Sheet (SDS), a comprehensive safety protocol has been developed based on its classification as a Biosafety Level 2 (BSL-2) agent and general guidelines for handling potent powdered antibacterial compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE): A Tabulated Guide
The correct use of Personal Protective Equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound, in line with BSL-2 and potent powder handling protocols.[1][2][3][4][5][6][7][8][9]
| Protection Type | Required PPE | Specifications and Use Cases |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | Mandatory for all procedures involving open handling of this compound powder, such as weighing and transferring, to prevent inhalation. |
| Eye & Face | Safety Goggles and Face Shield | Safety goggles are required at all times within the laboratory.[7] A face shield must be worn over safety goggles during powder handling to protect against splashes and airborne particles.[1][4][5] |
| Hand | Double Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile or neoprene gloves. The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the designated work area.[6] Gloves should be changed frequently. |
| Body | Disposable, Low-Permeability Gown or Lab Coat with Long Sleeves | A disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing.[6] If a reusable lab coat is used, it must be laundered regularly and not worn outside the laboratory. |
| Feet | Closed-toe Shoes | Required at all times within the laboratory to protect against spills. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure risk and maintain a sterile environment. The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal, incorporating essential BSL-2 safety measures.
Disposal Plan: Managing this compound Waste
Proper disposal of all materials contaminated with this compound is crucial to prevent environmental contamination and the potential development of antibiotic-resistant bacteria.[10] All waste generated from handling this compound must be treated as BSL-2 hazardous chemical waste.
Solid Waste:
-
All contaminated solid waste, including gloves, gowns, pipette tips, and culture plates, must be collected in a designated, leak-proof biohazard bag.[11]
-
This bag should be securely closed and placed in a secondary rigid, leak-resistant, and labeled container.[12][13]
-
The waste must then be decontaminated, typically by autoclaving, before final disposal as regulated medical waste.[11]
Liquid Waste:
-
Liquid waste containing this compound must be decontaminated before disposal.
-
Common methods of decontamination include chemical disinfection with an appropriate agent (e.g., a fresh 1:10 dilution of bleach) for a sufficient contact time or autoclaving.[12]
-
Once decontaminated, the liquid waste may be disposed of down the drain, in accordance with institutional and local regulations.
By adhering to these safety protocols, researchers can confidently work with this compound while minimizing risks to themselves, their colleagues, and the environment, thereby fostering a culture of safety and responsibility in the laboratory.
References
- 1. Biosafety Level 2 Labs: The Basics - SEPS Services [sepsservices.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. addgene.org [addgene.org]
- 4. labconco.com [labconco.com]
- 5. Biosafety Levels & Lab Safety Guidelines [aspr.hhs.gov]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. fda.gov [fda.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Biological Waste | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 12. ibc.utah.edu [ibc.utah.edu]
- 13. Management of Biohazardous (Biosafety Level-2 (BSL-2)) Waste - IBC - The University of Utah [ibc.utah.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
